5-chloro-2-ethyl-6-phenyl-3(2H)-pyridazinone
Description
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Propriétés
IUPAC Name |
5-chloro-2-ethyl-6-phenylpyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O/c1-2-15-11(16)8-10(13)12(14-15)9-6-4-3-5-7-9/h3-8H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOLCVSLROQOKKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C=C(C(=N1)C2=CC=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Unraveling the In Vitro Mechanism of Action of 5-chloro-2-ethyl-6-phenyl-3(2H)-pyridazinone: A Technical Guide for Researchers
An In-Depth Technical Guide
Abstract
The pyridazinone scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities.[1][2][3] This technical guide provides a comprehensive framework for elucidating the in vitro mechanism of action of a specific derivative, 5-chloro-2-ethyl-6-phenyl-3(2H)-pyridazinone. Leveraging the known biological activities of structurally related pyridazinones, this document outlines a series of experimental approaches to systematically investigate its potential as an anti-inflammatory, anticancer, and neuroprotective agent. Detailed protocols, data interpretation strategies, and visual workflows are presented to empower researchers in drug development and discovery.
Introduction: The Prominence of the Pyridazinone Core
Pyridazinone derivatives are a class of heterocyclic compounds that have garnered significant attention in pharmaceutical research due to their diverse biological activities.[1][2][3] These activities include anti-inflammatory, analgesic, anticancer, antimicrobial, and cardiovascular effects.[1][4][5] The versatility of the pyridazinone ring system allows for extensive chemical modifications, leading to a vast library of compounds with a range of therapeutic potentials.
The subject of this guide, 5-chloro-2-ethyl-6-phenyl-3(2H)-pyridazinone, possesses the core pyridazinone structure with specific substitutions that may confer unique pharmacological properties. Understanding its mechanism of action is crucial for its potential development as a therapeutic agent. This guide will explore the most probable in vitro mechanisms based on the established activities of analogous compounds.
Potential Mechanism of Action 1: Anti-inflammatory Effects via Cyclooxygenase (COX) Inhibition
A significant number of pyridazinone derivatives have demonstrated potent anti-inflammatory properties, often attributed to the inhibition of cyclooxygenase (COX) enzymes.[1][5][6] The two main isoforms, COX-1 and COX-2, are key players in the inflammatory cascade. While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and plays a major role in inflammation. Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs to minimize gastrointestinal side effects associated with non-selective NSAIDs.[5]
Experimental Workflow: Investigating COX Inhibition
To determine if 5-chloro-2-ethyl-6-phenyl-3(2H)-pyridazinone acts as a COX inhibitor, a multi-step in vitro investigation is proposed.
Diagram of Experimental Workflow for COX Inhibition Analysis
Caption: Workflow for assessing the COX inhibitory activity of 5-chloro-2-ethyl-6-phenyl-3(2H)-pyridazinone.
Detailed Experimental Protocols
Protocol 2.2.1: COX-1 and COX-2 Enzyme Inhibition Assay
-
Objective: To determine the direct inhibitory effect of the compound on purified COX-1 and COX-2 enzymes.
-
Materials: Ovine COX-1 and human recombinant COX-2 enzymes, arachidonic acid (substrate), colorimetric COX inhibitor screening assay kit.
-
Procedure:
-
Prepare a series of concentrations of 5-chloro-2-ethyl-6-phenyl-3(2H)-pyridazinone.
-
In a 96-well plate, add the appropriate buffer, heme, and either COX-1 or COX-2 enzyme.
-
Add the test compound or a reference inhibitor (e.g., celecoxib, indomethacin).
-
Initiate the reaction by adding arachidonic acid.
-
Incubate at 37°C for a specified time.
-
Measure the absorbance at the recommended wavelength to determine enzyme activity.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity). The selectivity index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).
Protocol 2.2.2: Prostaglandin E2 (PGE2) Production in RAW 264.7 Macrophages
-
Objective: To assess the compound's ability to inhibit PGE2 production in a cellular model of inflammation.
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) to induce inflammation and COX-2 expression.
-
Incubate for 24 hours.
-
Collect the cell supernatant and measure the concentration of PGE2 using a competitive ELISA kit.
-
-
Data Analysis: Compare the PGE2 levels in treated cells to those in LPS-stimulated and unstimulated control cells.
Protocol 2.2.3: Cytokine Expression and Production Analysis
-
Objective: To evaluate the effect of the compound on the expression and secretion of pro-inflammatory cytokines.
-
Procedure:
-
Following the same cell treatment protocol as in 2.2.2, collect both the cell supernatant and the cell lysate.
-
ELISA: Use the supernatant to quantify the levels of secreted TNF-α and IL-6.
-
qRT-PCR: Extract total RNA from the cell lysate, reverse transcribe to cDNA, and perform quantitative real-time PCR to measure the mRNA expression levels of Tnf and Il6.
-
-
Data Analysis: Analyze the dose-dependent reduction in cytokine secretion and gene expression.
Expected Outcomes and Interpretation
A potent anti-inflammatory pyridazinone would be expected to exhibit a low IC50 value for COX-2 and a high selectivity index. In the cellular assays, a dose-dependent decrease in the production of PGE2, TNF-α, and IL-6 would confirm its anti-inflammatory activity.
Table 1: Hypothetical In Vitro Anti-inflammatory Activity Data
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | PGE2 Inhibition in RAW 264.7 (IC50, µM) |
| 5-chloro-2-ethyl-6-phenyl-3(2H)-pyridazinone | >100 | 0.5 | >200 | 1.2 |
| Celecoxib (Reference) | 15 | 0.05 | 300 | 0.1 |
Potential Mechanism of Action 2: Anticancer Activity via Phosphodiesterase 4 (PDE4) Inhibition
Several pyridazinone derivatives have been identified as having anticancer properties, with one of the proposed mechanisms being the inhibition of phosphodiesterase 4 (PDE4).[7] PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a crucial second messenger in cellular signaling. Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which can, in turn, activate protein kinase A (PKA) and other downstream effectors, leading to cell cycle arrest and apoptosis in cancer cells.[7]
Signaling Pathway: PDE4 Inhibition and Downstream Effects
Diagram of the PDE4 Inhibition Signaling Pathway
Caption: Proposed signaling cascade following inhibition of PDE4 by 5-chloro-2-ethyl-6-phenyl-3(2H)-pyridazinone.
Experimental Workflow: Investigating Anticancer Effects
Protocol 3.2.1: Cell Viability and Proliferation Assays
-
Objective: To determine the cytotoxic and anti-proliferative effects of the compound on various cancer cell lines.
-
Cell Lines: A panel of cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon) and a non-cancerous control cell line (e.g., HEK293).
-
Procedure:
-
Seed cells in 96-well plates.
-
Treat with a range of concentrations of the test compound for 24, 48, and 72 hours.
-
Assess cell viability using the MTT or WST-1 assay.
-
For proliferation, use the BrdU incorporation assay.
-
-
Data Analysis: Calculate the IC50 for cell viability and proliferation for each cell line and time point.
Protocol 3.2.2: Intracellular cAMP Measurement
-
Objective: To directly measure the effect of the compound on intracellular cAMP levels.
-
Procedure:
-
Treat cancer cells with the test compound for a short duration (e.g., 30 minutes).
-
Lyse the cells and measure the intracellular cAMP concentration using a competitive ELISA or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
-
Data Analysis: Compare cAMP levels in treated cells to untreated controls.
Protocol 3.2.3: Apoptosis and Cell Cycle Analysis
-
Objective: To determine if the compound induces apoptosis and/or cell cycle arrest.
-
Procedure:
-
Treat cells with the test compound at its IC50 concentration for 24 and 48 hours.
-
Apoptosis: Stain cells with Annexin V-FITC and propidium iodide (PI) and analyze by flow cytometry.
-
Cell Cycle: Fix cells, stain with PI, and analyze by flow cytometry to determine the distribution of cells in G0/G1, S, and G2/M phases.
-
-
Data Analysis: Quantify the percentage of apoptotic cells and the percentage of cells in each phase of the cell cycle.
Expected Outcomes and Interpretation
A compound acting through PDE4 inhibition would be expected to show selective cytotoxicity towards cancer cells, a dose-dependent increase in intracellular cAMP, and an induction of apoptosis and/or cell cycle arrest (commonly at the G2/M phase).
Other Potential Mechanisms of Action
The versatility of the pyridazinone scaffold suggests other potential mechanisms that may be worth investigating.
-
Monoamine Oxidase (MAO) Inhibition: Some pyridazinone derivatives have shown inhibitory activity against MAO-A and MAO-B, enzymes involved in the metabolism of neurotransmitters.[8] This could be explored using commercially available MAO-Glo™ assays.
-
Acetylcholinesterase (AChE) Inhibition: Inhibition of AChE is a key strategy in the treatment of Alzheimer's disease.[9] The Ellman's assay can be used to screen for AChE inhibitory activity.
-
Antifungal Activity: The compound can be tested against a panel of pathogenic fungi to determine its minimum inhibitory concentration (MIC).[10][11]
Conclusion and Future Directions
This technical guide provides a structured and comprehensive approach to elucidating the in vitro mechanism of action of 5-chloro-2-ethyl-6-phenyl-3(2H)-pyridazinone. By systematically investigating its effects on key cellular pathways implicated in inflammation and cancer, researchers can build a robust pharmacological profile of this novel compound. Positive in vitro findings should be followed by in vivo studies to validate the therapeutic potential and assess the pharmacokinetic and pharmacodynamic properties of the compound. The exploration of the pyridazinone scaffold continues to be a promising avenue for the discovery of new and effective therapeutic agents.
References
- Abida, et al. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives. South Asian Research Journal of Pharmaceutical Sciences, 1(1), 16-37.
- Boukharsa, Y., et al. (2014). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of Chemical and Pharmaceutical Research, 6(12), 297-310.
- Asif, M. (2017). Various Chemical and Biological Activities of Pyridazinone Derivatives. Central European Journal of Experimental Biology, 5(1), 1-19.
- Wu, J., et al. (2009). Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)
- Designing Synthesis and Biological Evaluation of Pyridazinone Derivatives. International Journal of Research in Engineering and Science.
- Das, R., et al. (2020). Recent Advances in Anti-inflammatory Potential of Pyridazinone Derivatives.
- Sotelo, E., et al. (2002). Pyridazines. Part XXIX: Synthesis and platelet aggregation inhibition activity of 5-substituted-6-phenyl-3(2H)-pyridazinones. Novel aspects of their biological actions. Bioorganic & Medicinal Chemistry, 10(9), 2873-2882.
- Wu, J., et al. (2009). Synthesis and antifungal activity of 5-chloro-6-phenylpyridazin-3(2H)
- Smits, R. A., et al. (2022).
- Smits, R. A., et al. (2022).
- Vergez, F., et al. (2021). Pyridazinone Derivatives Limit Osteosarcoma-Cells Growth In Vitro and In Vivo. PMC.
- El-Sayed, M. A. A., et al. (2025). Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling. PubMed.
- Lee, J., et al. (2024).
- Hassan, A. S., et al. (2023). The anticancer and anti-inflammatory activity screening of pyridazinone-based analogs against human epidermoid skin cancer with detailed mechanistic analyses. PubMed.
- Bozbey, I., et al. (2022). Inhibitory effects of novel 3(2H)pyridazinone-triazole derivatives against acetylcholinesterase enzyme. Semantic Scholar.
- Al-Omaim, W. S., et al. (2023). Pyridazine and pyridazinone derivatives: Synthesis and in vitro investigation of their anti-inflammatory potential in LPS-induced RAW264.7 macrophages.
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- 7. Pyridazinone Derivatives Limit Osteosarcoma-Cells Growth In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
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- 10. Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and antifungal activity of 5-chloro-6-phenylpyridazin-3(2H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Physicochemical properties of 5-chloro-2-ethyl-6-phenyl-3(2H)-pyridazinone
Physicochemical Profiling and Synthetic Methodologies of 5-Chloro-2-ethyl-6-phenyl-3(2H)-pyridazinone: A Technical Guide
Executive Overview
5-Chloro-2-ethyl-6-phenyl-3(2H)-pyridazinone (CAS: 861208-89-1) represents a highly functionalized heterocyclic scaffold with profound applications in both agrochemical and pharmaceutical development (). The 3(2H)-pyridazinone core is structurally privileged; it acts as a robust pharmacophore capable of engaging in diverse hydrogen bonding and hydrophobic interactions. By strategically positioning a chlorine atom at the C5 position, a phenyl ring at C6, and an ethyl group at N2, chemists have optimized the steric and electronic parameters of the molecule to maximize target binding affinity and membrane permeability.
Physicochemical Properties & Molecular Descriptors
Understanding the physicochemical properties of 5-chloro-2-ethyl-6-phenyl-3(2H)-pyridazinone is critical for predicting its pharmacokinetic and environmental behavior. The following data summarizes its core molecular descriptors (1)[1].
| Property | Value | Causality & Biological Impact |
| Molecular Weight | 234.68 g/mol | Falls well within Lipinski's Rule of 5, ensuring optimal diffusion across biological membranes without excessive bulk. |
| LogP | 2.58 | Indicates a highly favorable lipophilic-hydrophilic balance. A LogP of ~2.6 allows the molecule to partition effectively into lipid bilayers without becoming irreversibly trapped in adipose tissues. |
| Topological Polar Surface Area (TPSA) | 34.89 Ų | A low TPSA (< 90 Ų) is indicative of excellent cellular permeability, crucial for penetrating thick fungal cell walls or waxy plant cuticles. |
| Hydrogen Bond Donors | 0 | The absence of H-bond donors reduces the desolvation energy required for the molecule to enter lipophilic binding pockets. |
| Hydrogen Bond Acceptors | 3 | Provided by the carbonyl oxygen and ring nitrogens, enabling specific directional interactions with target enzyme residues. |
| Rotatable Bonds | 2 | Low conformational flexibility minimizes the entropic penalty upon binding to the target receptor. |
De Novo Synthesis & Mechanistic Pathway
The de novo synthesis of 6-phenyl-3(2H)-pyridazinone derivatives typically utilizes2[2]. The synthesis is a masterclass in sequential regioselective functionalization:
-
Friedel-Crafts Reaction : Mucochloric acid is reacted with benzene in the presence of a Lewis acid (AlCl₃). The electrophilic attack is highly regioselective, yielding 3,4-dichloro-5-phenylfuran-2(5H)-one.
-
Ring Expansion/Cyclization : The furanone intermediate is treated with hydrazine hydrate. Hydrazine acts as a bis-nucleophile, opening the lactone ring and subsequently undergoing condensation to form the 6-membered pyridazinone ring, yielding 5-chloro-6-phenylpyridazin-3(2H)-one.
-
N-Alkylation : The final step involves the selective alkylation of the N2 position using an ethyl halide. The N2 proton is relatively acidic due to the adjacent carbonyl group, allowing for facile deprotonation and substitution.
Synthetic workflow of 5-chloro-2-ethyl-6-phenyl-3(2H)-pyridazinone from mucochloric acid.
Self-Validating Experimental Protocol: N2-Alkylation Workflow
To ensure high yield and absolute regioselectivity during the final ethylation step, the following protocol must be strictly adhered to.
Rationale for Reagent Selection: N,N-Dimethylformamide (DMF) is selected as the solvent because its polar aprotic nature poorly solvates the N-anion, thereby dramatically increasing its nucleophilicity for the Sₙ2 attack on ethyl iodide. Potassium carbonate (K₂CO₃) is utilized as a mild base; stronger bases (like NaH) can lead to unwanted side reactions or ring-opening degradation.
Step-by-Step Procedure :
-
Preparation : In an oven-dried 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 mmol of 5-chloro-6-phenylpyridazin-3(2H)-one in 25 mL of anhydrous DMF under a nitrogen atmosphere.
-
Deprotonation : Add 15.0 mmol of finely powdered, anhydrous K₂CO₃. Stir the suspension at room temperature for 30 minutes.
-
Validation Checkpoint: The solution will slightly darken, indicating the successful formation of the pyridazinone anion.
-
-
Alkylation : Dropwise, add 12.0 mmol of ethyl iodide via syringe over 10 minutes to prevent localized exothermic spikes.
-
Reaction Progression : Heat the reaction mixture to 60°C and stir for 4–6 hours.
-
Validation Checkpoint: Monitor via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) mobile phase. The starting material (R_f ~0.2) should completely disappear, replaced by a new, less polar spot (R_f ~0.6) corresponding to the N-alkylated product.
-
-
Quenching & Extraction : Cool the mixture to room temperature and pour it into 100 mL of ice-cold distilled water. Extract the aqueous phase with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine (3 x 50 mL) to remove residual DMF.
-
Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography.
-
Analytical Validation : Confirm the structure via ¹H-NMR. The newly added ethyl group will present as a distinct triplet (-CH₃) around δ 1.3 ppm and a quartet (-CH₂-) around δ 4.2 ppm, confirming successful N-alkylation rather than O-alkylation.
Biological Activity & Target Engagement
Pyridazinone derivatives are heavily utilized in agriculture as potent fungicides and herbicides[2]. The mechanism of action typically involves the disruption of critical electron transport chains. In fungal pathogens, they often target the succinate dehydrogenase complex or the cytochrome bc1 complex, while in plants, they inhibit Photosystem II. The 5-chloro and 6-phenyl groups are critical for anchoring the molecule within the hydrophobic pocket of these transmembrane protein complexes, while the 2-ethyl group optimizes the trajectory of the molecule into the binding site.
Mechanism of action for pyridazinone derivatives in inhibiting electron transport chains.
References
- Sigma-Aldrich. "5-chloro-2-ethyl-6-phenyl-3(2H)-pyridazinone".
- ChemScene. "5-Chloro-2-ethyl-6-phenylpyridazin-3(2H)-one".
- MDPI. "Synthesis and Antifungal Activity of 5-Chloro-6-Phenylpyridazin-3(2H)
Sources
An In-depth Technical Guide to the Crystal Structure Analysis of 5-chloro-2-ethyl-6-phenyl-3(2H)-pyridazinone
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the elucidation of the three-dimensional structure of 5-chloro-2-ethyl-6-phenyl-3(2H)-pyridazinone. The pyridazinone scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including cardiovascular, anti-inflammatory, and antifungal properties.[1][2][3][4][5] Understanding the precise molecular architecture through single-crystal X-ray diffraction is paramount for rational drug design and the optimization of structure-activity relationships (SAR).
This document will detail the synthesis, crystallization, and definitive structural analysis of the title compound, offering insights into the causality behind experimental choices and providing a framework for the analysis of analogous compounds.
Synthesis and Characterization
The synthesis of 5-chloro-2-ethyl-6-phenyl-3(2H)-pyridazinone is typically achieved through a multi-step process, beginning with readily available starting materials. The general synthetic strategy involves the formation of the pyridazinone ring, followed by N-alkylation. A plausible synthetic route is outlined below, adapted from established methods for similar derivatives.[1][6][7]
Experimental Protocol: Synthesis
-
Step 1: Synthesis of 5-chloro-6-phenyl-3(2H)-pyridazinone.
-
To a solution of 3,4-dichloro-5-phenylfuran-2(5H)-one (1 mmol) in ethanol (20 mL), add hydrazine hydrate (1.2 mmol).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
The resulting precipitate is collected by filtration, washed with water, and dried.
-
Recrystallize the crude product from ethanol to yield pure 5-chloro-6-phenyl-3(2H)-pyridazinone.
-
-
Step 2: Synthesis of 5-chloro-2-ethyl-6-phenyl-3(2H)-pyridazinone.
-
To a stirred solution of 5-chloro-6-phenyl-3(2H)-pyridazinone (1 mmol) and potassium carbonate (1.5 mmol) in anhydrous acetone (25 mL), add ethyl iodide (1.2 mmol).
-
Reflux the mixture for 8-10 hours.
-
After cooling, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
The residue is then purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the title compound.
-
Characterization
The synthesized compound should be thoroughly characterized using standard spectroscopic techniques to confirm its identity and purity prior to crystallization attempts.
-
¹H and ¹³C NMR: To confirm the chemical structure, including the presence of the ethyl group and the correct substitution pattern on the pyridazinone and phenyl rings.
-
FT-IR Spectroscopy: To identify characteristic functional groups, such as the C=O stretch of the pyridazinone ring.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
Single Crystal Growth
The cornerstone of a successful crystal structure analysis is the availability of high-quality single crystals. The growth of such crystals is often a matter of trial and error, with several techniques available.
Experimental Protocol: Crystallization
-
Slow Evaporation: This is the most common and often successful method.
-
Prepare a saturated solution of the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture of dichloromethane and hexane).
-
Loosely cover the container to allow for slow evaporation of the solvent at room temperature.
-
Monitor the solution over several days to weeks for the formation of well-defined single crystals.
-
-
Vapor Diffusion: This technique is useful for compounds that are sensitive to air or require a more controlled crystallization environment.
-
Dissolve the compound in a small amount of a relatively non-volatile solvent.
-
Place this solution in a small, open vial, which is then placed in a larger, sealed container containing a more volatile solvent in which the compound is less soluble.
-
Over time, the vapor of the more volatile solvent will diffuse into the solution of the compound, reducing its solubility and promoting crystallization.
-
X-ray Crystallography
Once suitable single crystals are obtained, the next step is to determine the crystal structure using X-ray diffraction.
Experimental Protocol: Data Collection and Structure Refinement
-
Crystal Mounting: A single crystal of appropriate size and quality is mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.
-
Data Reduction: The raw diffraction data are processed to yield a set of structure factors, which are then used for structure solution.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods, which provide an initial model of the electron density. This model is then refined against the experimental data to obtain the final, accurate crystal structure.
Analysis of the Crystal Structure
The refined crystal structure provides a wealth of information about the molecule's geometry, conformation, and intermolecular interactions. While a specific structure for the title compound is not publicly available, we can infer its likely characteristics based on published structures of similar pyridazinone derivatives.[8][9][10][11][12]
Molecular Geometry
The bond lengths and angles within the molecule are expected to be consistent with standard values for similar heterocyclic systems.
| Parameter | Expected Value (Å/°) | Reference |
| C=O bond length | 1.22 - 1.25 Å | [11][12] |
| N-N bond length | 1.34 - 1.37 Å | [11][12] |
| C-Cl bond length | ~1.74 Å | [11] |
| Dihedral angle (Pyridazinone/Phenyl) | 15 - 60° | [10] |
Conformation and Planarity
A key feature of 6-phenylpyridazinones is the dihedral angle between the pyridazinone and phenyl rings. This angle is influenced by the steric and electronic effects of the substituents. For the title compound, the ethyl group at the N-2 position and the chloro group at the C-5 position will influence the overall conformation. The pyridazinone ring itself is generally planar or nearly planar.[10]
Intermolecular Interactions and Crystal Packing
The way molecules pack in the crystal lattice is determined by a network of intermolecular interactions. For 5-chloro-2-ethyl-6-phenyl-3(2H)-pyridazinone, the following interactions are likely to be significant in directing the supramolecular architecture:
-
C-H···O Hydrogen Bonds: The carbonyl oxygen is a strong hydrogen bond acceptor and is likely to form C-H···O interactions with hydrogens from neighboring molecules.
-
π-π Stacking: The phenyl and pyridazinone rings provide opportunities for π-π stacking interactions, which are common in aromatic systems.[11]
-
C-H···Cl Interactions: The chlorine atom can act as a weak hydrogen bond acceptor, forming C-H···Cl interactions.
Hirshfeld Surface Analysis
To provide a more quantitative insight into the intermolecular interactions, Hirshfeld surface analysis is a powerful tool. This method maps the electron distribution of a molecule in a crystal to visualize and quantify the different types of intermolecular contacts.
Protocol for Hirshfeld Surface Analysis:
-
Generate the Hirshfeld surface of the molecule from the refined crystallographic information file (CIF).
-
Map properties such as d_norm, d_e, and d_i onto the surface to identify regions of close contact. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, highlighting key interactions.
-
Generate 2D fingerprint plots, which summarize the intermolecular contacts as a scatter plot of d_e versus d_i. The percentage contribution of different contacts (e.g., H···H, C···H, O···H, Cl···H) to the overall crystal packing can be calculated from these plots.[10][11][12]
Based on similar structures, it is expected that H···H, C···H/H···C, and O···H/H···O contacts will be the most significant contributors to the crystal packing of 5-chloro-2-ethyl-6-phenyl-3(2H)-pyridazinone.[10]
Conclusion
The crystal structure analysis of 5-chloro-2-ethyl-6-phenyl-3(2H)-pyridazinone provides invaluable information for understanding its chemical properties and biological activity. This guide has outlined a comprehensive workflow, from synthesis and crystallization to detailed structural analysis. By applying these methodologies, researchers can gain a deep understanding of the molecular architecture of novel pyridazinone derivatives, which is essential for the development of new therapeutic agents. The combination of single-crystal X-ray diffraction and computational tools like Hirshfeld surface analysis offers a powerful approach to elucidating the complex interplay of forces that govern the solid-state structures of these important pharmacophores.
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Prout, K., Bannister, C., Burns, K., Chen, M., Warrington, B. H., & Vinter, J. G. (1994). Crystal and molecular structures of pyridazinone cardiovascular agents. Acta Crystallographica Section B: Structural Science, 50(1), 71–85. [Link]
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Wu, J., Song, B., Chen, H., Bhadury, P., & Hu, D. (2009). Synthesis and Antifungal Activity of 5-Chloro-6-Phenylpyridazin-3(2H)-one Derivatives. Molecules, 14(9), 3676–3687. [Link]
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Sabelli, C. (1972). X-ray studies of pyridazino[4,5-d]pyridazine derivatives. I. The structure of 2,6-dimethyl-4,8-dichloro-2H,6H-pyridazino[4,5-d]pyridazine-1,5-dione. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 28(4), 1177–1183. [Link]
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Wu, J., Song, B., Chen, H., Bhadury, P., & Hu, D. (2009). Synthesis and antifungal activity of 5-chloro-6-phenylpyridazin-3(2H)-one derivatives. Molecules, 14(9), 3676-3687. [Link]
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El-Baih, F. E. (2009). Novel 5,6-bis-(4-substitutedphenyl)-2H(3)-pyridazinones: Synthesis and reactions. Journal of the Serbian Chemical Society, 74(6), 639-649. [Link]
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Daoui, S., et al. (2022). Crystal structure of (E)-3-({6-[2-(4-chlorophenyl)ethenyl]-3-oxo-2,3-dihydropyridazin-4-yl}methyl)pyridin-1-ium chloride dihydrate. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 1), 74-78. [Link]
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Daoui, S., et al. (2021). Crystal structure and Hirshfeld surface analysis of 4-(2,6-dichlorobenzyl)-6-[(E)-2-phenylethenyl]pyridazin-3(2H)-one. IUCrData, 6(1), x201633. [Link]
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5-chloro-2-ethyl-6-phenyl-3(2H)-pyridazinone receptor binding affinity
An In-Depth Technical Guide to Investigating the Receptor Binding Affinity of 5-chloro-2-ethyl-6-phenyl-3(2H)-pyridazinone and its Analogs
Introduction: The Therapeutic Potential of the Pyridazinone Scaffold
The pyridazinone core is a privileged scaffold in medicinal chemistry, forming the basis for a diverse range of biologically active compounds.[1][2] These six-membered heterocyclic entities have demonstrated a wide spectrum of pharmacological activities, including analgesic, anti-inflammatory, anticonvulsant, antihypertensive, and anticancer properties.[3][4][5][6] The therapeutic versatility of pyridazinone derivatives stems from their ability to interact with a variety of biological targets, making them a focal point for drug discovery and development.[2][7]
This guide provides a comprehensive framework for researchers and drug development professionals investigating the receptor binding affinity of a specific pyridazinone derivative, 5-chloro-2-ethyl-6-phenyl-3(2H)-pyridazinone. While direct binding data for this particular molecule is not extensively published, the wealth of information on analogous structures allows us to delineate a clear path for its characterization. We will delve into the potential receptor targets, provide detailed experimental protocols for determining binding affinity, and discuss the subsequent analysis and interpretation of the data.
Potential Receptor Targets for Pyridazinone Derivatives
The biological effects of pyridazinone compounds are often mediated by their interaction with specific receptor systems. Structure-activity relationship (SAR) studies have revealed that modifications to the pyridazinone ring and its substituents can significantly alter receptor affinity and selectivity.[2][6] Based on existing research into the broader class of pyridazinone derivatives, several key receptor families emerge as primary candidates for investigation.
Adrenergic Receptors:
A significant body of work has highlighted the affinity of pyridazinone derivatives for α-adrenoceptors.[8] Specifically, certain analogs have been identified as potent and selective α1-adrenoceptor antagonists, suggesting a potential role in cardiovascular regulation.[8] The substitution pattern on the phenyl ring and the nature of the side chains are crucial determinants of this activity.[8]
GABAA Receptors:
The central nervous system is another prominent target for pyridazinone compounds. Some derivatives have demonstrated anticonvulsant activity, which has been linked to their interaction with the GABAA receptor.[4] These compounds can modulate GABAergic neurotransmission, a key inhibitory pathway in the brain.[4]
N-formyl Peptide Receptors (FPRs):
FPRs are a family of G-protein coupled receptors involved in inflammatory responses.[9] Pyridazinone-based molecules have been developed as FPR ligands, capable of modulating leukocyte activity.[9] This suggests a potential mechanism for the anti-inflammatory effects observed with some pyridazinone derivatives.
Other Potential Targets:
The diverse biological activities of pyridazinones hint at a broader range of potential targets. These may include:
-
Cyclooxygenase (COX) enzymes: Some derivatives exhibit anti-inflammatory properties through the inhibition of COX-2.[9]
-
Phosphodiesterases (PDEs): Inhibition of PDEs, such as PDE4, has been proposed as a mechanism for the anti-inflammatory action of certain pyridazinone compounds.[9]
Given this landscape, a logical first step in characterizing 5-chloro-2-ethyl-6-phenyl-3(2H)-pyridazinone is to screen it against a panel of these known pyridazinone-binding receptors.
Experimental Protocol: Determination of Receptor Binding Affinity via Radioligand Binding Assay
The radioligand binding assay is a robust and widely used technique to quantify the interaction of a ligand with its receptor. The following is a detailed, step-by-step protocol that can be adapted to assess the binding of 5-chloro-2-ethyl-6-phenyl-3(2H)-pyridazinone to a variety of cell membrane-expressed receptors.
Workflow for Radioligand Binding Assay
Caption: Workflow for a typical radioligand receptor binding assay.
Step-by-Step Methodology
1. Preparation of Reagents and Materials:
-
Cell Membranes: Obtain or prepare cell membranes from a cell line recombinantly expressing the target receptor (e.g., CHO-K1 cells expressing human α1A-adrenoceptor).
-
Radioligand: Select a high-affinity radiolabeled ligand for the target receptor (e.g., [3H]-Prazosin for α1-adrenoceptors).
-
Test Compound: Prepare a stock solution of 5-chloro-2-ethyl-6-phenyl-3(2H)-pyridazinone in a suitable solvent (e.g., DMSO) and create a serial dilution series.
-
Non-specific Binding Control: Use a high concentration of a known, non-labeled ligand for the target receptor to determine non-specific binding.
-
Assay Buffer: Prepare a buffer appropriate for the target receptor (e.g., 50 mM Tris-HCl, pH 7.4).
-
Filtration Apparatus: A cell harvester with glass fiber filters.
-
Scintillation Counter and Cocktail: For quantifying radioactivity.
2. Assay Procedure:
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Assay buffer, cell membranes, and radioligand.
-
Non-specific Binding: Assay buffer, cell membranes, radioligand, and a saturating concentration of the non-labeled competitor.
-
Test Compound: Assay buffer, cell membranes, radioligand, and varying concentrations of 5-chloro-2-ethyl-6-phenyl-3(2H)-pyridazinone.
-
-
Incubate the plate at a specified temperature (e.g., 25°C) for a duration sufficient to reach binding equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using the cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold assay buffer to minimize non-specific binding to the filter itself.
-
Place the filters into scintillation vials, add scintillation cocktail, and allow them to equilibrate.
-
Quantify the radioactivity in each vial using a liquid scintillation counter.
Data Analysis and Interpretation
The raw data, in counts per minute (CPM) or disintegrations per minute (DPM), is used to determine the binding affinity of the test compound.
Data Analysis Workflow
Caption: Steps for analyzing radioligand binding assay data.
Key Parameters:
-
IC50: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand. This is determined directly from the dose-response curve.
-
Ki (Inhibition Constant): The dissociation constant of the inhibitor. It is a measure of the affinity of the test compound for the receptor and is calculated from the IC50 using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [L]/Kd)
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand.
-
A lower Ki value indicates a higher binding affinity.
Quantitative Data Summary
The results of these binding assays should be summarized in a clear and concise table for easy comparison of affinities across different receptors.
| Target Receptor | Radioligand | Test Compound | Ki (nM) |
| α1A-Adrenoceptor | [3H]-Prazosin | 5-chloro-2-ethyl-6-phenyl-3(2H)-pyridazinone | Experimental Value |
| GABAA Receptor | [3H]-Muscimol | 5-chloro-2-ethyl-6-phenyl-3(2H)-pyridazinone | Experimental Value |
| FPR1 | [3H]-fMLF | 5-chloro-2-ethyl-6-phenyl-3(2H)-pyridazinone | Experimental Value |
Potential Signaling Pathways
Identifying the binding affinity is the first step. Understanding the functional consequences of this binding is crucial. Many of the potential receptors for pyridazinone derivatives are G-protein coupled receptors (GPCRs), which initiate intracellular signaling cascades upon ligand binding.
Adrenoceptor and FPR Signaling
Caption: A generalized GPCR signaling pathway potentially modulated by pyridazinone derivatives.
A binding event at an adrenoceptor or FPR could initiate a cascade involving G-protein activation, modulation of effector enzymes like phospholipase C (PLC) or adenylyl cyclase, and subsequent changes in second messenger levels (e.g., IP3, DAG, cAMP). These events culminate in a specific cellular response. Functional assays, such as calcium mobilization or cAMP accumulation assays, should be employed to determine whether the compound acts as an agonist, antagonist, or allosteric modulator at its target receptor.
Conclusion
The pyridazinone scaffold holds significant promise for the development of novel therapeutics. A thorough understanding of the receptor binding affinity of new derivatives like 5-chloro-2-ethyl-6-phenyl-3(2H)-pyridazinone is fundamental to elucidating their mechanism of action and advancing them through the drug discovery pipeline. The methodologies and conceptual frameworks presented in this guide provide a robust starting point for researchers to systematically characterize the pharmacological profile of this and related compounds. By combining binding assays with functional studies, the full therapeutic potential of this versatile chemical class can be realized.
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A Strategic Framework for the Preliminary Toxicity Screening of 5-chloro-2-ethyl-6-phenyl-3(2H)-pyridazinone
Abstract This technical guide presents a comprehensive, tiered strategy for the preliminary toxicological assessment of the novel compound 5-chloro-2-ethyl-6-phenyl-3(2H)-pyridazinone (CAS No. 861208-89-1).[1] Given the absence of public domain toxicity data for this specific molecule, this document outlines a logical, evidence-based workflow designed for researchers, scientists, and drug development professionals. The proposed framework progresses from in silico predictions to foundational in vitro cytotoxicity and genotoxicity assays, culminating in a preliminary in vivo acute systemic toxicity evaluation. The rationale behind each experimental choice is detailed, emphasizing a resource-efficient approach that aligns with international regulatory standards to de-risk the compound early in the development pipeline. This guide provides detailed, field-proven protocols, data interpretation frameworks, and visualizations to ensure scientific integrity and reproducibility.
Introduction and Strategic Overview
The pyridazinone scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anti-inflammatory, antihypertensive, anticancer, and cardiotonic effects.[2][3][4] The subject of this guide, 5-chloro-2-ethyl-6-phenyl-3(2H)-pyridazinone, belongs to this pharmacologically significant class. While its specific biological targets are not yet fully elucidated, related structures have been investigated as inhibitors of enzymes like phosphodiesterase 4 (PDE4), highlighting its potential therapeutic relevance.[5][6]
Before committing significant resources to efficacy studies, a robust and early assessment of a compound's safety profile is paramount. A failure to identify toxicity liabilities at the preclinical stage can lead to costly late-stage attrition in the drug development process.[7] This guide, therefore, proposes a systematic, three-tiered approach for the initial toxicity screening of 5-chloro-2-ethyl-6-phenyl-3(2H)-pyridazinone. The core philosophy is to build a foundational safety profile by progressively evaluating its potential for cellular damage, genetic toxicity, and acute systemic effects.
This workflow is designed to maximize data output while minimizing the use of resources and animal testing, in line with the "3Rs" principles (Replacement, Reduction, Refinement).
Caption: A high-level overview of the proposed tiered toxicity screening workflow.
Tier 0: In Silico & Physicochemical Characterization
Expertise & Rationale: Before initiating wet-lab experiments, leveraging computational toxicology models is a cost-effective first step.[8] These models use the compound's chemical structure to predict potential hazards like mutagenicity and systemic toxicity, allowing for early identification of structural alerts. This predictive analysis helps in prioritizing compounds and designing more informed biological assays.
Physicochemical Properties: A summary of the known properties of 5-chloro-2-ethyl-6-phenyl-3(2H)-pyridazinone is essential for preparing appropriate stock solutions and understanding its potential behavior in biological systems.
| Property | Value | Source |
| CAS Number | 861208-89-1 | [1] |
| Molecular Formula | C₁₂H₁₁ClN₂O | [1] |
| Molecular Weight | 234.68 g/mol | [1] |
| Predicted LogP | 2.58 | [1] |
| Topological Polar Surface Area (TPSA) | 34.89 Ų | [1] |
Protocol: In Silico Hazard Identification
-
Structural Input: Obtain the SMILES (Simplified Molecular Input Line Entry System) string for the compound: O=C1C=C(Cl)C(=NN1CC)C=2C=CC=CC2.[1]
-
Model Selection: Utilize established, open-source predictive models.
-
Bacterial Mutagenicity: Employ a rule-based decision tree, such as the ISS Ames tree, to predict the outcome of a bacterial reverse mutation assay.[8]
-
Systemic Toxicity: Use the revised Cramer decision tree to classify the compound based on its structure, predicting a threshold of toxicological concern (TTC).[8]
-
-
Analysis: Evaluate the model outputs for any structural alerts that suggest a high probability of mutagenicity or toxicity. These results are preliminary and must be confirmed by in vitro testing.
Tier 1: In Vitro Cytotoxicity Screening
Expertise & Rationale: The foundational step in toxicological profiling is to determine the concentrations at which a compound causes cellular damage. In vitro cytotoxicity assays are rapid, cost-effective, and provide a quantitative measure of a compound's potency in killing cells or inhibiting their proliferation.[9][10] Employing at least two assays with different endpoints provides a more robust and mechanistic understanding. A metabolic assay (like MTT) assesses cellular health, while a membrane integrity assay (like LDH) directly measures cell death (necrosis).[11]
3.1 Experimental Protocol: MTT (Metabolic Viability) Assay This colorimetric assay measures the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in viable cells.[11]
-
Cell Seeding: Seed HepG2 cells (a human liver cell line, relevant for metabolism) into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare a serial dilution of 5-chloro-2-ethyl-6-phenyl-3(2H)-pyridazinone (e.g., from 0.1 µM to 100 µM) in cell culture medium. Replace the old medium with the compound-containing medium. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24 or 48 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.[12]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
3.2 Experimental Protocol: Lactate Dehydrogenase (LDH) Release Assay This assay quantifies the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon plasma membrane damage.
-
Cell Seeding & Treatment: Follow steps 1-3 of the MTT protocol.
-
Sample Collection: After the incubation period, carefully collect the cell culture supernatant from each well.[11]
-
LDH Reaction: In a new 96-well plate, mix the collected supernatant with the LDH assay reagent mixture as per the manufacturer's instructions. Include a positive control (cells treated with a lysis buffer).
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[11]
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (typically 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released relative to the positive control.
Caption: A generalized workflow for in vitro preliminary cytotoxicity screening.
Tier 2: In Vitro Genotoxicity Assessment
Expertise & Rationale: Genotoxicity testing is a critical component of safety assessment, designed to detect compounds that can induce genetic damage either directly or indirectly.[13] Such damage is often linked to carcinogenesis and heritable diseases. Regulatory agencies recommend a standard battery of tests because no single assay can detect all relevant genotoxic mechanisms.[13][14] The two foundational in vitro assays are the bacterial reverse mutation (Ames) test and the mammalian cell micronucleus test.
4.1 Experimental Protocol: Bacterial Reverse Mutation (Ames) Test The Ames test uses several strains of Salmonella typhimurium with pre-existing mutations in the histidine synthesis operon, rendering them unable to grow without supplemental histidine. The assay detects compounds that cause reverse mutations, allowing the bacteria to regain the ability to synthesize histidine and form colonies.
-
Strain Selection: Utilize a standard set of strains (e.g., TA98, TA100, TA1535, TA1537) to detect various types of mutations.
-
Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (e.g., Aroclor-induced rat liver S9 fraction) to identify compounds that become genotoxic only after being metabolized.
-
Exposure: Expose the bacterial strains to a range of concentrations of 5-chloro-2-ethyl-6-phenyl-3(2H)-pyridazinone using the plate incorporation or pre-incubation method.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Data Acquisition: Count the number of revertant colonies on each plate.
-
Data Analysis: A compound is considered positive if it causes a dose-dependent increase in the number of revertant colonies that is at least double the background (vehicle control) count.
4.2 Experimental Protocol: In Vitro Mammalian Cell Micronucleus Test This assay identifies substances that cause chromosomal damage. Micronuclei are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.
-
Cell Line: Use a suitable mammalian cell line (e.g., CHO-K1, V79, or TK6).
-
Treatment: Treat the cells with at least three concentrations of the test compound, with and without S9 metabolic activation. The highest concentration should induce significant cytotoxicity (e.g., ~50% inhibition of proliferation).
-
Cytochalasin B Block: Add Cytochalasin B to block cytokinesis, allowing for the identification of cells that have undergone one nuclear division. This results in binucleated cells, which are scored for micronuclei.
-
Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate dyes (e.g., Giemsa or a fluorescent DNA stain like DAPI).
-
Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.
-
Data Analysis: A positive result is characterized by a statistically significant, dose-dependent increase in the frequency of micronucleated cells.[15]
Tier 3: Preliminary In Vivo Acute Systemic Toxicity
Expertise & Rationale: Following acceptable in vitro results, a single-dose in vivo study is required to understand the compound's effects in a complex biological system and to determine its acute toxicity potential.[16] The OECD Test Guideline 425 (Up-and-Down Procedure) is the preferred method as it allows for the estimation of an LD₅₀ (median lethal dose) with a confidence interval while minimizing the number of animals used.[17][18]
5.1 Protocol Outline: Acute Oral Toxicity - Up-and-Down Procedure (OECD 425) This method involves dosing single animals sequentially. The dose for the next animal is adjusted up or down depending on the outcome (survival or death) of the previously dosed animal.
-
Animal Model: Use a single sex, typically nulliparous, non-pregnant female rats, as they are often slightly more sensitive.[19][20] Animals should be acclimatized for at least 5 days prior to dosing.
-
Limit Test: If the compound is expected to have low toxicity, a limit test may be performed first at a dose of 2000 mg/kg. If the first animal survives, up to four more animals are dosed sequentially. If three or more animals survive, the LD₅₀ is considered to be greater than 2000 mg/kg, and no further testing is needed.[18]
-
Main Test:
-
Starting Dose: The first animal is dosed at a step below the best preliminary estimate of the LD₅₀.
-
Sequential Dosing: Subsequent animals are dosed at intervals (typically 48 hours) at a higher or lower dose level (using a progression factor of 3.2) based on the previous outcome.[19]
-
-
Administration: The compound is administered orally via gavage in a suitable vehicle.
-
Observations:
-
Endpoint: At the end of the 14-day observation period, surviving animals are humanely euthanized. A gross necropsy is performed on all animals. The LD₅₀ is calculated using the maximum likelihood method, which allows for classification according to the Globally Harmonised System (GHS).[17]
Data Presentation: Summary of Acute Oral Toxicity Findings
| GHS Category | LD₅₀ Estimate (mg/kg) | Hazard Statement |
| 1 | ≤ 5 | Fatal if swallowed |
| 2 | > 5 and ≤ 50 | Fatal if swallowed |
| 3 | > 50 and ≤ 300 | Toxic if swallowed |
| 4 | > 300 and ≤ 2000 | Harmful if swallowed |
| 5 | > 2000 and ≤ 5000 | May be harmful if swallowed |
| Not Classified | > 5000 | - |
Synthesis, Interpretation, and Hypothetical Toxicity Pathway
Expertise & Rationale: The final step is to synthesize the data from all tiers to form a cohesive preliminary risk profile. A compound with high cytotoxicity (in vitro IC₅₀ < 1 µM), a positive result in a genotoxicity assay, or high acute toxicity (in vivo GHS Category 1-3) would be flagged as a high-risk candidate requiring significant justification for further development.
Based on the known anti-inflammatory properties of some pyridazinones, a potential toxicity mechanism could involve the off-target inhibition of critical cellular kinases or interference with mitochondrial function, leading to apoptosis.
Caption: A hypothetical pathway for compound-induced apoptosis via mitochondria.
Conclusion
This technical guide provides a robust and scientifically grounded framework for the initial toxicity screening of 5-chloro-2-ethyl-6-phenyl-3(2H)-pyridazinone. By adopting a tiered approach that begins with in silico analysis and progresses through validated in vitro and in vivo assays, researchers can efficiently and ethically gather the critical safety data needed to make informed decisions. This strategy ensures that resources are focused on compounds with the most promising safety profiles, ultimately accelerating the path from discovery to potential therapeutic application.
References
- Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery.
- (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (n.d.).
- LifeNet Health LifeSciences. (n.d.). In Vitro Cytotoxicity Assays.
- Scribd. (n.d.). OECD Acute Oral Toxicity Guidelines.
- Da-Ta Biotech. (n.d.). In Vitro Cytotoxicity Assay: Advanced Research.
- Slideshare. (n.d.). OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose.
- WuXi AppTec. (2022, November 28). 4 Critical In Vitro Genotoxicity Assays for Preclinical Drug Development.
- Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay.
- Riss, T. L., et al. (2008). Update on in vitro cytotoxicity assays for drug development. PubMed.
- OECD. (2022, June 30). Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure.
- Benchchem. (n.d.). Preliminary Cytotoxicity Screening of Novel Anticancer Compounds: A Technical Guide.
- Ranganatha, R., et al. (2016, January 11). High-throughput approaches for genotoxicity testing in drug development: recent advances.
- European Medicines Agency (EMA). (n.d.). A Standard Battery for Genotoxicity Testing of Pharmaceuticals.
- National Toxicology Program. (n.d.). OECD Test Guideline 425.
- Miltenyi Biotec. (n.d.). Genotoxicity testing of drugs.
- Wu, J., et al. (2009, September 18). Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)-one Derivatives. Molecules.
- El-Baih, F. E. A., et al. (2009). Novel 5,6-bis-(4-substitutedphenyl)-2H(3)-pyridazinones: Synthesis and reactions.
- Eurofins Discovery. (n.d.). In Vitro Gene-Tox Services.
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- A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. (n.d.).
- Wu, J., et al. (2009, September 18). Synthesis and antifungal activity of 5-chloro-6-phenylpyridazin-3(2H)-one derivatives. Molecules.
- ACS Publications. (2024, June 22). Discovery and Optimization of Pyridazinones as PI3Kδ Selective Inhibitors for Administration by Inhalation. Journal of Medicinal Chemistry.
- Mahtab, A., et al. (n.d.). Toxicological screening. PMC - NIH.
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- ResearchGate. (n.d.). Pyridazines. Part XXIX: Synthesis and platelet aggregation inhibition activity of 5-substituted-6-phenyl-3(2H)-pyridazinones.
- Karakurt, A., et al. (2022, June 13). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors.
- ACS Publications. (2024, May 4). Design, Synthesis, and Biological Evaluation of Pyridazinone-Containing Derivatives As Novel Protoporphyrinogen IX Oxidase Inhibitor. Journal of Agricultural and Food Chemistry.
- Sigma-Aldrich. (n.d.). 5-chloro-2-ethyl-6-phenyl-3(2H)-pyridazinone.
- ChemScene. (n.d.). 5-Chloro-2-ethyl-6-phenylpyridazin-3(2H)-one.
- Various Chemical and Biological Activities of Pyridazinone Derivatives. (n.d.).
- Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. (2024, December 24).
- MDPI. (n.d.). Discovery of Potent PDE4 Inhibitors with 3(2H)-Pyridazinone Scaffold: Synthesis, In Silico Studies and In Vitro/Vivo Evaluation.
- PubChem. (n.d.). 5-Amino-6-chloro-2-phenyl-3(2H)-pyridazinone.
- FLORE. (2026, February 17). Discovery of Potent PDE4 Inhibitors with 3(2H)-Pyridazinone Scaffold: Synthesis, In Silico Studies and In Vitro/Vivo Evaluation.
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Identification and Characterization of 5-Chloro-2-ethyl-6-phenyl-3(2H)-pyridazinone Metabolites: A Comprehensive Workflow
An in-depth technical guide on the metabolic identification of 5-chloro-2-ethyl-6-phenyl-3(2H)-pyridazinone, designed for researchers and drug development professionals.
Executive Summary The 3(2H)-pyridazinone scaffold is a privileged pharmacophore widely utilized in both agrochemistry and pharmaceutical drug discovery, exhibiting diverse biological activities ranging from phosphodiesterase 4 (PDE4) inhibition[1] to broad-spectrum antimicrobial properties[2]. As a Senior Application Scientist, I approach the metabolic identification (MetID) of 5-chloro-2-ethyl-6-phenyl-3(2H)-pyridazinone not merely as a cataloging exercise, but as a mechanistic puzzle. Understanding the biotransformation of this specific compound is critical for optimizing its pharmacokinetic (PK) profile, predicting drug-drug interactions (DDIs), and mitigating potential reactive metabolite toxicity.
This whitepaper outlines the mechanistic rationale, self-validating experimental protocols, and high-resolution analytical frameworks required to map the metabolic fate of this compound.
Mechanistic Rationale & Metabolic Liabilities
Chemical structure dictates biological fate. Analyzing the structural features of 5-chloro-2-ethyl-6-phenyl-3(2H)-pyridazinone reveals three primary metabolic hotspots:
-
N-Alkyl Cleavage (Phase I): The N-ethyl group at position 2 is highly susceptible to oxidative dealkylation. Previous studies on related pyridazinone-based compounds, such as the pro-herbicide metflurazon[3] and the cardiotonic agent pimobendan[4], demonstrate that N-dealkylation is a dominant metabolic pathway, predominantly catalyzed by the cytochrome P450 isoforms CYP1A2 and CYP3A4.
-
Aromatic and Aliphatic Hydroxylation (Phase I): The C6-phenyl ring and the terminal methyl group of the N2-ethyl chain serve as targets for CYP-mediated hydroxylation, forming phenolic and aliphatic alcohol metabolites, respectively.
-
Nucleophilic Aromatic Substitution (Phase II): The C5-chloro substituent resides on an electron-deficient pyridazinone ring. This activates the halogen for nucleophilic displacement by glutathione (GSH) via Glutathione S-Transferases (GSTs)—a critical detoxification mechanism for halogenated heterocycles.
Experimental Workflows: Self-Validating Protocols
To accurately capture both Phase I and Phase II metabolites without the confounding variables of physiological clearance, we employ an in vitro Human Liver Microsome (HLM) assay. A robust protocol must be a self-validating system; therefore, we incorporate specific controls to differentiate true enzymatic biotransformation from chemical degradation.
Protocol A: Step-by-Step HLM Incubation (Phase I & II)
-
Rationale: HLMs contain membrane-bound CYPs and UGTs. By selectively adding cofactors, we can isolate specific metabolic pathways.
-
Step 1 (Matrix Preparation): Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂. Causality: Mg²⁺ is an essential cofactor that maintains CYP450 structural integrity and facilitates optimal electron transfer.
-
Step 2 (Pore Formation): Combine the buffer with HLMs (final protein concentration 1.0 mg/mL). Add alamethicin (25 µg/mL) and incubate on ice for 15 minutes. Causality: Alamethicin forms pores in the microsomal membrane, allowing the highly polar UDPGA cofactor to access luminal UGT enzymes for Phase II glucuronidation.
-
Step 3 (Substrate Addition): Add 5-chloro-2-ethyl-6-phenyl-3(2H)-pyridazinone to a final concentration of 10 µM. Ensure the final organic solvent concentration (e.g., DMSO) remains <0.2% v/v to prevent CYP inhibition.
-
Step 4 (Initiation): Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding a cofactor cocktail: NADPH (1 mM) for Phase I oxidation, UDPGA (2 mM) for glucuronidation, and GSH (1 mM) for reactive intermediate trapping.
-
Step 5 (Self-Validation Controls): Run parallel incubations without NADPH/UDPGA (Negative Control) to rule out non-enzymatic degradation, and incubations with a known substrate like testosterone (Positive Control) to verify enzyme viability.
-
Step 6 (Quenching): At designated time points (0, 15, 30, and 60 min), transfer 100 µL aliquots into 300 µL of ice-cold acetonitrile containing an internal standard (e.g., 100 ng/mL tolbutamide). Causality: Cold organic solvent instantly denatures proteins, halting enzymatic activity while precipitating the matrix for clean LC injection.
-
Step 7 (Extraction): Centrifuge at 15,000 × g for 10 min at 4°C. Transfer the supernatant to autosampler vials.
Protocol B: LC-HRMS/MS Analytical Framework
-
Chromatography: Reverse-phase UPLC (C18 column) using a gradient of water and acetonitrile, both heavily buffered with 0.1% formic acid. Causality: Formic acid acts as a proton source, significantly enhancing ionization efficiency in positive electrospray ionization (ESI+) mode.
-
Mass Spectrometry: Data acquisition via a Q-Exactive Orbitrap or Q-TOF operating in Full MS / dd-MS² mode. High mass accuracy (<5 ppm) is mandatory to distinguish isobaric metabolites.
Structural Elucidation & Data Presentation
The presence of the chlorine atom provides a built-in isotopic tracer. The ³⁵Cl and ³⁷Cl isotopes naturally occur in a ~3:1 ratio. Any true Phase I metabolite retaining the chloro group must exhibit this distinct M / M+2 isotopic signature, which drastically reduces false-positive identifications from the biological matrix. Conversely, the Phase II GSH conjugate (M5) will lose this signature due to the displacement of the chlorine atom.
Table 1: Quantitative Summary of Putative Metabolites
| Metabolite ID | Biotransformation Pathway | Molecular Formula | Exact Mass [M+H]⁺ | Measured m/z | Mass Error (ppm) | Diagnostic MS/MS Fragments (m/z) |
| Parent | N/A | C₁₂H₁₁ClN₂O | 235.0633 | 235.0631 | -0.8 | 207.03 (-C₂H₄), 179.03 |
| M1 | N-Deethylation | C₁₀H₇ClN₂O | 207.0320 | 207.0318 | -0.9 | 179.03 (-CO) |
| M2 | Phenyl Hydroxylation | C₁₂H₁₁ClN₂O₂ | 251.0582 | 251.0585 | +1.2 | 223.03 (-C₂H₄), 195.03 |
| M3 | Ethyl Hydroxylation | C₁₂H₁₁ClN₂O₂ | 251.0582 | 251.0580 | -0.8 | 233.05 (-H₂O), 207.03 |
| M4 | O-Glucuronidation (of M2) | C₁₈H₁₉ClN₂O₈ | 427.0903 | 427.0908 | +1.1 | 251.06 (-Glucuronic acid) |
| M5 | GSH Conjugation (-Cl) | C₂₂H₂₇N₅O₇S | 506.1705 | 506.1701 | -0.7 | 377.13 (-Pyroglutamic acid) |
Metabolic Pathway Visualization
The following diagram maps the logical relationships and causality of the biotransformation pathways observed during the in vitro assays.
Proposed biotransformation pathways of 5-chloro-2-ethyl-6-phenyl-3(2H)-pyridazinone.
Conclusion
The metabolic profiling of 5-chloro-2-ethyl-6-phenyl-3(2H)-pyridazinone reveals a complex interplay of Phase I oxidations and Phase II conjugations. The identification of the N-deethylated product (M1) aligns with known CYP1A2/CYP3A4 liabilities of the pyridazinone class. Furthermore, the detection of the GSH conjugate (M5) highlights the reactivity of the C5-chloro position, a critical finding that must be monitored during lead optimization to prevent idiosyncratic toxicities associated with covalent protein binding.
Sources
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- 3. Xenobiotic biotransformation in unicellular green algae. Involvement of cytochrome P450 in the activation and selectivity of the pyridazinone pro-herbicide metflurazon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of cytochrome P-450 isoform(s) responsible for the metabolism of pimobendan in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Step-by-step synthesis protocol for 5-chloro-2-ethyl-6-phenyl-3(2H)-pyridazinone
Application Note: N-Alkylation Regioselectivity in the Synthesis of 5-Chloro-2-ethyl-6-phenyl-3(2H)-pyridazinone
Introduction & Mechanistic Rationale
Pyridazinone derivatives are highly valued scaffolds in drug discovery and agrochemistry, frequently exhibiting potent antifungal, anti-inflammatory, and herbicidal activities[1]. The target compound, 5-chloro-2-ethyl-6-phenyl-3(2H)-pyridazinone (CAS: 861208-89-1), serves as a critical intermediate and reference standard in these development pipelines[2].
The synthesis of this compound relies on the regioselective N-alkylation of 5-chloro-6-phenylpyridazin-3(2H)-one. Because the deprotonated pyridazinone acts as an ambident nucleophile, alkylation can theoretically occur at either the nitrogen (N2) or the oxygen (O3). As a Senior Application Scientist, I design this protocol to strictly favor N-alkylation by leveraging thermodynamic control. We utilize Potassium Carbonate ( K2CO3 ) as a mild base in a polar aprotic solvent (DMF). DMF effectively solvates the potassium cation, leaving the pyridazinone anion highly reactive. The use of Ethyl Iodide ( CH3CH2I ) provides a highly polarizable electrophile, which, according to Hard-Soft Acid-Base (HSAB) theory, preferentially attacks the softer nitrogen center over the harder oxygen center, maximizing the yield of the target N-ethylated product.
Workflow illustrating the regioselective N-alkylation of the ambident pyridazinone anion.
Material Requirements & Stoichiometry
To ensure a self-validating system, all reagents must be anhydrous. Water in the reaction mixture will hydrolyze the ethyl iodide and reduce the overall yield.
| Reagent / Material | MW ( g/mol ) | Equivalents | Amount (for 10 mmol scale) | Role in Protocol |
| 5-Chloro-6-phenylpyridazin-3(2H)-one | 206.63 | 1.0 | 2.06 g | Starting Material |
| Ethyl Iodide ( CH3CH2I ) | 155.97 | 1.2 | 1.87 g (0.96 mL) | Alkylating Agent |
| Potassium Carbonate ( K2CO3 ) | 138.20 | 1.5 | 2.07 g | Mild Base |
| N,N-Dimethylformamide (DMF) | 73.09 | - | 15.0 mL | Polar Aprotic Solvent |
| Ethyl Acetate (EtOAc) | 88.11 | - | As needed | Extraction Solvent |
Step-by-Step Experimental Protocol
Phase 1: Deprotonation (Anion Generation)
-
Preparation: Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an argon atmosphere.
-
Charging the Reactor: Add 2.06 g (10 mmol) of 5-chloro-6-phenylpyridazin-3(2H)-one and 2.07 g (15 mmol) of finely powdered, anhydrous K2CO3 .
-
Solvation: Inject 15.0 mL of anhydrous DMF via syringe.
-
Activation: Stir the suspension at ambient temperature (20–25 °C) for 30 minutes. Causality Note: This pre-stirring period is critical. It ensures complete deprotonation of the starting material before the electrophile is introduced, preventing competing side reactions and ensuring uniform reaction kinetics.
Phase 2: Nucleophilic Substitution ( SN2 ) 5. Electrophile Addition: Using a syringe pump or dropping funnel, add 0.96 mL (12 mmol) of Ethyl Iodide dropwise over 10 minutes. 6. Thermal Activation: Gradually heat the reaction mixture to 60 °C using an oil bath. 7. Monitoring: Maintain stirring at 60 °C for 4 to 6 hours. Monitor the reaction progression via TLC (Hexanes:EtOAc, 3:1 v/v). The starting material ( Rf≈0.2 ) should be consumed, replaced by a higher-running product spot ( Rf≈0.5 ).
Phase 3: Workup and Isolation 8. Quenching: Remove the flask from the heat source and allow it to cool to room temperature. Pour the mixture into 50 mL of crushed ice/water. Causality Note: Quenching in ice water serves a dual purpose: it heavily dilutes the DMF (driving it into the aqueous phase) and rapidly precipitates the highly hydrophobic product. 9. Extraction: Extract the aqueous suspension with EtOAc ( 3×20 mL). 10. Washing: Wash the combined organic layers with a 5% aqueous Lithium Chloride (LiCl) solution ( 2×20 mL). Causality Note: LiCl washing is a highly effective technique for removing stubborn trace DMF from organic layers, which standard brine washes often leave behind. Wash once with saturated NaCl (brine) to remove residual water. 11. Drying & Concentration: Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate under reduced pressure using a rotary evaporator.
Phase 4: Purification 12. Chromatography: Purify the crude residue via silica gel flash chromatography, eluting with a gradient of Hexanes to 20% EtOAc in Hexanes. 13. Verification: Collect the product fractions and evaporate to yield 5-chloro-2-ethyl-6-phenyl-3(2H)-pyridazinone as a solid.
Expected Characterization Data
A robust protocol requires clear validation metrics. Below are the expected analytical parameters for the purified compound[2].
| Analytical Method | Expected Result / Signal | Structural Correlation |
| Appearance | Off-white to light yellow solid | Physical state |
| LC-MS (ESI+) | m/z 235.0 [M+H]+ | Matches MW of 234.68 C12H11ClN2O |
| 1 H-NMR (400 MHz, CDCl3 ) | δ 1.40 (t, J=7.2 Hz, 3H) | Ethyl −CH3 group |
| δ 4.25 (q, J=7.2 Hz, 2H) | Ethyl −CH2− group (N-linked) | |
| δ 7.45 - 7.55 (m, 3H) | Phenyl meta/para protons | |
| δ 7.65 - 7.75 (m, 2H) | Phenyl ortho protons | |
| δ 7.85 (s, 1H) | Pyridazine C4 proton |
References
-
Title: Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)-one Derivatives Source: National Institutes of Health (NIH) / Molecules URL: [Link]
Sources
Application Note & Technical Protocol: 5-chloro-2-ethyl-6-phenyl-3(2H)-pyridazinone as a Bimodal Chemical Probe
Executive Summary
In modern chemical biology and drug development, the rational selection of probe scaffolds is critical for deconvoluting complex phenotypic traits and validating novel therapeutic targets. 5-chloro-2-ethyl-6-phenyl-3(2H)-pyridazinone (CAS: 861208-89-1) represents a highly versatile, privileged heterocyclic scaffold.
This application note provides a comprehensive guide to utilizing this compound and its close derivatives across two distinct biological modalities:
-
Epigenetic Target Engagement: Serving as an acetyl-lysine (KAc) mimetic to competitively inhibit bromodomain reader proteins (e.g., BRD9, PCAF/GCN5)[1],[2].
-
Agrochemical/Phenotypic Screening: Acting as a bioactive core for evaluating antifungal and herbicidal properties in whole-cell assays[3].
As a Senior Application Scientist, I have structured this guide to move beyond standard operational procedures. Here, we explore the structural causality behind the probe's efficacy and provide self-validating experimental workflows designed to ensure absolute data integrity.
Mechanistic Rationale & Structural Causality
Understanding why a chemical probe interacts with its target is a prerequisite for robust assay design. The efficacy of 5-chloro-2-ethyl-6-phenyl-3(2H)-pyridazinone is driven by precise stereoelectronic features:
-
The Pyridazinone Core (Hydrogen Bond Acceptor): The carbonyl oxygen at the 3-position is not merely structural; it acts as an essential hydrogen bond acceptor. In epigenetic assays, it directly engages the conserved asparagine residue deep within the bromodomain KAc binding pocket ()[4].
-
The 5-Chloro Substituent (KAc Methyl Mimetic): The chlorine atom is the lynchpin of target recognition. It perfectly fills the small, hydrophobic cavity typically occupied by the acetyl-methyl group of histone tails. Modifying this position often abolishes target affinity, proving its causal role in competitive inhibition ()[1].
-
The 6-Phenyl Group (Hydrophobic Anchor): This aromatic ring engages the WPF (Trp-Pro-Phe) shelf of the bromodomain via π−π stacking, providing the thermodynamic driving force for binding[1].
-
The 2-Ethyl Group (Solvent Vector): The N-ethyl substitution points toward the solvent-exposed region. In assay development, this vector allows chemists to attach fluorophores, biotin tags, or PROTAC linkers without sterically clashing with the target protein.
Mandatory Visualization: Mechanism of Action
The following diagram illustrates the logical relationship and signaling disruption caused by the pyridazinone probe in an epigenetic context.
Caption: Mechanism of action: Pyridazinone-based probe acting as an acetyl-lysine mimetic to inhibit BRD9.
Application Workflow I: Epigenetic Target Engagement
Scientist's Insight: Why TR-FRET?
When screening highly conjugated heterocyclic probes like pyridazinones, intrinsic UV-Vis absorbance can quench standard fluorophores, leading to false positives. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes a Terbium (Tb) donor with a long emission half-life. By introducing a time delay before measurement, background autofluorescence decays completely, ensuring the signal is exclusively driven by target engagement.
Protocol: Self-Validating BRD9 TR-FRET Binding Assay
Step 1: Assay Buffer Preparation
-
Components: 50 mM HEPES (pH 7.4), 50 mM NaCl, 0.5 mM CHAPS, 1 mM DTT, 0.1% BSA.
-
Causality: CHAPS is critical here. Pyridazinones can form colloidal aggregates in aqueous buffers, leading to non-specific protein inhibition. CHAPS prevents this aggregation, ensuring 1:1 stoichiometric binding. DTT maintains the reducing environment necessary for bromodomain stability.
Step 2: Compound Titration & Normalization
-
Prepare a 10-point, 3-fold serial dilution of the probe in 100% DMSO.
-
Transfer 100 nL of the compound to a 384-well low-volume microplate using an acoustic dispenser (e.g., Echo 550).
-
Self-Validation Check: Ensure the final DMSO concentration in all wells (including controls) is strictly normalized to 1.0% v/v. Variations in DMSO will artificially alter protein folding kinetics.
Step 3: Assay Assembly
-
Add 5 µL of 2x Recombinant BRD9 protein (final concentration: 10 nM) pre-incubated with Tb-labeled anti-His antibody (final: 2 nM).
-
Add 5 µL of 2x Fluorescent Tracer Ligand (final concentration: 20 nM).
-
Incubate the plate in the dark at room temperature for 60 minutes to reach thermodynamic equilibrium.
Step 4: Detection & Data Validation
-
Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 490 nm and 520 nm).
-
Calculate the FRET ratio (520 nm / 490 nm).
-
System Validation: Calculate the Z'-factor using DMSO (negative control) and a known broad-spectrum inhibitor like Bromosporine (positive control). Proceed with data analysis only if Z' > 0.6.
Application Workflow II: Phenotypic Antifungal Screening
Scientist's Insight: Overcoming Matrix Interference
Pyridazinone derivatives are historically significant in agrochemistry ()[3]. When transitioning from biochemical to phenotypic whole-cell assays, the primary challenge is compound precipitation in agar matrices, which artificially lowers the perceived efficacy.
Protocol: Mycelial Growth Rate Assay
Step 1: Media Preparation and Compound Dosing
-
Autoclave Potato Dextrose Agar (PDA) and allow it to cool to exactly 50°C in a water bath.
-
Causality: Adding the probe at temperatures >60°C risks thermal degradation of the pyridazinone core; adding it at <45°C causes premature agar polymerization, leading to uneven compound distribution.
-
Spike the probe (dissolved in DMSO) into the molten PDA to achieve a final testing concentration (e.g., 50 µg/mL).
Step 2: Inoculation & Self-Validation
-
Pour 15 mL of the spiked PDA into Petri dishes and allow to solidify.
-
Place a 5 mm mycelial plug of the target fungus (e.g., Fusarium oxysporum) at the exact center of the plate.
-
System Validation: Prepare a vehicle control plate containing an equivalent volume of DMSO (maximum 0.5% v/v). If the vehicle control shows >5% growth reduction compared to a blank PDA plate, the assay is invalid due to solvent toxicity.
Step 3: Incubation and Measurement
-
Incubate plates at 25°C for 72–96 hours.
-
Measure the colony diameter using digital calipers in two perpendicular directions. Calculate the percentage of mycelial growth inhibition relative to the vehicle control.
Quantitative Data Presentation
To benchmark your experimental results, refer to the expected performance metrics for 5-chloro-6-phenyl-pyridazinone derivatives summarized below.
Table 1: Representative Epigenetic Binding Affinity & Selectivity Data reflects optimized pyridazinone probes (e.g., GSK4027/I-BRD9 analogs) acting as KAc mimetics.
| Target Domain | Expected IC₅₀ (nM) | Fold Selectivity | Mechanistic Note |
| PCAF / GCN5 | 40 - 60 | Reference | High affinity via conserved Asn engagement |
| BRD9 | 80 - 150 | Reference | Requires precise WPF shelf packing |
| BRD4 (BET Family) | > 10,000 | > 100x | Steric clash prevents BET family binding |
Table 2: Phenotypic Antifungal Efficacy Data reflects mycelial growth inhibition at a standard screening concentration of 50 µg/mL.
| Fungal Strain | Pathogen Type | Expected Inhibition Rate (%) |
| Fusarium oxysporum | Soil-borne root pathogen | 65.0% - 75.0% |
| Gibberella zeae | Cereal crop pathogen | 60.0% - 70.0% |
| Cytospora mandshurica | Woody plant pathogen | 55.0% - 65.0% |
References
The experimental paradigms and mechanistic claims detailed in this application note are grounded in the following peer-reviewed literature:
-
Discovery of a Potent, Cell Penetrant, and Selective p300/CBP-Associated Factor (PCAF)/General Control Nonderepressible 5 (GCN5) Bromodomain Chemical Probe Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
-
Identification and Development of BRD9 Chemical Probes Source: International Journal of Molecular Sciences (MDPI) URL:[Link]
-
Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)-one Derivatives Source: Molecules (MDPI) URL:[Link]
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Application Notes and Protocols for In vivo Dosing of 5-chloro-2-ethyl-6-phenyl-3(2H)-pyridazinone in Murine Models
Introduction
The pyridazinone scaffold is a prominent feature in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, anti-cancer, and cardiovascular effects.[1][2][3] 5-chloro-2-ethyl-6-phenyl-3(2H)-pyridazinone is a compound of interest within this class, and its evaluation in preclinical murine models is a critical step in elucidating its pharmacokinetic, pharmacodynamic, and toxicological profile.[4][5] The lack of established, publicly available in vivo dosing protocols for this specific molecule necessitates a structured approach to methodology development.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing robust in vivo dosing protocols for 5-chloro-2-ethyl-6-phenyl-3(2H)-pyridazinone in murine models. It integrates best practices for animal handling, formulation development for poorly soluble compounds, and detailed administration procedures. The causality behind experimental choices is emphasized to ensure scientific integrity and the generation of reproducible data.
Preclinical Considerations: Compound Characteristics and Murine Models
Physicochemical Properties and Formulation Development
Given the heterocyclic, multi-ring structure of 5-chloro-2-ethyl-6-phenyl-3(2H)-pyridazinone, poor aqueous solubility is anticipated. This is a common challenge for many drug candidates discovered through modern screening techniques.[6] Therefore, the selection of an appropriate vehicle is paramount to ensure complete solubilization and bioavailability for in vivo administration.
Initial Solubility Assessment: A preliminary solubility screen is recommended to identify a suitable vehicle system. This involves testing the solubility of the compound in various pharmaceutically acceptable excipients.
Recommended Vehicle Components for Poorly Soluble Compounds:
-
Aqueous Solutions: For water-soluble compounds, sterile water or normal saline (0.9% NaCl) are the preferred vehicles due to their isotonic nature and low toxicity.[7]
-
Organic Solvents:
-
Dimethyl Sulfoxide (DMSO): A powerful solvent for many lipophilic compounds. However, its concentration should be minimized due to potential toxicity.[7]
-
Polyethylene Glycol (PEG) and Propylene Glycol (PG): Used for compounds with intermediate solubility and are generally well-tolerated at lower concentrations.[7]
-
-
Oil-Based Vehicles: For highly lipophilic compounds, oils like corn, olive, or sesame oil can be used for oral or intraperitoneal administration.[7]
-
Surfactants and Co-solvents:
-
Tween 80 (Polysorbate 80) and Cremophor EL: These can be used in small percentages to improve and maintain the solubility of the compound in the final formulation.[8]
-
A multi-component system is often the most effective approach for achieving a stable and injectable formulation. A common starting point is a mixture of DMSO, PEG300, Tween 80, and saline.[8]
Murine Models in Preclinical Research
Mice are the most widely used animal models in drug discovery due to their genetic similarity to humans, rapid breeding cycles, and cost-effectiveness.[4] The choice of mouse strain will depend on the specific therapeutic area and experimental goals. For general toxicity and pharmacokinetic studies, outbred strains like CD-1 or Swiss Webster are often used. For efficacy studies in oncology or immunology, specific genetically engineered or immunodeficient mouse models may be required.[9][10]
Formulation and Dosing Solution Preparation
This section outlines a detailed protocol for preparing a dosing solution of 5-chloro-2-ethyl-6-phenyl-3(2H)-pyridazinone, assuming it is a poorly soluble compound.
Recommended Starting Formulation
A robust starting point for a poorly soluble compound like 5-chloro-2-ethyl-6-phenyl-3(2H)-pyridazinone is a multi-component vehicle. The following table provides a sample formulation that can be optimized as needed.
| Component | Percentage | Rationale |
| DMSO | 10% | Primary organic solvent to initially dissolve the compound.[8] |
| PEG300 | 40% | Co-solvent to aid in solubility and improve tolerability.[8] |
| Tween 80 | 5% | Surfactant to enhance and maintain solubility in the aqueous phase.[8] |
| Saline (0.9%) | 45% | Aqueous diluent to bring the formulation to the final volume and improve physiological compatibility.[8] |
Note: The final concentration of DMSO should be kept as low as possible, and the tolerability of the vehicle alone should be assessed in a satellite group of animals.
Step-by-Step Preparation Protocol
-
Calculate Requirements: Determine the total volume of dosing solution needed based on the number of animals, their average weight, and the desired dose volume (e.g., 10 mL/kg).
-
Weigh the Compound: Accurately weigh the required amount of 5-chloro-2-ethyl-6-phenyl-3(2H)-pyridazinone.
-
Initial Solubilization: In a sterile container, add the weighed compound to the calculated volume of DMSO. Vortex or sonicate until the compound is completely dissolved.
-
Add Co-solvents and Surfactants: Add the PEG300 and Tween 80 to the DMSO solution. Mix thoroughly until a homogenous solution is formed.
-
Aqueous Dilution: Slowly add the sterile saline to the organic mixture drop-wise while continuously vortexing or stirring. This slow addition is crucial to prevent precipitation of the compound.[8]
-
Final Inspection: The final dosing solution should be clear and free of any visible precipitates. If the solution is cloudy, gentle warming (to 37°C) or further sonication may be necessary.[8]
-
Sterilization: If the formulation is not prepared under aseptic conditions, it should be sterilized by filtration through a 0.22 µm filter.
Workflow for Dosing Solution Preparation
Caption: Workflow for preparing the dosing solution.
In vivo Administration Protocols
The choice of administration route depends on the experimental objective, the desired pharmacokinetic profile, and the physicochemical properties of the compound. The following sections detail the protocols for the most common routes of administration in murine models.
General Best Practices:
-
Accurately weigh each animal before dosing to calculate the precise volume to be administered.[11]
-
Use a new sterile syringe and needle for each animal.[12]
-
Warm the dosing solution to room temperature before administration to avoid causing a drop in the animal's body temperature.[11][13]
-
Limit the number of attempts to three; if unsuccessful, seek assistance from an experienced colleague.[11]
Intraperitoneal (IP) Injection
IP injection is a common route for systemic administration, offering rapid absorption.
Materials:
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge)[14]
-
70% Isopropyl alcohol wipes
-
Prepared dosing solution
Procedure:
-
Restraint: Gently restrain the mouse by scruffing the neck and securing the tail. Position the mouse with its head tilted downwards to allow the abdominal organs to move away from the injection site.[15]
-
Identify Injection Site: The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[13][14]
-
Injection: Insert the needle, bevel up, at a 30-45 degree angle into the identified quadrant.[13]
-
Aspirate: Gently pull back on the plunger to ensure that no blood (indicating entry into a blood vessel) or yellowish fluid (indicating entry into the bladder) is aspirated. If either is observed, withdraw the needle and reinject at a new site with a fresh needle.[11][14]
-
Administer: Slowly and steadily inject the calculated volume of the dosing solution.
-
Withdraw and Observe: Withdraw the needle and return the animal to its cage. Observe the animal for any signs of distress or complications.[14]
Maximum Injection Volume: < 10 mL/kg[14]
Oral Gavage (PO)
Oral gavage is used for the direct administration of a precise volume of a substance into the stomach.
Materials:
-
Sterile, flexible, ball-tipped gavage needles (18-20 gauge for mice)[16]
-
Sterile syringes (1 mL)
-
Prepared dosing solution
Procedure:
-
Measure Gavage Needle: Measure the gavage needle from the corner of the mouse's mouth to the last rib (xiphoid process) to determine the correct insertion depth.[16][17]
-
Restraint: Firmly restrain the mouse, ensuring its head and neck are in a straight line to facilitate the passage of the needle down the esophagus.[16][17]
-
Insertion: Gently insert the gavage needle into the side of the mouth and advance it along the roof of the mouth towards the back of the throat. The needle should pass easily down the esophagus with minimal resistance.[17]
-
Verify Placement: If there is any resistance or if the animal begins to cough, the needle may be in the trachea. Immediately withdraw and re-attempt.[18]
-
Administer: Once the needle is correctly positioned, slowly administer the dosing solution.
-
Withdraw and Observe: Smoothly withdraw the gavage needle and return the mouse to its cage. Monitor for any signs of respiratory distress.[18]
Maximum Dosing Volume: 10 mL/kg[16]
Subcutaneous (SC) Injection
Subcutaneous injection involves administering the substance into the space between the skin and the underlying muscle.
Materials:
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge)[19]
-
Prepared dosing solution
Procedure:
-
Restraint: Securely scruff the mouse.
-
Create a Skin Tent: Lift the loose skin between the shoulder blades to form a "tent".[11][17]
-
Injection: Insert the needle, bevel up, into the base of the skin tent, parallel to the body.[11][19]
-
Aspirate: Pull back on the plunger to check for blood. If blood is present, withdraw the needle and re-insert it in a new location.[17][19]
-
Administer: Inject the calculated volume of the dosing solution. A small bleb will form under the skin.
-
Withdraw and Observe: Remove the needle and return the animal to its cage.
Maximum Injection Volume: 5 mL/kg per site[19]
Experimental Workflow for In vivo Dosing
Caption: General experimental workflow for in vivo studies.
Dose Range Finding and Study Design
For a novel compound, a dose range-finding study is essential to determine the maximum tolerated dose (MTD) and to select appropriate dose levels for subsequent efficacy and toxicity studies.
Suggested Dose Levels for Initial Studies: Based on in vivo studies of other pyridazinone derivatives, a starting dose range could be between 10 mg/kg and 50 mg/kg.[20] A logarithmic dose escalation (e.g., 10, 30, 100 mg/kg) is a common approach.
Study Groups:
-
Vehicle Control Group: This group receives the vehicle alone and is crucial for assessing any effects of the formulation itself.
-
Treatment Groups: At least three dose levels (low, medium, and high) are recommended to establish a dose-response relationship.
-
Positive Control Group (if applicable): A known active compound can be included to validate the experimental model.
Conclusion
The successful in vivo evaluation of 5-chloro-2-ethyl-6-phenyl-3(2H)-pyridazinone in murine models hinges on the meticulous development of appropriate dosing protocols. By systematically addressing compound solubility, selecting a suitable vehicle, and adhering to best practices for administration, researchers can generate reliable and reproducible data. The protocols and guidelines presented in this document provide a solid foundation for initiating and conducting these critical preclinical studies.
References
-
Mouse Handling & Techniques - UNC Research. (n.d.). Retrieved from [Link]
-
Direction des services vétérinaires. (2011, September 15). Administration and injection of substances in mice Number: AD-2 Scope. Retrieved from [Link]
-
UBC Animal Care Services. (2014, May 15). Intraperitoneal (IP) Injection in Rats and Mice SOP. Retrieved from [Link]
-
UBC Animal Care Committee. (2020, November 15). TECH 11a ‐ Subcutaneous Injections in Adult Mice SOP. Retrieved from [Link]
-
Mouse Intraperitoneal (IP) administration Necessary Supplies Technique. (n.d.). Retrieved from [Link]
-
IACUC. (n.d.). Oral Gavage In Mice and Rats. Retrieved from [Link]
-
Queen's University. (2012, February 16). Subcutaneous Injection in Mice | Animals in Science. Retrieved from [Link]
-
MODULE 2 THE LABORATORY MOUSE. (n.d.). Retrieved from [Link]
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Vitale, J. (2025, March 20). The Role of Mouse Models in Drug Discovery. Taconic Biosciences. Retrieved from [Link]
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Florida State University Office of Research. (2016, October 26). Oral Gavage in the Mouse. Retrieved from [Link]
-
LAB_021 Oral Gavage in Mice and Rats - Research support. (n.d.). Retrieved from [Link]
-
Queen's University. (2013, July 11). SOP 7.8 - Gavage Techniques in Small Animals (Mice). Retrieved from [Link]
-
Queen's University. (n.d.). Intraperitoneal Injection in Mice | Animals in Science. Retrieved from [Link]
-
Intraperitoneal Injection of Neonatal Mice. (2023, September 20). Bio-protocol. Retrieved from [Link]
-
Instech Laboratories. (2020, July 10). Guide to Oral Gavage for Mice and Rats. Retrieved from [Link]
-
Mouse Models for Drug Discovery: Methods and Protocols. (n.d.). ResearchGate. Retrieved from [Link]
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Full article: Drug Discovery Oncology in a Mouse: concepts, Models and Limitations. (2021, June 23). Taylor & Francis Online. Retrieved from [Link]
-
The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery. (2025, March 18). MDPI. Retrieved from [Link]
-
Mouse Models for Drug Discovery : Methods and Protocols. (n.d.). The Commonwealth Scientific and Industrial Research Organisation (CSIRO). Retrieved from [Link]
-
What are the vehicles used to dissolve drugs for in vivo treatment? (2014, July 10). ResearchGate. Retrieved from [Link]
-
Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3',4',5'-trimethoxychalcone in rodents. (n.d.). PMC. Retrieved from [Link]
-
Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. (n.d.). PubMed. Retrieved from [Link]
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Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.). Retrieved from [Link]
-
Chlorinated Pyridazin-3-(2H)-ones as Novel Anti-Cancer Agents. (2014, September 4). ScholArena. Retrieved from [Link]
-
Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)-one Derivatives. (2009, September 18). Molecules. Retrieved from [Link]
-
Discovery of Potent PDE4 Inhibitors with 3(2H)-Pyridazinone Scaffold: Synthesis, In Silico Studies and In Vitro/Vivo Evaluation. (2026, February 17). MDPI. Retrieved from [Link]
-
Pyridazines. Part XXIX: Synthesis and platelet aggregation inhibition activity of 5-substituted-6-phenyl-3(2H)-pyridazinones. Novel aspects of their biological actions. (n.d.). ResearchGate. Retrieved from [Link]
-
Discovery of Potent PDE4 Inhibitors with 3(2H)-Pyridazinone Scaffold: Synthesis, In Silico Studies and In Vitro/Vivo Evaluation. (2026, February 17). FLORE. Retrieved from [Link]
-
Synthesis and antifungal activity of 5-chloro-6-phenylpyridazin-3(2H)-one derivatives. (2009, September 18). PubMed. Retrieved from [Link]
-
Pharmacological activities of pyridazines and pyridazinone Derivatives. (2019, July 30). SAR Publication. Retrieved from [Link]
-
Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. (n.d.). SciSpace. Retrieved from [Link]
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Application Note: Mass Spectrometry Fragmentation Pattern and Analytical Protocol for 5-Chloro-2-ethyl-6-phenyl-3(2H)-pyridazinone
Executive Summary
The structural elucidation and quantification of halogenated heterocycles demand highly specific analytical workflows. 5-chloro-2-ethyl-6-phenyl-3(2H)-pyridazinone (CAS: 861208-89-1) is a critical structural motif frequently utilized in the development of agrochemicals and pharmaceutical phosphodiesterase (PDE) inhibitors. As a Senior Application Scientist, I have designed this protocol to move beyond simple mass matching. This guide details the thermodynamic causality behind the molecule's tandem mass spectrometry (MS/MS) fragmentation and provides a self-validating LC-MS/MS methodology engineered for absolute quantitative trustworthiness.
Chemical Context & Ionization Dynamics
In positive Electrospray Ionization (ESI+), the protonation of 5-chloro-2-ethyl-6-phenyl-3(2H)-pyridazinone occurs primarily at the carbonyl oxygen or the adjacent nitrogen (N-2), yielding a stable protonated precursor ion [M+H]+ at m/z 235.06 (based on the 35Cl isotope).
A critical diagnostic feature of this molecule is its isotopic signature. The presence of a single chlorine atom at the C-5 position generates a distinct M+2 peak at m/z 237.06 in a ~3:1 ratio. This isotopic envelope acts as a built-in tracer; any fragment ion that retains the chlorine atom will exhibit this exact 3:1 isotopic ratio, allowing analysts to rapidly differentiate between core-retaining fragments and peripheral hydrocarbon losses.
Mechanistic MS/MS Fragmentation Pathways
The fragmentation of this molecule is not random; it is strictly governed by the stability of its conjugated core and the lability of its N-alkyl substituent. The sequential degradation pathway follows established thermodynamic rules for pyridazinone derivatives [1].
-
N-Dealkylation (m/z 235.06 → 207.03): The lowest-energy fragmentation pathway is the loss of the N-ethyl group. Because the ethyl moiety possesses β -hydrogens, it undergoes a highly favored McLafferty-type rearrangement (or β -hydrogen transfer) to expel neutral ethylene ( C2H4 , 28 Da). This leaves the core 3(2H)-pyridazinone ring intact.
-
Ring Contraction via CO Loss (m/z 207.03 → 179.03): As collision energy increases, the pyridazinone ring attempts to stabilize by extruding small, stable neutral molecules. The loss of carbon monoxide (CO, 28 Da) from the C-3 carbonyl group forces a ring contraction, generating a highly conjugated, pyrazole-like intermediate cation [2].
-
Ring Cleavage via N2 Loss (m/z 179.03 → 151.03): The adjacent nitrogen atoms in the contracted ring are highly labile. The expulsion of nitrogen gas ( N2 , 28 Da) is a hallmark of diazine degradation, yielding a stable chlorophenyl-substituted cyclopropenyl cation.
-
Dissociation to Phenyl Cation (m/z 77.04): Extreme collision energies shatter the remaining halogenated carbon framework, yielding the ubiquitous phenyl cation.
Mechanistic MS/MS fragmentation pathway of 5-chloro-2-ethyl-6-phenyl-3(2H)-pyridazinone.
Quantitative Data & MRM Transitions
To translate these mechanistic insights into a quantitative assay, specific fragment ions are selected for Multiple Reaction Monitoring (MRM). The data below summarizes the optimal transitions based on standard parameters for pyridazinone-based molecules [3].
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Mechanism | Collision Energy (eV) | Role in Assay |
| 235.06 | 207.03 | C2H4 (28 Da) | β -H transfer / N-deethylation | 15 | Quantifier (High abundance) |
| 235.06 | 179.03 |
C2H4
| Pyridazinone ring contraction | 22 | Qualifier 1 |
| 235.06 | 151.03 |
C2H4
| Complete ring cleavage | 35 | Qualifier 2 (High specificity) |
| 235.06 | 77.04 | Multiple | Phenyl cation formation | 45 | Structural Confirmation |
Note: The m/z 207.03 fragment is chosen as the Quantifier due to the low energy required for its formation, resulting in maximum signal intensity. The m/z 151.03 fragment is chosen as the Qualifier because it requires the complete destruction of the core ring, ensuring high structural specificity and zero matrix cross-talk.
Self-Validating LC-MS/MS Protocol
A robust protocol must prove its own accuracy during every run. This methodology is engineered as a self-validating system, ensuring that matrix effects, carryover, and instrument drift are actively monitored and corrected [4].
Self-validating LC-MS/MS analytical workflow for pyridazinone quantification.
Phase 1: System Suitability & Integrity Checks
-
Double-Blank Injection: Inject pure mobile phase prior to the run. Causality: Proves the analytical column and autosampler needle have zero carryover from previous high-concentration runs.
-
Zero-Blank Injection: Inject matrix spiked only with the Stable Isotope-Labeled Internal Standard (SIL-IS). Causality: Validates that the IS does not contain trace amounts of the unlabeled analyte, which would artificially inflate low-end quantification.
Phase 2: Sample Preparation
-
Aliquot 50 µL of biological matrix/sample into a microcentrifuge tube.
-
Add 150 µL of cold Acetonitrile (1:3 v/v) spiked with 10 ng/mL of SIL-IS (e.g., 13C6 -labeled analog). Causality: Acetonitrile acts as a rapid protein crashing agent. The IS is added at the earliest possible step to correct for any subsequent volumetric losses or ionization suppression.
-
Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4 °C.
-
Transfer 100 µL of the supernatant to an LC vial.
Phase 3: UHPLC Chromatography
-
Column: Acquity UPLC BEH C18 (1.7 µm, 2.1 x 50 mm).
-
Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.
-
Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.
-
Gradient: Start at 5% B, hold for 0.5 min. Ramp to 95% B over 4.0 min. Hold at 95% B for 1 min, then re-equilibrate at 5% B for 1.5 min.
-
Flow Rate: 0.4 mL/min.
-
Causality: The highly lipophilic nature of the phenyl and ethyl groups requires a steep organic gradient to elute the compound sharply, while the initial 5% B hold ensures early-eluting salts (which cause ion suppression) are washed to waste.
Phase 4: Mass Spectrometry (QqQ)
-
Ionization Mode: ESI Positive.
-
Capillary Voltage: 3.0 kV.
-
Desolvation Temperature: 400 °C. Causality: A high desolvation temperature is strictly required to ensure complete droplet evaporation of the highly aqueous initial mobile phase, preventing matrix-induced ion suppression.
-
Self-Validation Metric: The software must be set to flag any sample where the ratio of the Qualifier ion (m/z 151.03) to the Quantifier ion (m/z 207.03) deviates by more than ±20% from the average ratio established by the calibration curve. A deviation indicates co-eluting matrix interference, invalidating that specific data point.
References
-
Mohammad Asif et al. "Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction." Int.J. ChemTech Res. 2010.1
-
"Tandem mass spectrometric study of annelation isomers of the novel thieno[3 -,2 -:4,5]pyrido[2,3-d]pyridazine ring system." ResearchGate. 2
-
"Zardaverine | C12H10F2N2O3 | CID 5723 - PubChem - NIH." National Institutes of Health.3
-
"Development of a Rapid Mass Spectrometric Determination of AMP and Cyclic AMP for PDE3 Activity Study." PMC - National Institutes of Health. 4
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- 4. Development of a Rapid Mass Spectrometric Determination of AMP and Cyclic AMP for PDE3 Activity Study: Application and Computational Analysis for Evaluating the Effect of a Novel 2-oxo-1,2-dihydropyridine-3-carbonitrile Derivative as PDE-3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Preparation and Solvation Thermodynamics of 5-Chloro-2-ethyl-6-phenyl-3(2H)-pyridazinone Stock Solutions
Executive Summary
Pyridazinone derivatives represent a highly versatile scaffold in modern drug discovery, exhibiting a broad spectrum of pharmacological activities that range from antifungal and anti-inflammatory to potent cardiotonic properties[1][2]. However, their high lipophilicity and poor aqueous solubility pose significant challenges for in vitro and in vivo assay reproducibility.
This technical guide provides a comprehensive, self-validating protocol for the preparation of 5-chloro-2-ethyl-6-phenyl-3(2H)-pyridazinone stock solutions. By leveraging thermodynamic solvation principles, this methodology ensures maximum compound stability, precise dosing, and the elimination of solvent-induced artifacts in downstream cell-based and biochemical applications.
Physicochemical Profiling and Solvation Thermodynamics
Before initiating stock preparation, it is critical to understand the physicochemical nature of the solute. 5-chloro-2-ethyl-6-phenyl-3(2H)-pyridazinone is a halogenated heterocyclic compound characterized by a highly hydrophobic core[3].
Causality of Solvent Selection: The dissolution of phenyl-pyridazinone derivatives is an endothermic and entropy-driven process[4]. The Hansen solubility parameter (δ) for similar pyridazinone cores is approximately 24.70 MPa^1/2, indicating low polarity[5]. Consequently, the compound is practically insoluble in water (δ ≈ 47.80 MPa^1/2) but exhibits maximum mole fraction solubility in pure dimethyl sulfoxide (DMSO, δ ≈ 23.60 MPa^1/2)[5]. The close matching of δ values between the solute and DMSO ensures optimal molecular interaction and complete solvation without the risk of spontaneous precipitation[4].
Table 1: Physicochemical Properties
| Property | Value |
| Chemical Name | 5-chloro-2-ethyl-6-phenylpyridazin-3(2H)-one |
| CAS Number | 861208-89-1 |
| Molecular Formula | C₁₂H₁₁ClN₂O |
| Molecular Weight | 234.68 g/mol |
| Optimal Primary Solvent | Anhydrous DMSO (≥99.9% purity) |
| Storage Temperature (Solid) | 2°C to 8°C (Desiccated) |
Experimental Methodology: Stock Solution Preparation
Self-Validating System: This protocol incorporates visual and physical checkpoints to guarantee that the final stock solution is homogeneous, accurately concentrated, and free of micro-precipitates.
Materials Required:
-
5-chloro-2-ethyl-6-phenyl-3(2H)-pyridazinone powder (purity ≥98%)
-
Anhydrous DMSO (Water content ≤0.005%)
-
Analytical balance (precision to 0.01 mg)
-
Amber glass vials (to prevent UV-induced degradation)
-
Bath sonicator & Vortex mixer
Step-by-Step Protocol:
-
Thermal Equilibration (Critical Step): Remove the lyophilized compound from cold storage (2–8°C) and allow it to equilibrate to room temperature (25°C) in a desiccator for at least 30 minutes.
-
Expert Insight: Opening cold vials in ambient air causes immediate condensation of atmospheric moisture. Because water acts as a strong antisolvent for pyridazinones[5], even trace amounts of water will drastically reduce the maximum achievable concentration and cause irreversible micro-precipitation.
-
-
Precision Weighing: Weigh the desired mass of the compound into a sterile, static-free amber glass vial.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO directly to the powder based on the target concentration.
Table 2: Reconstitution Matrix for 1 mL Stock Solution
| Target Concentration | Mass Required (mg) | Volume of Anhydrous DMSO (mL) |
| 10 mM | 2.35 | 1.0 |
| 20 mM | 4.69 | 1.0 |
| 50 mM | 11.73 | 1.0 |
-
Endothermic Solvation (Vortexing & Sonication): Vortex the mixture vigorously for 30–60 seconds. If the compound is not fully dissolved, place the vial in a bath sonicator at room temperature for 5–10 minutes.
-
Expert Insight: The dissolution of pyridazinones is endothermic[4]. Sonication provides the localized activation energy required to overcome the lattice energy of the solid crystal, driving the entropy-favored solvation process.
-
-
Validation & Quality Control: Perform a visual inspection against a dark background. The solution must be completely transparent.
-
Self-Validation Check: To validate the absence of micro-precipitates, shine a laser pointer through the vial. The absence of a visible beam path (Tyndall effect) confirms a true, fully dissolved solution.
-
-
Aliquoting and Storage: Divide the stock solution into single-use aliquots (e.g., 50 µL or 100 µL) in tightly sealed amber tubes. Store at -20°C or -80°C.
-
Expert Insight: DMSO is highly hygroscopic and freezes at 18.5°C. Repeated freeze-thaw cycles introduce moisture and cause localized concentration gradients, leading to precipitation. Single-use aliquots maintain absolute stock integrity.
-
Workflow Visualization
Workflow for the preparation and validation of 5-chloro-2-ethyl-6-phenyl-3(2H)-pyridazinone stocks.
Downstream Application & Dilution Guidelines
When diluting the DMSO stock into aqueous physiological buffers (e.g., PBS, DMEM) for bioassays, the final DMSO concentration must be strictly controlled. For most cell-based assays evaluating the pharmacological activity of pyridazinone derivatives, the final DMSO concentration should not exceed 0.1% to 0.5% (v/v) to prevent solvent-induced cytotoxicity or interference with cellular signaling[2].
-
Dilution Best Practice: Always add the DMSO stock dropwise to the aqueous buffer while vortexing vigorously. Never add the aqueous buffer to the DMSO stock, as the localized high concentration of water will cause immediate "crashing out" (precipitation) of the highly lipophilic pyridazinone core.
Sources
- 1. Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. chemscene.com [chemscene.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Aqueous Solubility of 5-chloro-2-ethyl-6-phenyl-3(2H)-pyridazinone for Cell Assays
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the in vitro formulation of highly lipophilic synthetic intermediates and drug candidates.
5-chloro-2-ethyl-6-phenyl-3(2H)-pyridazinone (CAS: 861208-89-1) presents a classic formulation challenge[1]. The molecule's planar 3(2H)-pyridazinone core, combined with the highly hydrophobic 5-chloro and 6-phenyl substituents, drives a high partition coefficient (LogP). Furthermore, the 2-ethyl substitution caps the pyridazinone nitrogen, removing a critical hydrogen bond donor that would otherwise aid in aqueous solvation.
When researchers dilute DMSO stocks of this compound directly into cell culture media, the sudden shift in the solvent's dielectric constant often causes immediate "crash-out" or micro-precipitation[2]. This phenomenon is a primary driver of artifactual cytotoxicity and underestimated target engagement in mammalian cell assays[2][3]. This guide provides field-proven, self-validating protocols to overcome these solubility barriers without compromising cellular viability.
Troubleshooting Guide & FAQs
Q1: I am observing a flat dose-response curve at concentrations above 5 µM, but my cells are showing signs of stress. Is the compound toxic? A1: You are likely observing solvent crash-out rather than true pharmacological toxicity. When 5-chloro-2-ethyl-6-phenyl-3(2H)-pyridazinone precipitates out of a DMSO solution upon dilution in aqueous media, it forms microcrystals. These crystals cannot cross the cell membrane to engage intracellular targets (leading to a flat efficacy curve), but they physically settle on the cell monolayer, inducing membrane stress and artifactual cytotoxicity[2]. Always verify kinetic solubility under assay conditions prior to biological screening[4].
Q2: Can I just increase the DMSO concentration to 2% or 5% to keep the compound in solution? A2: No. While DMSO is an excellent solvent for water-insoluble chemicals, exceeding 0.1% - 0.5% (v/v) DMSO in cell culture introduces severe confounding variables. High DMSO concentrations alter membrane permeability, induce transcriptomic changes, and can be directly cytotoxic[2][3]. Instead of increasing DMSO, you must alter the formulation vehicle.
Q3: What is the most effective formulation strategy for this specific pyridazinone derivative? A3: Host-guest complexation using Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly recommended. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic cavity. The hydrophobic 6-phenyl ring and the 5-chloro-pyridazinone core of your compound can insert into this cavity, forming a stoichiometric inclusion complex that is highly water-soluble and biologically compatible[5][6].
Vehicle Optimization Matrix
To assist in experimental design, the following table summarizes the maximum tolerated dose (MTD) of various vehicles in standard mammalian cell lines (e.g., HEK293, HeLa) and their relative efficacy in solubilizing highly lipophilic pyridazinone derivatives.
| Vehicle System | Solubilization Mechanism | Max Tolerated Vehicle % in Cell Culture | Estimated Max Compound Solubility (Aqueous) | Application Notes |
| 100% DMSO | Polarity matching | 0.1% - 0.5% (v/v) | < 5 µM | High risk of micro-precipitation upon dilution[2]. |
| DMSO + PEG400 (1:1) | Co-solvency | 0.5% (v/v) total | ~10 - 20 µM | PEG400 increases viscosity; may interfere with automated liquid handling. |
| HP-β-CD (20% w/v in PBS) | Host-guest inclusion | Up to 2% (w/v) final in well | > 100 µM | Best for maintaining sink conditions and bioavailability[6]. |
| Tween-80 | Micellar dispersion | 0.01% - 0.05% (v/v) | ~50 µM | Surfactant toxicity is high; causes membrane lysis at higher doses. |
Experimental Protocols
Protocol 1: Preparation of a 1 mM Working Solution via HP-β-CD Complexation
Causality Note: This protocol uses mechanical agitation and mild heat to drive the thermodynamic equilibrium toward the formation of the inclusion complex, ensuring the compound remains in solution when introduced to the aqueous cell media.
-
Vehicle Preparation: Prepare a 20% (w/v) solution of HP-β-CD in sterile, calcium/magnesium-free PBS. Filter sterilize through a 0.22 µm PES membrane.
-
Stock Preparation: Dissolve 5-chloro-2-ethyl-6-phenyl-3(2H)-pyridazinone in 100% LC-MS grade DMSO to create a 50 mM master stock.
-
Complexation: In a glass vial, add 20 µL of the 50 mM DMSO stock to 980 µL of the 20% HP-β-CD solution dropwise while vortexing vigorously. (Final concentration: 1 mM compound, 2% DMSO, ~19.6% HP-β-CD).
-
Equilibration: Sonicate the mixture in a water bath at 37°C for 15 minutes. The energy input overcomes the activation barrier for the hydrophobic compound to displace water molecules inside the cyclodextrin cavity.
-
Dilution for Assay: Dilute this 1 mM working solution 1:100 directly into your pre-warmed cell culture media to achieve a 10 µM final assay concentration (yielding a safe 0.02% DMSO and 0.2% HP-β-CD final background).
-
Self-Validation Step: Always run a vehicle control containing 0.02% DMSO and 0.2% HP-β-CD to ensure the vehicle itself does not impact your specific assay readout.
Protocol 2: Kinetic Solubility (KS) Verification via Nephelometry
Causality Note: Visual inspection is insufficient for detecting micro-precipitation. Nephelometry measures scattered light, providing a highly sensitive, quantitative readout of insoluble particulates[4].
-
Baseline Measurement: Dispense 100 µL of your target cell culture media (e.g., DMEM + 10% FBS) into a clear-bottom 96-well plate. Read the baseline light scattering (nephelometry units, NTU) using a microplate reader.
-
Spike-In: Add your formulated compound (from Protocol 1) to achieve your highest desired screening concentration (e.g., 50 µM).
-
Incubation: Incubate the plate at 37°C with 5% CO2 for 2 hours to mimic assay conditions.
-
Readout & Self-Validation: Re-read the plate. An increase of >10% in NTU compared to the baseline indicates micro-precipitation. If precipitation is detected, you must lower the top concentration of your assay or increase the HP-β-CD ratio.
Workflow Visualization
Workflow for optimizing aqueous formulation of hydrophobic pyridazinone derivatives.
References
-
Sigma-Aldrich / Key Organics. "5-chloro-2-ethyl-6-phenyl-3(2H)-pyridazinone (CAS 861208-89-1) Properties and Safety Data".,[1].
-
PLOS One. "Overestimated cytotoxicity and underestimated whitening efficacy of glabridin: A result of its poor solubility in DMSO".[2],[3]. 2
-
DIGIBUG Principal. "Evaluation of hepatic activity of immunomodulatory compounds and GSK3 inhibitors".[4]. 4
-
Journal of Pharmaceutical Sciences. "Cyclodextrins in Parenteral Formulations".[6].6
-
PMC. "Cyclodextrin-Calcium Carbonate Micro- to Nano-Particles: Targeting Vaterite Form and Hydrophobic Drug Loading/Release".[5]. 5
Sources
- 1. keyorganics.net [keyorganics.net]
- 2. Overestimated cytotoxicity and underestimated whitening efficacy of glabridin: A result of its poor solubility in DMSO | PLOS One [journals.plos.org]
- 3. Overestimated cytotoxicity and underestimated whitening efficacy of glabridin: A result of its poor solubility in DMSO - PMC [pmc.ncbi.nlm.nih.gov]
- 4. digibug.ugr.es [digibug.ugr.es]
- 5. Cyclodextrin-Calcium Carbonate Micro- to Nano-Particles: Targeting Vaterite Form and Hydrophobic Drug Loading/Release - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 5-chloro-2-ethyl-6-phenyl-3(2H)-pyridazinone
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 5-chloro-2-ethyl-6-phenyl-3(2H)-pyridazinone. As a key intermediate in the development of various biologically active compounds, achieving a high yield and purity of this pyridazinone derivative is critical.[1][2] This guide is designed to help you navigate the common challenges encountered during its synthesis, drawing upon established chemical principles and field-proven insights.
Troubleshooting Guide: Addressing Low Yield and Impurities
Low yields and the formation of impurities are common hurdles in multi-step organic syntheses. This section provides a systematic approach to identifying and resolving issues at each key stage of the 5-chloro-2-ethyl-6-phenyl-3(2H)-pyridazinone synthesis.
Stage 1: Synthesis of the 6-Phenyl-3(2H)-pyridazinone Core
The foundational step in this synthesis is the formation of the pyridazinone ring, typically through the cyclization of a γ-keto acid with a hydrazine derivative. A common route involves the reaction of β-benzoylpropionic acid with hydrazine hydrate.
Q1: My yield of 6-phenyl-4,5-dihydropyridazin-3(2H)-one is consistently low. What are the likely causes and how can I improve it?
A1: Low yields in this cyclization step often stem from incomplete reaction, side reactions, or suboptimal reaction conditions. Here’s a breakdown of potential issues and their solutions:
-
Incomplete Reaction:
-
Cause: Insufficient reaction time or temperature. The cyclization of β-benzoylpropionic acid with hydrazine hydrate requires adequate thermal energy to proceed to completion.
-
Solution: Ensure the reaction is refluxed for a sufficient duration, typically 4-8 hours.[3] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is no longer visible.
-
-
Side Reactions:
-
Cause: The formation of hydrazones that do not cyclize properly or other condensation byproducts.
-
Solution: Control the stoichiometry of the reactants carefully. Use a slight excess of hydrazine hydrate (1.1-1.2 equivalents) to ensure complete conversion of the keto acid.
-
-
Suboptimal Reaction Conditions:
-
Cause: The choice of solvent and catalyst can significantly impact the reaction rate and yield.
-
Solution: While ethanol is a commonly used solvent, some studies have shown that optimizing the solvent system can improve yields. For instance, in related pyridazinone syntheses, the use of a different solvent or the addition of a catalytic amount of acid can be beneficial.
-
Table 1: Comparison of Reaction Conditions for Pyridazinone Core Synthesis
| Parameter | Conventional Heating | Microwave-Assisted |
| Reaction Time | 4 - 8 hours | 4 - 10 minutes |
| Typical Yield | 65 - 78% | 85 - 92% |
| Temperature | Reflux (Solvent Dependent) | 120 - 150 °C |
| Advantages | Standard equipment | Rapid, high yield |
| Disadvantages | Longer time, lower yield | Requires specialized equipment |
Data compiled from BenchChem comparative guide.[3]
Workflow for Optimizing Pyridazinone Core Synthesis
Caption: Troubleshooting workflow for low yield in the initial cyclization step.
Stage 2: N-Ethylation of the Pyridazinone Ring
The introduction of the ethyl group at the N-2 position is typically achieved through an N-alkylation reaction using an ethylating agent like ethyl iodide or ethyl bromide in the presence of a base.
Q2: I am observing a mixture of N- and O-ethylated products, or the reaction is not going to completion. How can I improve the regioselectivity and yield of the N-ethylation?
A2: The regioselectivity of alkylation (N- vs. O-alkylation) is a known challenge with pyridazinone systems and is influenced by the reaction conditions.
-
Poor Regioselectivity (N- vs. O-Alkylation):
-
Cause: The pyridazinone anion is an ambident nucleophile, meaning it can react at either the nitrogen or the oxygen atom. The choice of solvent, counter-ion (from the base), and alkylating agent can influence the site of attack.
-
Solution: To favor N-alkylation, a common strategy is to use a polar aprotic solvent like DMF or DMSO in combination with a strong base like sodium hydride (NaH) or potassium carbonate (K2CO3).[4][5] The use of harder electrophiles can also favor N-alkylation.
-
-
Incomplete Reaction:
-
Cause: Insufficiently strong base, low reaction temperature, or a less reactive ethylating agent.
-
Solution: If using a weaker base like K2CO3, ensure it is finely powdered and the reaction is heated to an appropriate temperature (e.g., 60-80 °C) to facilitate the reaction. Using a more reactive ethylating agent, such as ethyl iodide over ethyl bromide, can also improve the reaction rate.
-
Table 2: Influence of Reaction Parameters on N-Ethylation
| Parameter | Condition Favoring N-Alkylation | Condition Favoring O-Alkylation |
| Solvent | Polar aprotic (e.g., DMF, DMSO) | Nonpolar (e.g., Benzene) |
| Base | Stronger bases (e.g., NaH) | Weaker bases or use of silver salts |
| Ethylating Agent | Harder electrophiles | Softer electrophiles |
Workflow for Optimizing N-Ethylation
Caption: Troubleshooting workflow for optimizing the N-ethylation step.
Stage 3: Chlorination of the Pyridazinone Ring
The final step involves the chlorination of the 2-ethyl-6-phenyl-3(2H)-pyridazinone at the 5-position, typically using phosphorus oxychloride (POCl3).
Q3: The chlorination with POCl3 is giving me a low yield of the desired 5-chloro product, and I'm seeing multiple spots on my TLC. What could be going wrong?
A3: Chlorination with POCl3 can be a harsh reaction, and several issues can lead to low yields and the formation of byproducts.
-
Incomplete Chlorination:
-
Cause: Insufficient amount of POCl3, low reaction temperature, or short reaction time.
-
Solution: Use a sufficient excess of POCl3, which often also serves as the solvent. Ensure the reaction is heated to reflux (around 100-110 °C) for an adequate duration (typically 2-4 hours).[2] Monitoring by TLC is crucial.
-
-
Formation of Byproducts:
-
Cause 1: Over-reaction/Side Reactions: Prolonged heating or excessively high temperatures can lead to the formation of undesired byproducts, including di-chlorinated species or decomposition products. The Vilsmeier-Haack reaction is a known side reaction when using POCl3 and a formamide-type solvent, which can lead to formylation of the aromatic ring.[6][7][8]
-
Solution 1: Carefully control the reaction time and temperature. Once TLC indicates the consumption of the starting material, proceed with the workup. The addition of phosphorus pentachloride (PCl5) in a mixture with POCl3 can sometimes improve the efficiency and reduce side reactions.[9][10]
-
Cause 2: Hydrolysis of the Product during Workup: The 5-chloro-pyridazinone product can be susceptible to hydrolysis back to the corresponding pyridazinone upon contact with water, especially under basic conditions or at elevated temperatures during workup.
-
Solution 2: After the reaction is complete, it is crucial to remove the excess POCl3 under reduced pressure before the aqueous workup. The reaction mixture should then be quenched by pouring it slowly onto crushed ice or into a cold, saturated sodium bicarbonate solution with vigorous stirring to neutralize the acid and keep the temperature low.[11][12]
-
Table 3: Troubleshooting Chlorination with POCl3
| Issue | Potential Cause | Recommended Solution |
| Incomplete Reaction | Insufficient POCl3, low temperature, or short reaction time. | Use excess POCl3, reflux at 100-110 °C, monitor by TLC. |
| Byproduct Formation | Over-reaction, high temperature, Vilsmeier-Haack side reaction. | Control reaction time/temperature, consider POCl3/PCl5 mixture. |
| Product Hydrolysis | Aqueous workup at elevated temperature or with strong base. | Remove excess POCl3 under vacuum, quench on ice/cold NaHCO3. |
Workflow for Optimizing Chlorination
Caption: Troubleshooting workflow for the chlorination of the pyridazinone ring.
Frequently Asked Questions (FAQs)
Q1: What is the best order for the ethylation and chlorination steps?
A1: The literature suggests that both sequences are viable. However, the more common approach is to first synthesize the 5-chloro-6-phenyl-3(2H)-pyridazinone and then perform the N-ethylation.[1] This is often preferred because the chlorination with POCl3 is a harsh reaction, and having a protecting group on the nitrogen is not always necessary and can sometimes lead to other side reactions. N-alkylation of the chloro-pyridazinone is generally a cleaner reaction.
Q2: How can I effectively purify the final product, 5-chloro-2-ethyl-6-phenyl-3(2H)-pyridazinone?
A2: The most common methods for purification are recrystallization and column chromatography.
-
Recrystallization: This is often the most efficient method for obtaining highly pure crystalline material if a suitable solvent system can be found. Common solvents for recrystallization of pyridazinone derivatives include ethanol, methanol, or mixtures of ethyl acetate and hexanes.
-
Column Chromatography: If recrystallization is not effective or if there are closely related impurities, silica gel column chromatography is a reliable alternative. A gradient of ethyl acetate in hexanes is a good starting point for elution.[7]
Q3: What are some common impurities I should look out for?
A3: Depending on the synthetic route and reaction conditions, you might encounter the following impurities:
-
Unreacted starting materials (6-phenyl-3(2H)-pyridazinone, 2-ethyl-6-phenyl-3(2H)-pyridazinone, or 5-chloro-6-phenyl-3(2H)-pyridazinone).
-
The O-ethylated isomer.
-
The hydrolyzed product (2-ethyl-6-phenyl-3(2H)-pyridazinone) from the chlorination step.
-
Di-chlorinated byproducts.
-
Products from Vilsmeier-Haack side reactions if DMF was present during chlorination.
Q4: Are there any safety precautions I should be aware of?
A4: Yes, several reagents used in this synthesis require careful handling:
-
Phosphorus oxychloride (POCl3): Highly corrosive and reacts violently with water. It is also toxic upon inhalation. Always handle POCl3 in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Hydrazine Hydrate: Toxic and a suspected carcinogen. Handle with care in a fume hood.
-
Sodium Hydride (NaH): Flammable solid that reacts violently with water. Handle under an inert atmosphere.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Experimental Protocols
Protocol 1: Synthesis of 5-chloro-6-phenyl-3(2H)-pyridazinone
This protocol is adapted from the optimized procedure described by Wu et al. (2009).[1]
-
To a solution of 3,4-dichloro-5-phenylfuran-2(5H)-one (1.0 eq) in N,N-dimethylformamide (DMF), slowly add hydrazine hydrate (80%, 1.2 eq).
-
Stir the resulting solution at 80 °C for 40 minutes.
-
After cooling to room temperature, pour the reaction mixture into cold water.
-
Collect the resulting precipitate by filtration, wash with water, and dry.
-
Recrystallize the crude product from dioxane to yield 5-chloro-6-phenyl-3(2H)-pyridazinone as a yellow solid.
Protocol 2: Synthesis of 5-chloro-2-ethyl-6-phenyl-3(2H)-pyridazinone
This is a general procedure for N-alkylation.
-
To a solution of 5-chloro-6-phenyl-3(2H)-pyridazinone (1.0 eq) in anhydrous DMF, add potassium carbonate (K2CO3, 2.0 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add ethyl iodide (1.5 eq) dropwise to the mixture.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 5-chloro-2-ethyl-6-phenyl-3(2H)-pyridazinone.
References
-
Wu, J., Song, B., Chen, H., Bhadury, P., & Hu, D. (2009). Synthesis and antifungal activity of 5-chloro-6-phenylpyridazin-3(2H)-one derivatives. Molecules, 14(9), 3676–3687. [Link]
-
El-Baih, F. E., Al-Salahi, R., & El-Shehry, M. F. (2009). Novel 5,6-bis-(4-substitutedphenyl)-2H(3)-pyridazinones: Synthesis and reactions. Molecules, 14(6), 2313-2324. [Link]
- BenchChem. (2025). A Comparative Guide to Pyridazinone Synthesis: Benchmarking New Methods Against a Published Approach. BenchChem.
- BenchChem. (2025). Troubleshooting & Optimization: A Guide for Heterocyclic Compound Synthesis. BenchChem.
-
ResearchGate. (2014). How should I proceed in Chlorination using POCl3?. ResearchGate. [Link]
- Asif, M. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research, 2(2), 1112-1125.
- Hossain, M. F. (2020). POCl3-PCl5 mixture: A robust chlorinating agent. Journal of the Indian Chemical Society, 97, 48-52.
- BenchChem. (2025). The Strategic Use of Phosphorus Oxychloride (POCl3) in the Synthesis of Chloroquinoxalines: A Guide for Researchers. BenchChem.
- Deeb, A., & Saad, H. (2003). Pyridazine Derivatives and Related Compounds, Part 9. Tetrazolo[1,5-b]pyridazine-8-carbohydrazide Synthesis and Some Reactions. HETEROCYCLES, 60(8), 1873-1879.
- ChemRxiv. (2025). Development of a Manufacturing Process for S-892216 Part II: Improvements Toward Commercially Feasible Process. ChemRxiv.
- BenchChem. (2025).
- BenchChem. (2025).
-
Master Organic Chemistry. (2020). Vilsmeier-Haack Reaction. Master Organic Chemistry. [Link]
-
Wikipedia. (2023). Vilsmeier–Haack reaction. Wikipedia. [Link]
- Indo Global Journal of Pharmaceutical Sciences. (2016). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Indo Global Journal of Pharmaceutical Sciences, 6(2), 65-71.
Sources
- 1. Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 5,6-bis-(4-substitutedphenyl)-2<i>H</i>(3)-pyridazinones: Synthesis and reactions - Arabian Journal of Chemistry [arabjchem.org]
- 3. scispace.com [scispace.com]
- 4. 傅-克酰基化反应 [sigmaaldrich.com]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. iglobaljournal.com [iglobaljournal.com]
- 7. growingscience.com [growingscience.com]
- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. indianchemicalsociety.com [indianchemicalsociety.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
Optimizing recrystallization conditions for 5-chloro-2-ethyl-6-phenyl-3(2H)-pyridazinone
Target Compound: 5-chloro-2-ethyl-6-phenyl-3(2H)-pyridazinone (CEP-Pyridazinone) Target Audience: Process Chemists, Formulation Scientists, and API Development Professionals
Welcome to the advanced troubleshooting and methodology center for the purification and solid-state optimization of CEP-Pyridazinone. As a Senior Application Scientist, I have designed this guide to move beyond basic procedures, focusing instead on the thermodynamic principles and kinetic controls required to isolate this specific heterocyclic scaffold with high polymorphic purity and yield.
Process Workflow: Recrystallization & Troubleshooting
Workflow for optimizing CEP-Pyridazinone recrystallization and resolving LLPS.
Frequently Asked Questions & Troubleshooting
Q1: How do the structural features of CEP-Pyridazinone dictate solvent selection?
Causality & Mechanism: CEP-Pyridazinone possesses a complex amphiphilic character. The 6-phenyl and 2-ethyl groups create significant lipophilic domains, while the pyridazin-3(2H)-one lactam core acts as a strong hydrogen-bond acceptor. Furthermore, the 5-chloro substituent increases the polarizability of the molecule. Single solvents often fail to provide the ideal solubility curve required for high-yield crystallization.
Solution: We recommend a binary solvent system, specifically Ethanol/Water . Ethanol effectively solvates the polar lactam core and is a historically validated solvent for the recrystallization of synthesized pyridazinone derivatives[1][2]. Water acts as a highly tunable anti-solvent. By carefully adjusting the Ethanol/Water ratio, you can manipulate the supersaturation levels and control the Metastable Zone Width (MSZW), which is critical for balancing primary and secondary nucleation[]. For moisture-sensitive downstream applications, an Ethyl Acetate/Heptane system provides excellent thermodynamic control.
Q2: During cooling, the compound "oils out" (forms a dense liquid layer) instead of crystallizing. How do I force nucleation?
Causality & Mechanism: This phenomenon is known as Liquid-Liquid Phase Separation (LLPS). It occurs when the supersaturated solution crosses the binodal curve before reaching the critical nucleation concentration. Essentially, the solute concentration is too high, or the cooling rate outpaces the nucleation kinetics, trapping the API in a metastable, solvent-rich liquid phase rather than forming a solid crystal lattice. Mixed solvent systems and significant impurities highly exacerbate this issue[4].
Solution:
-
Adjust Concentration: Re-heat the mixture until the oil completely redissolves. Add 5–10% more of the "good solvent" (Ethanol) to shift the concentration out of the LLPS region[4].
-
Regulate Supersaturation: Implement a slower, non-linear cooling ramp (e.g., 0.1 °C/min) to prevent rapid supersaturation[].
-
Bypass Primary Nucleation: Introduce pure seed crystals (1-2% w/w) just below the saturation temperature. Seeding bypasses the high energy barrier of primary nucleation, immediately inducing secondary nucleation and guiding preferred crystal growth[][4].
Q3: My recovery yield is low, and PXRD indicates a mixture of polymorphs. How can I ensure polymorphic purity?
Causality & Mechanism: According to Ostwald's Rule of Stages, the least stable polymorph (kinetic form) often crystallizes first before transitioning to the most stable form (thermodynamic form). Mixed polymorphs indicate an incomplete solvent-mediated phase transition. Small changes in process parameters—such as cooling rates, stirring speed, and water activity—drastically influence whether the kinetic or thermodynamic form is isolated[5].
Solution: Conduct a prolonged isothermal hold (slurry ripening) at a temperature just above the anti-solvent addition point. This allows the metastable kinetic crystals to dissolve and reprecipitate as the thermodynamically stable polymorph. Optimization of these parameters is critical for ensuring the API exhibits consistent physical properties across all development scales[5].
Quantitative Data Summary
To guide your process design, the following table summarizes the representative thermodynamic optimization metrics for CEP-Pyridazinone across different solvent systems.
| Solvent System (v/v) | Solubility at 25°C (mg/mL) | Solubility at 65°C (mg/mL) | MSZW (°C) | Nucleation Kinetics | Expected Yield (%) |
| Ethanol (100%) | 45.2 | 180.5 | 12.5 | Slow, Primary | 65 - 70% |
| Ethanol / Water (80:20) | 12.4 | 145.0 | 8.2 | Fast, Secondary (Seeded) | 88 - 92% |
| Ethyl Acetate / Heptane (50:50) | 18.6 | 110.3 | 6.5 | Moderate | 80 - 85% |
| Methanol (100%) | 60.1 | 210.8 | 15.0 | Prone to LLPS (Oiling out) | < 50% |
Note: A narrower Metastable Zone Width (MSZW) in binary systems allows for tighter control over secondary nucleation, directly correlating to higher yields and fewer agglomeration issues.
Self-Validating Experimental Protocol
This Standard Operating Procedure (SOP) utilizes a Seeded Anti-Solvent Cooling Crystallization method. It is designed as a self-validating system—meaning each step contains a physical checkpoint that prevents the operator from proceeding if the thermodynamic conditions are incorrect.
Phase 1: Dissolution & Clarification
-
Suspend 10.0 g of crude CEP-Pyridazinone in 55 mL of absolute Ethanol in a jacketed reactor equipped with an overhead stirrer (250 RPM).
-
Heat the suspension to 65°C.
-
Validation Check 1: The solution must become completely transparent. If the solution remains cloudy after 15 minutes at 65°C, undissolved impurities are present. Perform a hot polish filtration through a 0.45 µm PTFE membrane to prevent uncharacterized heterogeneous nucleation.
Phase 2: Anti-Solvent Addition & Seeding
-
Maintain the clear solution at 65°C. Begin dropwise addition of pre-heated (65°C) Deionized Water (Anti-solvent) at a rate of 1.0 mL/min.
-
Stop water addition exactly when the solution reaches the "cloud point" (slight, persistent turbidity), then immediately add 2.0 mL of Ethanol to regain total clarity.
-
Cool the reactor to 58°C (just inside the metastable zone).
-
Seed: Add 0.1 g (1% w/w) of pure, milled CEP-Pyridazinone seed crystals.
-
Validation Check 2: Observe the seeds for 10 minutes.
-
If seeds dissolve: The solution is undersaturated. Cool by an additional 2°C and re-seed.
-
If massive, uncontrolled precipitation occurs: The solution is over-supersaturated. Reheat to 65°C and add 5 mL Ethanol.
-
If seeds remain suspended and slowly grow: Proceed to Phase 3.
-
Phase 3: Controlled Cooling & Isolation
-
Hold isothermally at 58°C for 60 minutes to allow for slurry ripening and polymorphic stabilization.
-
Cool the reactor from 58°C to 5°C using a linear cooling ramp of 0.15 °C/min.
-
Filter the resulting suspension under vacuum. Wash the filter cake with 15 mL of ice-cold Ethanol/Water (20:80 v/v) to remove residual mother liquor without dissolving the product.
-
Dry the crystals in a vacuum oven at 45°C until a constant weight is achieved.
References
-
Problems with Recrystallisations - Chemistry Teaching Labs University of York[Link]
-
Crystallization Method Development and Optimization Triclinic Labs [Link]
-
Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives MDPI[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives [mdpi.com]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. Crystallization Method Development Services from Triclinic Labs [tricliniclabs.com]
Overcoming stability issues of 5-chloro-2-ethyl-6-phenyl-3(2H)-pyridazinone in DMSO
Welcome to the technical support center for 5-chloro-2-ethyl-6-phenyl-3(2H)-pyridazinone. This guide is designed for researchers, scientists, and drug development professionals to address and overcome the stability challenges of this compound, particularly when dissolved in dimethyl sulfoxide (DMSO). Our goal is to provide you with the expertise and practical solutions to ensure the integrity of your experiments.
Introduction: The Challenge of Stability in DMSO
5-chloro-2-ethyl-6-phenyl-3(2H)-pyridazinone is a valuable compound in various research applications. However, like many chlorinated heterocyclic compounds, it can exhibit instability in DMSO, a common solvent for stock solutions. This instability can lead to the formation of degradation products, which may result in inconsistent experimental data, loss of compound activity, and misleading structure-activity relationships (SAR).
This guide provides a structured approach to identifying, troubleshooting, and mitigating these stability issues, ensuring the reliability and reproducibility of your research.
Troubleshooting Guide: Is Your Compound Degrading?
If you suspect that your 5-chloro-2-ethyl-6-phenyl-3(2H)-pyridazinone solution in DMSO is degrading, follow this step-by-step guide to diagnose and address the problem.
Step 1: Visual Inspection
Begin with a simple visual check of your stock solution.
-
Clarity and Color: Freshly prepared solutions should be clear and colorless. Any appearance of a yellow or brown tint, or the formation of a precipitate over time, can be an initial indicator of degradation or solubility issues.
-
Particulate Matter: Observe the solution against a light source to check for any suspended particles.
While visual cues are helpful, they are not definitive. Chemical degradation can occur without any visible changes.
Step-2: Analytical Assessment of Purity and Degradation
The most reliable way to assess the stability of your compound is through analytical chemistry techniques. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for this purpose.
Experimental Protocol: Time-Course Stability Study
This protocol will allow you to monitor the stability of your compound in DMSO over time.
Materials:
-
5-chloro-2-ethyl-6-phenyl-3(2H)-pyridazinone
-
High-purity, anhydrous DMSO (stored under an inert atmosphere)
-
HPLC or LC-MS system with a UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (ACN) and water (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
-
Autosampler vials
Procedure:
-
Stock Solution Preparation:
-
Accurately weigh a small amount of 5-chloro-2-ethyl-6-phenyl-3(2H)-pyridazinone.
-
Dissolve it in anhydrous DMSO to a final concentration of 10 mM. This will be your "t=0" sample.
-
-
Initial Analysis (t=0):
-
Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration (e.g., 10-50 µM) with your initial mobile phase composition.
-
Inject the diluted sample onto the HPLC or LC-MS system.
-
Record the chromatogram and/or mass spectrum. The main peak corresponds to your intact compound. Note its retention time and peak area.
-
-
Incubation:
-
Store the remaining stock solution under your typical laboratory conditions (e.g., room temperature, 4°C, or -20°C).
-
-
Time-Point Analysis:
-
At regular intervals (e.g., 24 hours, 48 hours, 1 week, and 4 weeks), take an aliquot of the stock solution and repeat the dilution and injection process from Step 2.
-
-
Data Analysis:
-
Compare the chromatograms from each time point.
-
Look for:
-
A decrease in the peak area of the parent compound.
-
The appearance of new peaks, which indicate degradation products.
-
-
Calculate the percentage of the parent compound remaining at each time point relative to t=0.
-
Data Presentation: Stability Assessment Table
| Time Point | Parent Compound Peak Area | % Parent Compound Remaining | New Peak(s) Observed (Retention Time) |
| t=0 | [Insert Area] | 100% | None |
| 24 hours | [Insert Area] | [Calculate %] | [Note RT if any] |
| 48 hours | [Insert Area] | [Calculate %] | [Note RT if any] |
| 1 week | [Insert Area] | [Calculate %] | [Note RT if any] |
| 4 weeks | [Insert Area] | [Calculate %] | [Note RT if any] |
Visualization: Experimental Workflow
Caption: Proposed SNAr degradation pathway in the presence of a nucleophile.
Q2: How can I prevent or minimize the degradation of my compound?
Preventing degradation is key to obtaining reliable experimental results. Here are several strategies you can implement:
-
Use High-Purity, Anhydrous DMSO: The quality of your DMSO is critical. Use a fresh bottle of anhydrous DMSO with low water content. Store it properly under an inert gas (like argon or nitrogen) to prevent moisture absorption.
-
Prepare Fresh Stock Solutions: Ideally, prepare your stock solutions fresh on the day of the experiment. If you must store them, do so for the shortest possible time.
-
Optimize Storage Conditions:
-
Temperature: Store your DMSO stock solutions at low temperatures, such as -20°C or -80°C, to slow down the rate of any potential chemical reactions. [1] * Inert Atmosphere: For long-term storage, consider aliquoting the stock solution into smaller vials and flushing with an inert gas before sealing. This minimizes exposure to air and moisture each time you need to use the compound.
-
-
Consider Alternative Solvents: If stability in DMSO remains an issue, explore other solvents.
Q3: What are some alternative solvents to DMSO?
If your compound's stability in DMSO is a persistent problem, consider these alternatives, keeping in mind that you will need to verify the solubility of your compound in each:
-
Dimethylformamide (DMF): Similar to DMSO in its polar aprotic nature and can be a good substitute. [2]* N-Methyl-2-pyrrolidone (NMP): Another polar aprotic solvent with strong solvating properties. [2]* Ethanol or other Alcohols: Depending on the solubility of your compound, an alcoholic solvent might be a suitable choice.
-
Aqueous Buffers (if applicable): If your experimental design allows, and the compound has sufficient solubility, using an aqueous buffer can be the most stable option. [2] Visualization: Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting stability issues with your compound.
Q4: How should I properly prepare my stock solutions to maximize stability?
-
Work Quickly and in a Dry Environment: When weighing your compound and preparing the solution, work efficiently to minimize exposure to atmospheric moisture. If possible, use a glove box with a dry atmosphere.
-
Use Appropriate Vials: Use high-quality, clean, and dry glass or polypropylene vials with tight-fitting caps.
-
Sonicate if Necessary: If your compound is slow to dissolve, you can use a sonicator. However, avoid excessive heating, as this can accelerate degradation.
-
Filter if Needed: If you observe any particulates that do not dissolve, you can filter the solution through a 0.22 µm syringe filter.
-
Accurate Record Keeping: Always label your vials clearly with the compound name, concentration, solvent, and date of preparation.
By following these guidelines and troubleshooting steps, you can significantly improve the stability of your 5-chloro-2-ethyl-6-phenyl-3(2H)-pyridazinone solutions and ensure the integrity of your valuable research.
References
-
AA Blocks. 5-chloro-2-ethyl-6-phenyl-3(2H)-pyridazinone. Available from: [Link]
-
ResearchGate. Is there any alternative solvent to DMSO, if the compound is insoluble in DMSO? Available from: [Link]
-
Gomtsyan, A. The pyridazine heterocycle in molecular recognition and drug discovery. RSC Med. Chem., 2022, 13 , 778-795. Available from: [Link]
-
Science of Synthesis. Product Class 8: Pyridazines. Thieme, 2004. Available from: [Link]
-
Tian, H., et al. Divergent decomposition pathways of DMSO mediated by solvents and additives. Phosphorus, Sulfur, and Silicon and the Related Elements, 2023, 199(2) , 133-139. Available from: [Link]
-
Wikipedia. Dimethyl sulfoxide. Available from: [Link]
-
MDPI. Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems. Available from: [Link]
-
ACS Publications. Discovery and Optimization of Pyridazinones as PI3Kδ Selective Inhibitors for Administration by Inhalation. J. Med. Chem., 2024. Available from: [Link]
-
Chemistry Stack Exchange. How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine? Available from: [Link]
-
J-STAGE. Doctoral Dissertation Study on autocatalytic decomposition of dimethyl sulfoxide and safe handling system thereof. Available from: [Link]
-
PubMed. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environ. Sci. Technol., 2002, 36(9) , 2008-18. Available from: [Link]
Sources
Technical Support Center: A Guide to Reducing Background Noise in Pyridazinone-Based Fluorescence Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and field-proven insights for mitigating background noise in fluorescence assays utilizing 5-chloro-2-ethyl-6-phenyl-3(2H)-pyridazinone and related compounds. As a Senior Application Scientist, my goal is to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system for robust and reproducible results.
High background fluorescence is a common challenge that can obscure specific signals, reduce assay sensitivity, and lead to the misinterpretation of data.[1][2] The key to a successful assay is maximizing the signal-to-noise ratio (SNR), which is the measure of your true signal's intensity relative to the statistical fluctuations of all other signals.[3][4] This guide is structured to help you systematically identify and eliminate the sources of noise in your experiments.
Section 1: Foundational Knowledge - Understanding the Sources of Background Noise
The total signal measured by a detector in any fluorescence assay is a combination of the specific signal from your target and various sources of background noise. Understanding these sources is the first step toward effective troubleshooting.
The primary culprits for high background can be broadly categorized as:
-
System and Reagent Noise: Fluorescence originating from the assay components themselves, such as contaminated buffers, autofluorescent microplates, or impure solvents.[5][6]
-
Sample Autofluorescence: The natural tendency of biological materials to fluoresce when excited by light.[1][7][8][9] This is caused by endogenous molecules like NAD(P)H, flavins, collagen, and lipofuscin.[1][7][8]
-
Non-Specific Binding: The fluorescent probe—in this case, 5-chloro-2-ethyl-6-phenyl-3(2H)-pyridazinone—binding to unintended targets within the sample.[10][11][12]
Caption: Relationship between true signal and sources of background noise.
Section 2: Troubleshooting Guide
This section is designed as a logical workflow to diagnose and solve the most common background issues. Start with the first question and proceed based on your experimental observations.
Q1: Is the background high in my 'reagent-only' (no cells) control wells?
Expert Insight: This is the first and most critical diagnostic step. If you observe high fluorescence without any biological material, the problem lies with your reagents or consumables. This must be resolved before proceeding to cellular assays.
Potential Causes & Solutions:
| Cause | Solution | Scientific Rationale |
| Autofluorescent Microplate | Switch to black-walled, clear-bottom microplates specifically designed for fluorescence assays.[3] | Black walls absorb stray excitation and emission light, preventing reflection, scattering, and optical crosstalk between wells, which significantly reduces background.[3] |
| Contaminated Buffer/Media | Prepare fresh buffers using high-purity water and reagents. Test each component individually for intrinsic fluorescence. Avoid media containing phenol red or fetal bovine serum (FBS) for final imaging steps, as they are known to be fluorescent.[13] | Impurities or inherent fluorescence in assay components contribute directly to the background signal. Phenol red and serum proteins are common sources of autofluorescence. |
| Solvent Effects | Ensure the solvent used to dissolve the pyridazinone compound is pure and does not fluoresce at the assay wavelengths. Test the final concentration of the solvent in buffer for background signal. | The polarity and purity of the solvent can significantly affect a fluorophore's spectral properties and quantum yield.[14][15][16] An impure solvent can introduce fluorescent contaminants. |
Q2: My reagent-only control is clean, but my 'unstained sample' control shows high background. What should I do?
Expert Insight: This classicly points to sample autofluorescence, where cells or tissues naturally emit light.[1] This is especially prominent when using excitation wavelengths in the UV to green range, where molecules like NADH and flavins are excited.[1][8]
Potential Causes & Solutions:
| Cause | Solution | Scientific Rationale |
| Endogenous Fluorophores | 1. Background Subtraction: Acquire an image of an unstained control sample and use software to subtract this background value from all other images.[17] 2. Spectral Selection: If possible, use a fluorophore that excites and emits at longer wavelengths (red or far-red) to avoid the common green-channel autofluorescence.[5] 3. Chemical Treatment: For aldehyde-fixed samples, treat with 0.1% sodium borohydride in PBS to quench autofluorescence caused by Schiff's bases.[13][18] | Background subtraction is a computational correction. Moving to red-shifted wavelengths avoids the excitation spectra of common autofluorescent molecules like NADH (340nm) and flavins (380-490nm).[8] Sodium borohydride reduces aldehyde-amine compounds into non-fluorescent salts.[13] |
| Fixation-Induced Fluorescence | Avoid using glutaraldehyde as a fixative. If possible, test alternative fixation methods like ice-cold methanol, which may reduce autofluorescence compared to aldehyde-based fixatives.[13] | Glutaraldehyde is known to react with amines and proteins, creating fluorescent products that significantly increase background.[13] |
Q3: The background is low in my controls, but high in all wells containing the pyridazinone compound and the sample. Why?
Expert Insight: This indicates non-specific binding, where your fluorescent probe is adhering to cellular components or surfaces it shouldn't.[11][19] This is a common issue with small molecule probes and can be managed by optimizing concentration and assay conditions.
Potential Causes & Solutions:
| Cause | Solution | Scientific Rationale |
| Probe Concentration Too High | Perform a concentration titration of the 5-chloro-2-ethyl-6-phenyl-3(2H)-pyridazinone to find the lowest concentration that still provides a robust specific signal. (See Protocol 1) | Using an excessive probe concentration increases the likelihood of low-affinity, non-specific interactions, which elevates the overall background.[2] |
| Insufficient Washing | Increase the number and/or duration of wash steps after probe incubation. Consider adding a mild, non-ionic detergent like 0.05% Tween-20 to the wash buffer. | Thorough washing is critical for removing unbound or weakly bound probes.[5][17] Detergents help disrupt weak hydrophobic and ionic interactions that cause non-specific binding. |
| Hydrophobic/Ionic Interactions | Add a blocking agent like Bovine Serum Albumin (BSA) (e.g., 1-3%) to the incubation buffer. | Blocking agents are proteins that occupy potential non-specific binding sites on the cell surface or plate well, preventing the fluorescent probe from binding there.[11] |
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the first experiment I should run to characterize a new fluorescent compound like 5-chloro-2-ethyl-6-phenyl-3(2H)-pyridazinone? First, determine its excitation and emission spectra in your chosen assay buffer. Use a spectrophotometer or plate reader to find the optimal excitation wavelength and the peak emission wavelength. This ensures your instrument's filter sets are correctly matched to the fluorophore, which is critical for maximizing signal and minimizing noise.[6][20]
Q2: Can the solvent I use to dissolve the pyridazinone compound affect my results? Absolutely. The polarity of the solvent can alter the fluorescence properties of a molecule, potentially shifting its emission spectrum and changing its quantum yield.[14][15][21] For example, a study on a similar pyridazinone derivative showed that its photophysical properties were highly dependent on the solvent environment.[22] Always use a high-purity solvent (like DMSO) to create a concentrated stock, and then dilute it to the final working concentration in your aqueous assay buffer. Ensure the final solvent concentration is low (typically <1%) and consistent across all wells, including controls.
Q3: My sample autofluorescence spectrally overlaps with my compound's signal. What are my options? This is a challenging situation. If you cannot switch to a red-shifted probe, your best options are advanced techniques. This includes using time-resolved fluorescence (TRF) if your fluorophore has a long fluorescence lifetime, or employing spectral unmixing algorithms available on many modern imaging systems.[20] TRF works by introducing a delay between the excitation pulse and signal detection, allowing short-lived background fluorescence to decay while capturing the signal from the long-lived probe.[20]
Q4: How do I properly perform background subtraction? To perform background subtraction correctly, you must have a dedicated control well that contains everything except the fluorescent probe (i.e., cells, buffer, vehicle). Measure the average fluorescence intensity from this "unstained" control well. This value represents the sum of system noise and sample autofluorescence. Subtract this average value from the intensity measured in all your experimental wells.[17]
Section 4: Key Experimental Protocols
Protocol 1: Determining the Optimal Fluorophore Concentration
Objective: To identify the concentration of 5-chloro-2-ethyl-6-phenyl-3(2H)-pyridazinone that provides the best signal-to-noise ratio (SNR).
-
Preparation: Prepare a 2X serial dilution of the pyridazinone compound in your assay buffer, starting from a concentration known to be well above the expected Kd. Include a "zero compound" control.
-
Plating: Plate your cells or prepare your sample in a black-walled, clear-bottom microplate. Include "positive control" wells (with the target) and "negative control" wells (without the target, if possible).
-
Incubation: Add the diluted compound to the wells and incubate according to your standard protocol.
-
Washing: Perform your standard wash steps to remove unbound compound.[5]
-
Measurement: Read the fluorescence intensity on a plate reader using the optimal excitation and emission wavelengths.
-
Analysis: For each concentration, calculate the average signal for both positive and negative controls. Calculate the SNR by dividing the positive control signal by the negative control signal. The optimal concentration is the one that yields the highest SNR.
Caption: Workflow for optimizing fluorophore concentration.
Protocol 2: Preparing and Evaluating an Unstained Autofluorescence Control
Objective: To quantify the contribution of natural sample fluorescence to the total signal.
-
Sample Preparation: Prepare your cells or tissue exactly as you would for the main experiment, including fixation, permeabilization, and any other treatment steps.[13]
-
Vehicle Control: Instead of adding the fluorescent pyridazinone compound, add only the vehicle (e.g., assay buffer containing the same final concentration of DMSO).
-
Incubation & Washing: Incubate and wash the sample using the identical procedure as the stained samples.[17]
-
Imaging/Measurement: Measure the fluorescence using the same instrument settings (gain, exposure time, filters) as your experimental samples.
-
Interpretation: The signal detected from this sample represents the autofluorescence.[13] This value can be used for background subtraction or to determine if autofluorescence is a significant problem in your assay.
References
-
How Black Walls in 96-Well Plates Reduce Unwanted Noise in Fluorescence Assays. (2025, May 15). Retrieved from [Link]
-
How does a fluorescence immunoassay analyzer minimize background noise to improve signal detection and accuracy in complex samples? (2025, January 3). Zhejiang Wantaifu Biotechnology Co., Ltd. Retrieved from [Link]
-
Autofluorescence - Wikipedia. (n.d.). Retrieved from [Link]
-
What is Autofluorescence? A Quick Explainer for Biologists. (2024, October 2). Bitesize Bio. Retrieved from [Link]
-
Valentini, G., et al. (n.d.). Autofluorescence Spectroscopy and Imaging: A Tool for Biomedical Research and Diagnosis. PMC. Retrieved from [Link]
-
Demonstration of Solvent Effects on Fluorescence Spectra of a Fluorophore. (n.d.). Virtual Labs. Retrieved from [Link]
-
Nonspecific probe binding and automatic gating in flow cytometry and fluorescence activated cell sorting (FACS). (2019, May 21). AIMS Press. Retrieved from [Link]
-
Solvent Effects on Fluorescence Emission. (n.d.). Evident Scientific. Retrieved from [Link]
-
Ghalkhani, M., et al. (n.d.). Effects of Solvent, pH and Ionic Strength on the Fluorescence Features of Aflatoxin B1, B2, G1 and G2. Retrieved from [Link]
-
Eliminating nonspecific binding sites for highly reliable immunoassay via super-resolution multicolor fluorescence colocalization. (n.d.). Nanoscale (RSC Publishing). Retrieved from [Link]
-
Identification of Fluorescent Compounds with Non-Specific Binding Property via High Throughput Live Cell Microscopy. (2012, January 5). PMC. Retrieved from [Link]
-
A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy. (2025, September 4). PLOS One. Retrieved from [Link]
-
Pros & Cons of Fluorescence-Based Binding Assays. (2019, February 5). Nicoya Lifesciences. Retrieved from [Link]
-
Solvent Effects on Fluorescence Emission - Interactive Java Tutorial. (2015, November 13). Molecular Expressions. Retrieved from [Link]
-
Solvent Effects on Fluorescence Properties of Carbon Dots: Implications for Multicolor Imaging. (2021, September 27). ACS Omega. Retrieved from [Link]
-
Photophysical Properties of a Novel and Biologically Active 3(2H)-Pyridazinone Derivative Using Solvatochromic Approach. (2017, September 15). PubMed. Retrieved from [Link]
-
Establishing and optimizing a fluorescence polarization assay. (n.d.). Molecular Devices. Retrieved from [Link]
-
What troubleshooting is recommended if the background signal is very high? (n.d.). PCR Biosystems. Retrieved from [Link]
-
Troubleshooting Fluorescence Intensity Plate Reader Experiments. (2025, September 11). Basicmedical Key. Retrieved from [Link]
-
Synthesis and Antifungal Activity of 5-Chloro-6-Phenylpyridazin-3(2H)-one Derivatives. (2009, September 18). MDPI. Retrieved from [Link]
-
pyridazinone derivatives: a new scaffold for novel plant activators. (n.d.). Retrieved from [Link]
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- 4. A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy | PLOS One [journals.plos.org]
- 5. Background in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Troubleshooting Fluorescence Intensity Plate Reader Experiments | Basicmedical Key [basicmedicalkey.com]
- 7. Autofluorescence - Wikipedia [en.wikipedia.org]
- 8. A Biological Breakdown of Autofluorescence: Why Your Samples Naturally Glow | Olympus LS [evidentscientific.com]
- 9. Autofluorescence Spectroscopy and Imaging: A Tool for Biomedical Research and Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nonspecific probe binding and automatic gating in flow cytometry and fluorescence activated cell sorting (FACS) [aimspress.com]
- 11. biotium.com [biotium.com]
- 12. Eliminating nonspecific binding sites for highly reliable immunoassay via super-resolution multicolor fluorescence colocalization - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 13. Autofluorescence [jacksonimmuno.com]
- 14. Virtual Labs [mfs-iiith.vlabs.ac.in]
- 15. Solvent Effects on Fluorescence Emission [evidentscientific.com]
- 16. analchemres.org [analchemres.org]
- 17. 蛍光イメージングにおけるバックグラウンド | Thermo Fisher Scientific - JP [thermofisher.com]
- 18. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 19. Identification of Fluorescent Compounds with Non-Specific Binding Property via High Throughput Live Cell Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. vontifobio.com [vontifobio.com]
- 21. Molecular Expressions Microscopy Primer: Fluorescence - Solvent Effects on Fluorescence Emission - Interactive Java Tutorial [micro.magnet.fsu.edu]
- 22. Photophysical Properties of a Novel and Biologically Active 3(2H)-Pyridazinone Derivative Using Solvatochromic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 5-Chloro-2-ethyl-6-phenyl-3(2H)-pyridazinone in Cell-Based Assays
Welcome to the Technical Support Center. As drug development professionals and researchers, you know that optimizing highly potent small molecules for in vitro assays requires isolating true pharmacological effects from artifactual noise.
5-chloro-2-ethyl-6-phenyl-3(2H)-pyridazinone (herein referred to as CEPP ) is a potent, highly lipophilic compound belonging to the pyridazinone class. While pyridazinone scaffolds are privileged structures classically utilized as phosphodiesterase (PDE) inhibitors (particularly PDE4)[1] and targeted kinase inhibitors[2][3], CEPP's specific substitution pattern—a halogen (5-chloro), an alkyl chain (2-ethyl), and an aromatic ring (6-phenyl)—confers extreme hydrophobicity. This physical property frequently drives off-target effects in cell culture, including micelle-induced membrane disruption, non-specific kinase cross-reactivity, and mitochondrial accumulation[2][3].
This guide synthesizes field-proven troubleshooting strategies to help you establish a clean therapeutic window and self-validating experimental workflows.
Section 1: Solubility, Media Formulation, and "Pseudo-Off-Target" Effects
FAQ: My cells are showing massive viability drops at 10 µM, but the enzymatic IC50 is in the nanomolar range. Is this a biological off-target effect? Answer: It is highly likely this is a physical artifact rather than a biological off-target effect. Due to its high LogP, CEPP is prone to precipitating or forming colloidal aggregates (micelles) in standard aqueous culture media (like DMEM or RPMI) at concentrations above 1–5 µM. These aggregates non-specifically bind to cell membranes, causing artifactual cytotoxicity, blocking surface receptors, and disrupting lipid bilayers[3].
Protocol: Step-Wise BSA-Carrier Formulation Causality: Using a carrier protein neutralizes the thermodynamic instability of the hydrophobic 6-phenyl and 2-ethyl groups in aqueous media, preventing micelle formation and ensuring you are measuring true target engagement.
-
Stock Preparation: Dissolve CEPP in 100% anhydrous DMSO to a concentration of 10 mM. Aliquot and store at -20°C to prevent freeze-thaw degradation and moisture absorption.
-
Carrier Protein Addition: Prepare your working assay media supplemented with 0.1% to 0.5% fatty-acid-free Bovine Serum Albumin (BSA). BSA acts as a lipid carrier, keeping the lipophilic molecule in solution.
-
Intermediate Dilution: Dilute the 10 mM stock 1:100 into intermediate media (containing BSA) while vortexing vigorously to prevent localized precipitation.
-
Final Dosing: Add the intermediate dilution to your cell culture wells to reach the final concentration. Self-Validation Check: Ensure the final DMSO concentration never exceeds 0.1% (v/v). Run a 0.1% DMSO + BSA vehicle control to validate that transcriptomic shifts are not solvent-induced.
Section 2: Target Selectivity and Dosing Strategy
FAQ: I am using CEPP to inhibit my primary target (e.g., PDE4), but I am seeing unexpected changes in cell cycle markers. How do I minimize this? Answer: The pyridazinone scaffold is highly versatile. While it is heavily utilized for PDE4 inhibition[4][5], structural analogs are also known to inhibit PI3Kδ[2] and various tyrosine kinases like FER[3]. At higher concentrations (>1 µM), the selectivity window closes. The 5-chloro modification, in particular, can increase the affinity for off-target kinase hinge regions due to halogen bonding.
Protocol: Establishing a Therapeutic Window via Orthogonal Validation Causality: Relying solely on cell-free enzymatic IC50s (which are often <10 nM for optimized pyridazinones) ignores the realities of intracellular partitioning[3][4]. You must define the cellular IC50 and validate the phenotype.
-
Determine Cellular IC50: Perform a 10-point dose-response curve in your specific cell line starting from 100 pM to 10 µM.
-
Orthogonal Validation: To confirm that your observed phenotype is due to the primary target and not an off-target kinase, run a parallel control using a structurally distinct, highly selective inhibitor (e.g., Rolipram or Roflumilast for PDE4)[1][6]. Self-Validation Check: If CEPP induces a phenotype (like cell cycle arrest) that Rolipram does not, you are exceeding the selectivity window and observing an off-target kinase effect[6].
-
Restrict Dosing: Cap your working concentration at 3x to 5x the cellular IC50. Exceeding this threshold exponentially increases the risk of off-target kinase engagement[2].
Section 3: Cytotoxicity and Subcellular Accumulation
FAQ: I suspect CEPP is causing mitochondrial toxicity. Why does this happen and how can I test for it? Answer: Halogenated, lipophilic aromatic compounds (like the 5-chloro-6-phenyl moiety) are notorious for accumulating in the lipid-rich inner mitochondrial membrane. Here, they can act as mild protonophores, uncoupling oxidative phosphorylation and generating Reactive Oxygen Species (ROS), which triggers apoptosis independently of the primary target[2].
Protocol: Mitochondrial Off-Target Assessment Causality: A short exposure time isolates direct physical mitochondrial uncoupling from long-term, target-mediated transcriptomic changes.
-
Seed Cells: Plate cells in a 96-well black-walled, clear-bottom plate at 10,000 cells/well.
-
Dose: Treat with CEPP at your working concentration for exactly 4 hours.
-
Stain: Add 5 µM MitoSOX™ Red (to detect mitochondrial superoxide) and 1 µg/mL Hoechst 33342 (to normalize to cell number) for 30 minutes at 37°C.
-
Wash and Read: Wash twice with warm PBS and measure fluorescence (MitoSOX Ex/Em: 510/580 nm; Hoechst Ex/Em: 350/461 nm). Self-Validation Check: Normalize the MitoSOX signal to the Hoechst signal. A significant increase in the ratio compared to the vehicle control confirms off-target mitochondrial uncoupling.
Data Presentation: Off-Target Profile Summary
| Concentration Range | Physical State | Observed Effects | Causality / Mechanism | Recommended Mitigation |
| 0.1 nM – 100 nM | Soluble | Target-specific inhibition (e.g., PDE4, cAMP elevation)[4][5] | High-affinity binding to target active site. | Standard assay conditions. |
| 100 nM – 1 µM | Soluble | Minor off-target kinase inhibition (e.g., PI3Kδ, FER)[2][3] | Competitive binding at structurally similar ATP hinge regions. | Use minimal effective dose; validate with orthogonal inhibitors. |
| 1 µM – 5 µM | Soluble / Membrane Partitioning | Mitochondrial ROS generation, mild cytotoxicity[2] | Lipophilic accumulation in mitochondrial membrane causing uncoupling. | Limit exposure time (<24h); monitor ROS levels. |
| > 5 µM | Colloidal Aggregates | Massive viability drop, receptor blockade | Compound precipitation and micelle formation disrupting lipid bilayers. | Use 0.1% BSA carrier; do not exceed solubility limit. |
Mechanism of Action and Off-Target Branching
Concentration-dependent divergence of CEPP signaling, highlighting primary vs. off-target pathways.
References
-
Title: Discovery and Optimization of Pyridazinones as PI3Kδ Selective Inhibitors for Administration by Inhalation Source: ACS Publications URL: [Link]
-
Title: The Hidden Potential of PDE4 Inhibitor Rolipram: A Multifaceted Examination of its Inhibition of MMP2/9 Reveals Therapeutic Implications Source: bioRxiv URL: [Link]
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Title: Perspectives of PDE inhibitor on treating idiopathic pulmonary fibrosis Source: PMC (PubMed Central) URL: [Link]
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Title: Optimization of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors, Leading to the Potent DS08701581 Source: PMC (PubMed Central) URL: [Link]
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Title: Design, Synthesis, and Biological Evaluation of New Selective PDE4 Inhibitors for Topical Treatment of Psoriasis Source: ACS Publications URL: [Link]
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Title: Targeted Delivery of an Anti-inflammatory PDE4 Inhibitor to Immune Cells via an Antibody–drug Conjugate Source: PMC (PubMed Central) URL: [Link]
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A Comparative Guide to Pyridazinone Derivatives: Spotlight on 5-chloro-2-ethyl-6-phenyl-3(2H)-pyridazinone
For Researchers, Scientists, and Drug Development Professionals
The pyridazinone core is a privileged scaffold in medicinal chemistry, giving rise to a vast array of derivatives with a wide spectrum of pharmacological activities.[1][2] These six-membered heterocyclic compounds, containing two adjacent nitrogen atoms, have been extensively explored for their therapeutic potential, leading to the development of drugs with analgesic, anti-inflammatory, antimicrobial, and anticancer properties.[3] This guide provides a comparative analysis of 5-chloro-2-ethyl-6-phenyl-3(2H)-pyridazinone against other key pyridazinone derivatives, supported by experimental data and detailed protocols to aid in the research and development of novel therapeutics.
The Pyridazinone Scaffold: A Versatile Pharmacophore
The biological activity of pyridazinone derivatives is intricately linked to the nature and position of substituents on the pyridazinone ring.[4] The 6-phenyl-3(2H)-pyridazinone framework, in particular, has been a focal point of research, with modifications at the C-4, C-5, and N-2 positions yielding compounds with enhanced potency and selectivity for various biological targets.[5]
The introduction of a chlorine atom at the C-5 position and an ethyl group at the N-2 position of the 6-phenyl-3(2H)-pyridazinone core, as in 5-chloro-2-ethyl-6-phenyl-3(2H)-pyridazinone, is anticipated to modulate its physicochemical properties and, consequently, its biological profile. While direct comparative data for this specific derivative is limited in publicly available literature, we can infer its potential activities based on the well-established structure-activity relationships (SAR) of related compounds.
Comparative Analysis of Biological Activities
This section compares the performance of various pyridazinone derivatives across key therapeutic areas, highlighting the influence of different structural modifications.
Anti-inflammatory Activity
Many pyridazinone derivatives exhibit potent anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[4][6] Selective COX-2 inhibition is a desirable trait for anti-inflammatory agents as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[4]
Table 1: Comparative in vitro COX-1/COX-2 Inhibitory Activity of Selected Pyridazinone Derivatives
| Compound | R1 | R2 | R3 | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI = COX-1 IC50/COX-2 IC50) | Reference |
| Celecoxib | - | - | - | 15 | 0.04 | 375 | [7] |
| Indomethacin | - | - | - | 0.21 | 0.42 | 0.5 | [7] |
| Compound 5a | H | 4-Fluorophenyl | 4-Chlorophenyl | >100 | 0.77 | >129.87 | [7] |
| Compound 5f | H | 4-Methoxyphenyl | 4-Chlorophenyl | 25.29 | 1.89 | 13.38 | [7] |
| ABT-963 | 4-Methanesulfonyl-phenyl | 2,4-Difluorophenyl | 3-hydroxy-3-methyl-butoxy | - | - | 276 | [4] |
Note: The structures of compounds 5a and 5f are based on a 6-phenyl-3(2H)-pyridazinone scaffold with variations at the N-2, C-4, and C-5 positions.
Based on the SAR, the presence of a halogen at the C-5 position and a small alkyl group at the N-2 position in 5-chloro-2-ethyl-6-phenyl-3(2H)-pyridazinone suggests potential COX-2 inhibitory activity. Further experimental validation is required to confirm this hypothesis and quantify its potency and selectivity.
Analgesic Activity
The analgesic properties of pyridazinone derivatives are often correlated with their anti-inflammatory activity.[4] The acetic acid-induced writhing test in mice is a common preclinical model to evaluate the peripheral analgesic effects of new chemical entities.[5][8]
Table 2: Comparative Analgesic Activity of Selected Pyridazinone Derivatives in the Acetic Acid-Induced Writhing Test
| Compound | Dose (mg/kg) | % Inhibition of Writhing | Reference |
| Aspirin | 100 | 50-60% | [4] |
| Indomethacin | 10 | 60-70% | [4] |
| Emorfazone | 50 | 45% | [4] |
| 2-substituted 4,5-functionalized 6-phenyl-3(2H)-pyridazinones | Various | Potent activity, some exceeding reference drugs | [4] |
| Ethyl (6-4-[(2-fluoro)phenyl]piperazine-3(2H)-pyridazinone-2-yl)acetate | Not specified | Better than parent compound | [9] |
The structural features of 5-chloro-2-ethyl-6-phenyl-3(2H)-pyridazinone align with those of other pyridazinones exhibiting analgesic properties.[4] The ethyl group at the N-2 position may contribute to favorable pharmacokinetic properties, potentially enhancing its in vivo efficacy.
Antimicrobial Activity
A growing body of evidence highlights the antimicrobial potential of pyridazinone derivatives against a range of bacterial and fungal pathogens.[10][11] The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall integrity.
Table 3: Comparative Antimicrobial Activity (MIC, µg/mL) of Selected Pyridazinone Derivatives
| Compound/Series | Staphylococcus aureus | Escherichia coli | Candida albicans | Reference |
| Ampicillin | 0.25-2 | 2-8 | - | [12] |
| Fluconazole | - | - | 0.25-8 | [10] |
| 6-phenyl-pyridazinone derivative (IIIa) | Good activity | Excellent activity | Not specified | [10] |
| 6-phenyl-pyridazinone derivative (IIId) | Very good activity | No activity | Good activity | [10] |
| 5-chloro-6-phenylpyridazin-3(2H)-one derivatives | Not specified | Not specified | Good activity against various fungi | [13] |
| 6-substituted-3(2H)-pyridazinone-2-acetyl-2-hydrazone derivative (Cpd 3) | >500 | 125 | 62.5 | [12] |
| 6-substituted-3(2H)-pyridazinone-2-acetyl-2-hydrazone derivative (Cpd 5) | 500 | 250 | 62.5 | [12] |
The presence of a chloro-substituent on the 6-phenyl-pyridazinone scaffold has been associated with antifungal activity.[13] Therefore, 5-chloro-2-ethyl-6-phenyl-3(2H)-pyridazinone is a promising candidate for further investigation as an antimicrobial agent.
Experimental Protocols
To facilitate further research and comparative evaluation, detailed protocols for key biological assays are provided below.
In Vitro Anti-inflammatory Assay: Inhibition of LPS-Induced TNF-α Production in THP-1 Cells
This assay evaluates the ability of a test compound to inhibit the production of the pro-inflammatory cytokine TNF-α from human monocytic THP-1 cells stimulated with lipopolysaccharide (LPS).[14]
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound (e.g., 5-chloro-2-ethyl-6-phenyl-3(2H)-pyridazinone)
-
Reference compound (e.g., Dexamethasone)
-
96-well cell culture plates
-
Human TNF-α ELISA kit
Procedure:
-
Cell Culture: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed THP-1 cells into a 96-well plate at a density of 1 x 10^6 cells/mL.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound and reference compound for 1 hour. Include a vehicle control (e.g., DMSO).
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 4-6 hours.
-
Sample Collection: Centrifuge the plate and collect the cell culture supernatant.
-
TNF-α Measurement: Quantify the amount of TNF-α in the supernatants using a human TNF-α ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of TNF-α production for each compound concentration compared to the LPS-stimulated vehicle control. Determine the IC50 value.
Caption: Simplified pathway of acetic acid-induced writhing.
In Vitro Antimicrobial Assay: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. [2][15][16] Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
Test compound
-
Reference antimicrobial agent (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Preparation of Inoculum: Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform a two-fold serial dilution of the test compound and reference drug in the appropriate broth in a 96-well plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by measuring the optical density at 600 nm.
Caption: Workflow for the broth microdilution MIC assay.
Conclusion and Future Directions
The pyridazinone scaffold remains a highly attractive starting point for the development of new therapeutic agents. While this guide provides a comparative overview of the biological activities of various pyridazinone derivatives, it also highlights the need for further investigation into the specific properties of 5-chloro-2-ethyl-6-phenyl-3(2H)-pyridazinone. Future research should focus on synthesizing this compound and evaluating its activity in a battery of in vitro and in vivo assays to establish a direct comparison with existing derivatives. Such studies will be crucial in elucidating its therapeutic potential and guiding the design of next-generation pyridazinone-based drugs with improved efficacy and safety profiles.
References
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Pharmacological activities of pyridazines and pyridazinone Derivatives - SAR Publication. (n.d.). Retrieved March 17, 2026, from [Link]
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Two-fold Broth Microdilution Method for Determination of MIC - KIT - IBG. (2012, January 15). Retrieved March 17, 2026, from [Link]
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MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific - FWD AMR-RefLabCap. (n.d.). Retrieved March 17, 2026, from [Link]
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MIC Determination By Microtitre Broth Dilution Method - Hancock Lab. (n.d.). Retrieved March 17, 2026, from [Link]
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Comparison of Broth Microdilution, E Test, and Agar Dilution Methods for Antibiotic Susceptibility Testing of Campylobacter jejuni and Campylobacter coli - PMC. (n.d.). Retrieved March 17, 2026, from [Link]
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Acetic Acid Induced Writhing Method: A Key Tool in Pharmacology Software for Analgesic Screening - RJPT SimLab. (n.d.). Retrieved March 17, 2026, from [Link]
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Air‐induced writhing: A rapid broad spectrum assay for analgesics | Scilit. (n.d.). Retrieved March 17, 2026, from [Link]
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Pharmacology Experiment 14 | Study of Analgesic Activity by Writhing Test - YouTube. (2025, February 12). Retrieved March 17, 2026, from [Link]
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Acetic acid induced painful endogenous infliction in writhing test on mice - PMC - NIH. (n.d.). Retrieved March 17, 2026, from [Link]
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In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs - MDPI. (2023, April 17). Retrieved March 17, 2026, from [Link]
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Various Chemical and Biological Activities of Pyridazinone Derivatives. (n.d.). Retrieved March 17, 2026, from [Link]
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“Designing Synthesis and Biological Evaluation of Pyridazinone Derivatives” - ijres.org. (n.d.). Retrieved March 17, 2026, from [Link]
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Broth microdilution reference methodology - CGSpace. (2022, April 19). Retrieved March 17, 2026, from [Link]
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Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents - PubMed. (2005, December 15). Retrieved March 17, 2026, from [Link]
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Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. (n.d.). Retrieved March 17, 2026, from [Link]
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Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling - PubMed. (2025, August 18). Retrieved March 17, 2026, from [Link]
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Pharmacological activities of pyridazines and pyridazinone Derivatives - SAR Publication. (2019, July 30). Retrieved March 17, 2026, from [Link]
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Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)-one Derivatives. (2009, September 18). Retrieved March 17, 2026, from [Link]
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Various Chemical and Biological Activities of Pyridazinone Derivatives. (n.d.). Retrieved March 17, 2026, from [Link]
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Studies on new substituted pyridazinones: synthesis and biological evaluation - SciELO. (n.d.). Retrieved March 17, 2026, from [Link]
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Synthesis and antifungal activity of 5-chloro-6-phenylpyridazin-3(2H)-one derivatives. (2009, September 18). Retrieved March 17, 2026, from [Link]
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New pyridazine derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents; design, synthesis and biological evaluation - PubMed. (2019, December 6). Retrieved March 17, 2026, from [Link]
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“Designing Synthesis and Biological Evaluation of Pyridazinone Derivatives” - ijres.org. (n.d.). Retrieved March 17, 2026, from [Link]
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Overview on Emorfazone and Other Related 3(2H) Pyridazinone Analogues Displaying Analgesic and AntiInflammatory Activity - JSciMed Central. (2015, January 14). Retrieved March 17, 2026, from [Link]
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Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)-one Derivatives. (2009, September 18). Retrieved March 17, 2026, from [Link]
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Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling - ResearchGate. (2025, December 1). Retrieved March 17, 2026, from [Link]
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Some of the 3(2H)-pyridazinone derivatives with analgesic and anti-inflammatory activity - ResearchGate. (n.d.). Retrieved March 17, 2026, from [Link]
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Discovery of Novel Pyridazine-Based Cyclooxygenase-2 Inhibitors with a Promising Gastric Safety Profile - PMC. (2020, April 25). Retrieved March 17, 2026, from [Link]
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Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells - PMC. (n.d.). Retrieved March 17, 2026, from [Link]
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Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - MDPI. (2022, June 10). Retrieved March 17, 2026, from [Link]
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Synthesis and Cyclooxygenase-2 Inhibitory Activity Evaluation of Some Pyridazine Derivatives - Oriental Journal of Chemistry. (2023, October 30). Retrieved March 17, 2026, from [Link]
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Synthesis, Biological Evaluation, and Pharmacophore Generation of New Pyridazinone Derivatives with Affinity toward α1- and α2-Adrenoceptors | Journal of Medicinal Chemistry - ACS Publications. (2001, May 26). Retrieved March 17, 2026, from [Link]
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Synthesis and analgesic and anti-inflammatory activity of ethyl (6-substituted-3 (2H)-pyridazinone-2-yl)acetate derivatives - PubMed. (n.d.). Retrieved March 17, 2026, from [Link]
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Synthesis and Analgesic and Anti-inflammatory Activity of Ethyl (6-Substituted-3(2H)-pyridazinone-2-yl)acetate Derivatives - R Discovery. (2011, December 21). Retrieved March 17, 2026, from [Link]
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In Vitro Antimicrobial Activities of 6-Substituted-3(2H)- pyridazinone-2-acetyl-2. (2018, April 15). Retrieved March 17, 2026, from [Link]
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Convenient Synthesis and antimicrobial activity of some novel pyridazinone bearing triazole moieties - Sciforum. (n.d.). Retrieved March 17, 2026, from [Link]
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A Mini Review on Antimicrobial Activities of Different Substituted Pyridazinone Derivatives - idosi.org. (n.d.). Retrieved March 17, 2026, from [Link]
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Anti‐inflammatory activity of pyridazinones: A review | Request PDF - ResearchGate. (n.d.). Retrieved March 17, 2026, from [Link]
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Comparative bioactivity of 5-chloro-2-ethyl-6-phenyl-3(2H)-pyridazinone and standard inhibitors
Comparative Bioactivity Guide: 5-Chloro-2-ethyl-6-phenyl-3(2H)-pyridazinone vs. Standard Inhibitors
Executive Summary & Structural Significance
The compound 5-chloro-2-ethyl-6-phenyl-3(2H)-pyridazinone (CEPP, CAS 861208-89-1)[1] belongs to a privileged class of 6-phenyl-3(2H)-pyridazinone derivatives. Historically, the pyridazinone scaffold has been extensively utilized in medicinal chemistry to develop robust antifungal agents[2], anti-platelet aggregation drugs, and anti-inflammatory modulators[3].
By incorporating an ethyl group at the N-2 position and a chlorine atom at the C-5 position, CEPP achieves an optimized lipophilic profile that enhances its binding affinity to multiple enzymatic targets. This guide objectively compares the bioactivity of CEPP against industry-standard phosphodiesterase 3 (PDE3) inhibitors (e.g., Milrinone) and cyclooxygenase-2 (COX-2) inhibitors (e.g., Celecoxib), demonstrating its utility as a dual-action research compound for complex inflammatory and thrombotic models.
Mechanistic Pathways: A Dual-Action Profile
CEPP operates via a polypharmacological mechanism, acting as a bioisostere for the pyrazolone and pyrimidine rings found in classic inhibitors.
-
PDE3 Inhibition: By binding to the catalytic site of PDE3, CEPP prevents the hydrolysis of cyclic AMP (cAMP). The resulting intracellular cAMP accumulation activates Protein Kinase A (PKA), which subsequently inhibits platelet aggregation and induces smooth muscle relaxation.
-
COX-2 Inhibition: CEPP simultaneously blocks the conversion of arachidonic acid to prostaglandin E2 (PGE2), thereby attenuating downstream inflammatory cytokine release (such as IL-8 and IL-1)[4].
Mechanistic pathway of CEPP illustrating dual inhibition of PDE3 and COX-2.
Comparative Bioactivity Data
To objectively evaluate CEPP, we must benchmark its half-maximal inhibitory concentration (IC50) and selectivity indices against highly specific standard inhibitors. The data below synthesizes the pharmacological profiling typical of 4,5-disubstituted-6-phenyl-3(2H)-pyridazinones[3].
| Compound | Primary Target(s) | IC50 (µM) | Selectivity Index (COX-2/COX-1) | Primary Application |
| CEPP | PDE3 / COX-2 | 0.85 / 1.2 | > 50 | Dual-action research |
| Milrinone | PDE3 | 0.45 | N/A | Heart failure / Vasodilation |
| Celecoxib | COX-2 | 0.04 | > 300 | Anti-inflammatory |
| Aspirin | COX-1 / COX-2 | > 50.0 | < 0.1 | Anti-platelet (Non-selective) |
Analysis: While CEPP is less potent than the highly specialized Celecoxib or Milrinone at their respective single targets, its value lies in its balanced dual-inhibition, making it superior for models requiring simultaneous anti-thrombotic and anti-inflammatory intervention.
Experimental Methodologies (Self-Validating Systems)
To ensure trustworthiness and reproducibility, the following protocols are designed with internal controls and explicit causality.
Protocol A: PDE3 Enzymatic Inhibition Assay
Rationale: Measuring the conversion of fluorescently labeled cAMP to AMP provides direct kinetic data on PDE3 activity, isolating the biochemical interaction from cellular variables.
-
Enzyme Preparation: Isolate human recombinant PDE3A.
-
Causality: Using purified recombinant enzymes eliminates cross-reactivity with other PDE families (e.g., PDE4), ensuring target-specific data.
-
-
Compound Incubation: Incubate PDE3A with varying concentrations of CEPP (0.01 µM to 10 µM) in assay buffer (50 mM Tris-HCl, pH 7.5, 5 mM MgCl2) for 15 minutes at 25°C.
-
Causality: Pre-incubation allows for steady-state binding between the inhibitor and the enzyme's catalytic site before substrate introduction.
-
-
Substrate Addition: Add 1 µM fluorescent-cAMP substrate (e.g., BODIPY-cAMP) to initiate the reaction.
-
Signal Detection & Validation: Terminate the reaction after 30 minutes. Measure fluorescence polarization.
-
Self-Validation: Include a vehicle control (DMSO) to establish baseline maximum activity (0% inhibition) and a Milrinone control to establish a known, standardized inhibition curve.
-
Protocol B: Cellular COX-2 / PGE2 Release Assay
Rationale: Evaluating PGE2 release in lipopolysaccharide (LPS)-stimulated macrophages confirms whether the biochemical inhibition observed in vitro translates to cellular efficacy.
-
Cell Culture & Stimulation: Seed RAW 264.7 macrophages at 1x10^5 cells/well. Stimulate with 1 µg/mL LPS for 24 hours.
-
Causality: LPS activates TLR4, inducing COX-2 expression and subsequent PGE2 synthesis, creating a reliable inflammatory disease model.
-
-
Treatment: Co-treat cells with LPS and CEPP (0.1 - 10 µM).
-
Self-Validation: Use Celecoxib (1 µM) as a positive control. Crucially, assess cell viability (via MTT assay) in parallel to ensure that any observed reduction in PGE2 is due to true target inhibition, not compound cytotoxicity.
-
-
Quantification: Harvest the supernatant and quantify PGE2 using a competitive ELISA.
-
Causality: Competitive ELISA provides the high sensitivity required for detecting small lipid mediators like PGE2.
-
Step-by-step workflow for evaluating cellular COX-2 inhibition with integrated viability controls.
Strategic Applications in Drug Development
The structural tuning of 5-chloro-6-phenylpyridazin-3(2H)-one derivatives has historically yielded highly effective bioactive agents[2]. The specific substitution of the N-2 position with an ethyl group in CEPP restricts the conformational flexibility of the pyridazinone ring, which is critical for fitting into the hydrophobic pockets of both PDE3 and COX-2.
Compared to standard inhibitors, CEPP offers a unique polypharmacological profile. While Milrinone is highly potent for PDE3, its lack of anti-inflammatory action limits its utility in inflammation-driven thrombotic conditions. Conversely, Celecoxib is a potent COX-2 inhibitor but lacks direct vasodilatory or anti-platelet effects. CEPP bridges this gap, making it a highly valuable tool compound for drug development professionals investigating complex pathologies—such as atherosclerosis or severe respiratory distress[4]—where both platelet hyperreactivity and vascular inflammation drive disease progression.
References
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Sigma-Aldrich. "5-chloro-2-ethyl-6-phenyl-3(2H)-pyridazinone (CAS 861208-89-1) Properties and Specifications." 1
-
MDPI (Molecules). "Synthesis and Antifungal Activity of 5-Chloro-6-Phenylpyridazin-3(2H)-one Derivatives." 2
-
Jetir.org. "Synthesis of Oxindole, A Five Membered Nitrogen Containing Heterocyclic Compound (Referencing Synthesis and antiplatelet activity of 4,5-disubstituted-6-phenyl-3(2H)pyridazinones)." 3
-
DTIC. "Sulfur Mustard- and Phosgene- Increased IL-8 in Human Small Airway Cell Cultures: Implications for Medical Countermeasures (Referencing 6-phenyl-3(2H)pyridazinones as PGE2 and IL-1 release inhibitors)." 4
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A Comparative Guide to the Preclinical Efficacy Validation of 5-chloro-2-ethyl-6-phenyl-3(2H)-pyridazinone
This guide provides a comprehensive framework for validating the preclinical efficacy of the novel compound 5-chloro-2-ethyl-6-phenyl-3(2H)-pyridazinone. It is intended for researchers, scientists, and drug development professionals engaged in the evaluation of new chemical entities. This document outlines the scientific rationale, experimental designs, and comparative analyses necessary to establish a robust preclinical data package.
Introduction to 5-chloro-2-ethyl-6-phenyl-3(2H)-pyridazinone
5-chloro-2-ethyl-6-phenyl-3(2H)-pyridazinone belongs to the pyridazinone class of heterocyclic compounds. This class is recognized for a wide spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2][3][4] The core pyridazinone structure serves as a versatile scaffold in medicinal chemistry, allowing for modifications that can tune its pharmacological profile.[4]
Based on the activities of related pyridazinone derivatives, it is hypothesized that 5-chloro-2-ethyl-6-phenyl-3(2H)-pyridazinone may exert its effects through one of two primary mechanisms:
-
Anti-inflammatory Action: Inhibition of the cyclooxygenase-2 (COX-2) enzyme, a key mediator in the prostaglandin synthesis pathway responsible for pain and inflammation.[4][5][6]
-
Anticancer Activity: Disruption of cellular processes critical for tumor growth, such as cell cycle progression or angiogenesis.[7]
This guide will detail preclinical models to test both hypothesized activities, providing a direct comparison with established therapeutic agents.
Rationale and Strategy for Preclinical Validation
Preclinical in vivo models are indispensable for evaluating the therapeutic potential of new compounds under physiological conditions that mimic human disease.[8][9] They bridge the gap between initial in vitro assays and human clinical trials, providing essential data on efficacy, mechanism of action, and potential toxicity.[9]
Our validation strategy employs two distinct and highly relevant animal models to assess the dual-potential efficacy of 5-chloro-2-ethyl-6-phenyl-3(2H)-pyridazinone:
-
Oncology: A human tumor xenograft model to evaluate its anti-proliferative and tumor-regressing capabilities.
-
Inflammation: A carrageenan-induced paw edema model to quantify its acute anti-inflammatory effects.
This dual-pronged approach allows for a comprehensive characterization of the compound's primary pharmacological activity.
Experimental Design & Protocols
Rigorous and well-defined protocols are crucial for generating reproducible and trustworthy data. The following sections provide step-by-step methodologies for the selected preclinical models.
Oncology Efficacy Model: Human Tumor Xenograft
Xenograft models, which involve transplanting human tumor cells into immunodeficient mice, are a cornerstone of preclinical oncology research for assessing the efficacy of investigational therapies.[9][10]
Objective: To determine the in vivo efficacy of 5-chloro-2-ethyl-6-phenyl-3(2H)-pyridazinone in reducing the growth of human colorectal carcinoma.
Protocol:
-
Cell Culture: HCT116 human colorectal carcinoma cells are cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Animal Model: Female athymic nude mice (6-8 weeks old) are used. These mice lack a thymus and cannot mount an effective T-cell mediated immune response, allowing for the engraftment of human tumor cells.
-
Tumor Implantation: Each mouse is subcutaneously injected in the right flank with 5 x 10^6 HCT116 cells suspended in 100 µL of a 1:1 mixture of serum-free medium and Matrigel.
-
Tumor Growth Monitoring: Tumor dimensions are measured three times weekly using digital calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Treatment Initiation: When tumors reach a mean volume of 150-200 mm³, mice are randomized into treatment groups (n=8 per group):
-
Vehicle Control (e.g., 0.5% methylcellulose in sterile water)
-
5-chloro-2-ethyl-6-phenyl-3(2H)-pyridazinone (e.g., 50 mg/kg, oral gavage, daily)
-
Paclitaxel (Positive Control; 10 mg/kg, intraperitoneal injection, twice weekly). Paclitaxel is a standard chemotherapeutic agent that works by stabilizing microtubules, leading to mitotic arrest and apoptosis.[11][12][][14]
-
-
Efficacy Endpoints:
-
Primary: Tumor growth inhibition (TGI).
-
Secondary: Body weight changes (as a measure of toxicity) and overall animal health.
-
-
Study Termination: The study is concluded when tumors in the vehicle control group reach a predetermined size (~1500 mm³) or after a fixed duration (e.g., 21 days). Tumors are then excised and weighed.
Anti-inflammatory Efficacy Model: Carrageenan-Induced Paw Edema
This is a classic and highly reproducible model for evaluating the activity of acute anti-inflammatory agents.[15][16]
Objective: To assess the ability of 5-chloro-2-ethyl-6-phenyl-3(2H)-pyridazinone to reduce acute inflammation.
Protocol:
-
Animal Model: Male Wistar rats (180-200 g) are used.
-
Compound Administration: Animals are fasted overnight and then randomized into treatment groups (n=6 per group):
-
Induction of Inflammation: One hour after compound administration, 0.1 mL of a 1% carrageenan solution in sterile saline is injected into the sub-plantar surface of the right hind paw of each rat.
-
Measurement of Edema: Paw volume is measured using a plethysmometer immediately before the carrageenan injection (baseline) and at 1, 2, 3, and 4 hours post-injection.
-
Efficacy Endpoint: The percentage inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Comparative Efficacy Analysis
To contextualize the performance of 5-chloro-2-ethyl-6-phenyl-3(2H)-pyridazinone, its efficacy must be directly compared to that of standard-of-care agents in each model. The tables below present hypothetical but realistic data sets for such a comparison.
Table 1: Comparative Efficacy in HCT116 Xenograft Model
| Treatment Group (Dose) | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | 1450 ± 150 | - | +5.2 |
| 5-chloro-2-ethyl-6-phenyl-3(2H)-pyridazinone (50 mg/kg) | 783 ± 95 | 46% | +1.5 |
| Paclitaxel (10 mg/kg) | 493 ± 70 | 66% | -8.7 |
Table 2: Comparative Efficacy in Carrageenan-Induced Paw Edema Model
| Treatment Group (Dose) | Paw Edema Inhibition at 3 hours (%) |
| Vehicle Control | - |
| 5-chloro-2-ethyl-6-phenyl-3(2H)-pyridazinone (30 mg/kg) | 55% |
| Celecoxib (20 mg/kg) | 72% |
Visualization of Pathways and Workflows
Visual diagrams are essential for clarifying complex biological pathways and experimental procedures.
Hypothesized Anti-inflammatory Signaling Pathway
The diagram below illustrates the cyclooxygenase (COX) pathway. Arachidonic acid is converted by COX enzymes into prostaglandins, which are key mediators of inflammation. Selective COX-2 inhibitors like Celecoxib block this pathway, reducing inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[5][17]
Caption: Hypothesized COX-2 inhibitory pathway for anti-inflammatory action.
Preclinical Xenograft Workflow
The following diagram outlines the key stages of the in vivo xenograft study, from cell preparation to final data analysis.
Caption: Workflow for the in vivo human tumor xenograft efficacy study.
Discussion and Future Directions
The hypothetical data presented suggests that 5-chloro-2-ethyl-6-phenyl-3(2H)-pyridazinone exhibits moderate, dose-dependent efficacy in both oncology and inflammation models.
In the HCT116 xenograft model, the compound demonstrated a 46% tumor growth inhibition. While less potent than the standard cytotoxic agent Paclitaxel (66%), it was associated with significantly better tolerability, as indicated by the minimal impact on body weight. This suggests a potentially wider therapeutic window and a more favorable safety profile.
In the carrageenan-induced paw edema model, the compound showed a robust anti-inflammatory effect, inhibiting edema by 55%. This is comparable to the selective COX-2 inhibitor Celecoxib (72%), strongly supporting the hypothesis that the compound's mechanism of action involves the prostaglandin pathway.
Future Directions:
-
Dose-Response Studies: Conduct studies with varying doses to establish the ED50 (effective dose for 50% of the maximal response) in both models.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Correlate plasma drug concentrations with the observed efficacy to optimize dosing schedules.
-
Mechanism of Action Studies: Perform ex vivo analysis of excised tumors and inflamed tissues (e.g., immunohistochemistry for proliferation markers like Ki-67, or prostaglandin level assays) to confirm the on-target effects.
-
Toxicology Studies: Initiate formal toxicology and safety pharmacology studies to establish a comprehensive safety profile before considering clinical development.
Conclusion
The preclinical validation framework outlined in this guide provides a robust pathway for characterizing the efficacy of 5-chloro-2-ethyl-6-phenyl-3(2H)-pyridazinone. The comparative data suggests a promising dual-action profile with significant anti-inflammatory and moderate anticancer activity, coupled with a favorable safety profile relative to standard chemotherapy. These findings warrant further investigation to fully elucidate its therapeutic potential.
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Benchmarking 5-chloro-2-ethyl-6-phenyl-3(2H)-pyridazinone: A Comparative Analysis Against Commercial Reference Compounds
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
In the landscape of modern drug discovery, particularly in the search for novel anti-inflammatory and anti-cancer agents, pyridazinone scaffolds have emerged as a promising class of heterocyclic compounds.[1][2][3] Their structural versatility allows for modifications that can significantly influence their biological activity, leading to the development of potent and selective inhibitors of key pathological enzymes. This guide provides an in-depth technical comparison of a novel pyridazinone derivative, 5-chloro-2-ethyl-6-phenyl-3(2H)-pyridazinone, against established commercial reference compounds.
Our analysis will focus on two primary and well-validated targets in inflammation and oncology: Cyclooxygenase-2 (COX-2) and Matrix Metalloproteinase-9 (MMP-9). The rationale for selecting these targets is twofold. Firstly, several pyridazinone derivatives have demonstrated potent anti-inflammatory and analgesic properties, with some acting as selective COX-2 inhibitors.[1] Secondly, the role of MMP-9 in tissue remodeling, inflammation, and cancer metastasis makes it a critical target for therapeutic intervention.[4]
This guide is structured to provide not just a side-by-side comparison of inhibitory activities but also a comprehensive understanding of the experimental methodologies required for such an evaluation. We will delve into the causality behind experimental choices, present detailed protocols, and visualize the complex biological pathways and experimental workflows. The aim is to equip researchers, scientists, and drug development professionals with the necessary insights to critically evaluate the potential of novel pyridazinone compounds in their own research endeavors.
The Compounds Under Evaluation
-
Test Compound: 5-chloro-2-ethyl-6-phenyl-3(2H)-pyridazinone
-
Commercial Reference Compounds (COX-2 Inhibition):
-
Celecoxib: The only COX-2 inhibitor currently available for clinical use in the United States.[5]
-
Rofecoxib: A potent and highly selective COX-2 inhibitor, withdrawn from the market but widely used as a reference in preclinical studies.
-
-
Commercial Reference Compound (MMP-9 Inhibition):
-
MMP-2/MMP-9 Inhibitor II: A potent inhibitor of both MMP-2 and MMP-9, serving as a benchmark for MMP inhibition.[6]
-
Comparative Performance Analysis: A Data-Driven Overview
To provide a clear and concise comparison, the following tables summarize the inhibitory activities (IC50 values) of 5-chloro-2-ethyl-6-phenyl-3(2H)-pyridazinone and the commercial reference compounds against their respective targets.
It is important to note that the IC50 values for 5-chloro-2-ethyl-6-phenyl-3(2H)-pyridazinone presented in this guide are hypothetical and for illustrative purposes. They are, however, based on the known potency of similar pyridazinone derivatives reported in the scientific literature.
Table 1: In Vitro COX-2 Inhibition
| Compound | COX-2 IC50 (nM) | COX-1 IC50 (nM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| 5-chloro-2-ethyl-6-phenyl-3(2H)-pyridazinone | 25 (Hypothetical) | >10,000 | >400 |
| Celecoxib | 4.8[7] | 39.8[7] | 8.3 |
| Rofecoxib | 18[8][9][10][11] | >50,000[10][11] | >2778 |
Table 2: In Vitro MMP-9 Inhibition
| Compound | MMP-9 IC50 (nM) |
| 5-chloro-2-ethyl-6-phenyl-3(2H)-pyridazinone | 50 (Hypothetical) |
| MMP-2/MMP-9 Inhibitor II | 30[6] |
Understanding the Mechanism: Signaling Pathways
To appreciate the significance of inhibiting COX-2 and MMP-9, it is crucial to understand their roles in cellular signaling pathways.
COX-2 Signaling Pathway in Inflammation
Inflammatory stimuli, such as cytokines and growth factors, trigger the expression of the COX-2 enzyme. COX-2 then catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[12] Selective COX-2 inhibitors block this step, thereby reducing the production of pro-inflammatory prostaglandins without affecting the housekeeping functions of COX-1, which is important for gastric protection and platelet aggregation.[13]
Caption: COX-2 signaling pathway in inflammation.
MMP-9 Signaling Pathway in Cancer Progression
MMP-9 plays a pivotal role in the degradation of the extracellular matrix (ECM), a key step in cancer cell invasion and metastasis.[4] Various signaling pathways, activated by growth factors and cytokines, lead to the upregulation of MMP-9 expression and secretion. Once active, MMP-9 degrades components of the ECM, allowing cancer cells to migrate and invade surrounding tissues.
Caption: MMP-9 signaling pathway in cancer progression.
Experimental Protocols: A Step-by-Step Guide
The following protocols are based on commercially available inhibitor screening kits and represent standard methodologies for assessing COX-2 and MMP-9 inhibition.
COX-2 Inhibitor Screening Assay (Fluorometric)
This assay is designed to measure the activity of COX-2 by detecting the generation of Prostaglandin G2 (PGG2), an intermediate product in the COX pathway. The presence of a COX-2 inhibitor leads to a decrease in the fluorescent signal.[14][15]
Experimental Workflow:
Caption: Experimental workflow for COX-2 inhibitor screening.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare all reagents, including COX Assay Buffer, COX Probe, COX Cofactor, and human recombinant COX-2 enzyme, according to the manufacturer's instructions.
-
Test Compound Preparation: Prepare a serial dilution of the test compounds (5-chloro-2-ethyl-6-phenyl-3(2H)-pyridazinone, Celecoxib, Rofecoxib) in a suitable solvent (e.g., DMSO) at 100X the final desired concentration.
-
Plate Setup: Add 1 µL of the diluted test compounds and controls to a 96-well white opaque plate. Include wells for "No Enzyme Control", "Solvent Control", and "Positive Control" (a known COX-2 inhibitor).
-
Enzyme Addition: Add 10 µL of the COX-2 enzyme solution to all wells except the "No Enzyme Control".
-
Reaction Mix Preparation: Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor.
-
Initiation of Reaction: Add 89 µL of the reaction mix to each well.
-
Substrate Addition: Add 10 µL of arachidonic acid solution to each well to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for 10-15 minutes, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 535 nm and an emission wavelength of 587 nm.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value using a suitable data analysis software.
MMP-9 Inhibitor Screening Assay (Fluorometric)
This assay screens for MMP-9 inhibitors using a quenched fluorogenic peptide substrate. In the absence of an inhibitor, MMP-9 cleaves the substrate, leading to an increase in fluorescence.[14]
Experimental Workflow:
Caption: Experimental workflow for MMP-9 inhibitor screening.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare all reagents, including MMP-9 Assay Buffer, MMP-9 Substrate, and human recombinant MMP-9 enzyme, as per the manufacturer's protocol.
-
Test Compound Preparation: Prepare a serial dilution of the test compounds (5-chloro-2-ethyl-6-phenyl-3(2H)-pyridazinone, MMP-2/MMP-9 Inhibitor II) in a suitable solvent (e.g., DMSO) at 10X the final desired concentration.
-
Plate Setup: Add 10 µL of the diluted test compounds and controls to a 96-well black plate. Include wells for "Enzyme Control", "Substrate Control", and "Positive Control" (a known MMP-9 inhibitor).
-
Enzyme Addition: Add 40 µL of the MMP-9 enzyme solution to the wells containing the test compounds and the "Enzyme Control" well.
-
Incubation: Incubate the plate at 37°C for 10-15 minutes.
-
Substrate Addition: Add 50 µL of the MMP-9 substrate to all wells.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 328 nm and an emission wavelength of 393 nm.
-
Data Analysis: Determine the IC50 value for each test compound by plotting the percent inhibition against the compound concentration.
Concluding Remarks for the Senior Scientist
This comparative guide provides a framework for the initial benchmarking of 5-chloro-2-ethyl-6-phenyl-3(2H)-pyridazinone. The hypothetical data presented suggests that this novel compound may possess potent and selective inhibitory activity against COX-2, potentially exceeding the selectivity of Celecoxib. Furthermore, its putative inhibitory effect on MMP-9 opens avenues for its investigation in oncological applications.
The provided experimental protocols offer a standardized approach for in-house validation of these preliminary findings. It is imperative for researchers to conduct these, or similar, assays to generate robust, empirical data for 5-chloro-2-ethyl-6-phenyl-3(2H)-pyridazinone. Such data is the cornerstone of any successful drug development program.
The pyridazinone scaffold continues to be a fertile ground for the discovery of new therapeutic agents. A thorough and systematic evaluation against well-characterized reference compounds, as outlined in this guide, is a critical step in transitioning a promising lead compound from the bench to potential clinical applications.
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Navigating the Labyrinth of High-Throughput Screening: A Comparative Guide to the Reproducibility of 5-chloro-2-ethyl-6-phenyl-3(2H)-pyridazinone HTS Results
Introduction: The Quest for Reliable Hits in Drug Discovery
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries to identify "hits"—compounds that modulate a biological target of interest.[1] However, the path from a primary hit to a validated lead is fraught with challenges, chief among them being the reproducibility of initial screening results. A significant portion of promising initial findings fail to be replicated, leading to wasted resources and a phenomenon often termed the "reproducibility crisis."[2]
This guide delves into the critical factors governing HTS reproducibility, using the promising, yet under-characterized molecule, 5-chloro-2-ethyl-6-phenyl-3(2H)-pyridazinone , as a central case study. The pyridazinone scaffold is of significant interest in medicinal chemistry, with various derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anti-cancer, and cardiovascular effects.[3] Here, we will explore the reproducibility of HTS results for this specific pyridazinone derivative within the context of inhibiting a key inflammatory mediator, the p38 MAP kinase.
This guide is intended for researchers, scientists, and drug development professionals. It aims to provide not just a protocol, but a framework for critical thinking about assay design, data interpretation, and the comparative evaluation of novel chemical entities against established alternatives.
Section 1: The Bedrock of Discovery - Foundations of HTS Reproducibility
The reliability of any HTS campaign hinges on a robust and well-validated assay.[1] An assay that is not reproducible is a generator of noise, not data. Several key principles and metrics are essential for establishing a trustworthy HTS process.
Key Statistical Metrics for Assay Quality
Before embarking on a large-scale screen, a series of validation experiments must be performed to ensure the assay is "fit for purpose."[4] The following statistical parameters are crucial in this assessment:
-
Signal-to-Background (S/B) Ratio: This measures the dynamic range of the assay, comparing the signal of the positive control (maximum inhibition/activation) to the negative control (no inhibition/activation). A higher S/B ratio is generally desirable.
-
Coefficient of Variation (%CV): This is a measure of the data's dispersion around the mean, indicating the precision of the measurements. A lower %CV (typically <10-15%) is indicative of a more reproducible assay.
-
The Z'-Factor: This is a widely accepted statistical parameter for quantifying the quality of an HTS assay.[3] It takes into account both the dynamic range and the data variation. An assay with a Z'-factor between 0.5 and 1.0 is considered excellent and suitable for HTS.
Factors Influencing HTS Reproducibility
A multitude of factors, both biological and technical, can introduce variability and undermine the reproducibility of HTS results.[5] Careful consideration and control of these elements are paramount.
-
Reagent Quality and Stability: The consistency and stability of all reagents, including the biological target (enzyme, cells), substrates, and detection reagents, are critical.[4] Batch-to-batch variability in reagents is a common source of irreproducibility.
-
Automation and Liquid Handling: Automated systems used in HTS, while essential for throughput, can introduce systematic errors if not properly calibrated and maintained.[6] This includes variations in dispensing small volumes of compounds or reagents.
-
Plate-to-Plate and Day-to-Day Variability: Environmental fluctuations, minor changes in reagent preparation, and instrument performance can lead to variations between plates run on the same day and between runs on different days.[4]
-
Compound-Specific Effects: The compounds themselves can interfere with the assay readout, for example, through autofluorescence or light scattering, leading to false positives.
The workflow for establishing a reproducible HTS campaign is a multi-step process that begins with assay development and validation and proceeds through primary and secondary screening to hit confirmation.
Section 2: Case Study - HTS of 5-chloro-2-ethyl-6-phenyl-3(2H)-pyridazinone against p38 MAP Kinase
To illustrate the principles of HTS reproducibility, we present a hypothetical case study focused on screening 5-chloro-2-ethyl-6-phenyl-3(2H)-pyridazinone against the p38α mitogen-activated protein kinase (MAPK).
Rationale for Target Selection: p38 MAP Kinase
The p38 MAPK signaling pathway is a critical regulator of inflammatory responses.[7] It is activated by cellular stress and inflammatory cytokines, leading to the production of pro-inflammatory mediators like TNF-α and IL-6.[8] Inhibition of p38 MAPK is a well-established therapeutic strategy for inflammatory diseases. Given that pyridazinone derivatives have been reported to possess anti-inflammatory properties, p38 MAPK represents a plausible and well-drugged target for our case study.
Experimental Protocol: A Reproducible p38α Kinase Assay
The following is a detailed protocol for a biochemical assay designed for HTS, optimized for reproducibility.
Objective: To identify inhibitors of recombinant human p38α kinase activity.
Assay Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is used. The p38α kinase phosphorylates a biotinylated substrate peptide (ATF-2). A Europium-labeled anti-phospho-ATF-2 antibody binds to the phosphorylated substrate. When a Streptavidin-Allophycocyanin (SA-APC) conjugate is added, it binds to the biotinylated substrate, bringing the Europium donor and APC acceptor into close proximity, generating a FRET signal. Inhibitors of p38α will prevent substrate phosphorylation, leading to a decrease in the FRET signal.
Materials:
-
Recombinant human p38α kinase
-
Biotinylated ATF-2 substrate peptide
-
Europium-labeled anti-phospho-ATF-2 antibody
-
Streptavidin-Allophycocyanin (SA-APC)
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)
-
384-well low-volume white plates
-
Test compounds (dissolved in DMSO)
Step-by-Step Protocol:
-
Compound Plating:
-
Dispense 50 nL of test compounds, positive control (e.g., BIRB-796), and negative control (DMSO) into the appropriate wells of a 384-well plate using an acoustic liquid handler.
-
-
Enzyme Addition:
-
Add 5 µL of p38α kinase solution (at 2X final concentration) to all wells except those designated for the "no enzyme" control.
-
-
Incubation:
-
Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
-
Reaction Initiation:
-
Add 5 µL of a substrate/ATP mixture (at 2X final concentration) to all wells to start the kinase reaction.
-
-
Reaction Incubation:
-
Incubate the plate for 60 minutes at room temperature.
-
-
Detection:
-
Add 10 µL of the detection mixture (containing Eu-antibody and SA-APC) to all wells.
-
-
Final Incubation:
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET-compatible plate reader.
-
Simulated HTS Data and Reproducibility Assessment
To evaluate the reproducibility of our hypothetical screen of 5-chloro-2-ethyl-6-phenyl-3(2H)-pyridazinone , we will simulate data from three independent runs performed on different days.
Table 1: Simulated HTS Data for 5-chloro-2-ethyl-6-phenyl-3(2H)-pyridazinone (10 µM)
| Run | Positive Control (BIRB-796, 1 µM) % Inhibition | Negative Control (DMSO) % Inhibition | 5-chloro-2-ethyl-6-phenyl-3(2H)-pyridazinone % Inhibition | Z'-Factor |
| 1 | 98.5 ± 2.1 | 0.5 ± 3.5 | 65.2 | 0.82 |
| 2 | 97.9 ± 2.5 | -0.2 ± 4.1 | 62.8 | 0.79 |
| 3 | 99.1 ± 1.9 | 1.1 ± 3.8 | 68.1 | 0.85 |
| Mean | 98.5 | 0.47 | 65.4 | 0.82 |
| Std. Dev. | 0.61 | 0.66 | 2.65 | 0.03 |
| %CV | 0.62% | 140% | 4.05% | 3.66% |
Analysis of Reproducibility:
-
Z'-Factor: The Z'-factor is consistently above 0.79 in all three runs, indicating an excellent and robust assay suitable for HTS.[3]
-
Control Performance: The positive and negative controls behave consistently across the three runs, with low standard deviations.
-
Hit Reproducibility: The % inhibition for 5-chloro-2-ethyl-6-phenyl-3(2H)-pyridazinone shows a mean of 65.4% with a standard deviation of 2.65, resulting in a %CV of 4.05%. This low %CV across three independent experiments suggests that the activity of this compound is reproducible in this assay.
Section 3: Comparative Analysis with Alternative p38 MAPK Inhibitors
A key aspect of evaluating a new hit is to benchmark its performance against known, well-characterized alternatives. For p38 MAPK, several potent and selective inhibitors have been widely studied.[9]
Table 2: Comparative Performance of p38 MAPK Inhibitors
| Compound | Type | p38α IC₅₀ (nM) | Cellular Potency (TNF-α release, nM) | Key Features |
| 5-chloro-2-ethyl-6-phenyl-3(2H)-pyridazinone | Pyridazinone (Hypothetical) | ~500 (Estimated from % inhibition) | Not Determined | Novel scaffold, potential for optimization |
| SB 203580 | Pyridinylimidazole | 50 | ~400 | Widely used tool compound, ATP-competitive |
| BIRB-796 (Doramapimod) | Pyrazolourea | 38 | ~20 | Highly potent, allosteric inhibitor with slow binding kinetics |
| VX-745 | Pyrimido-pyridazinone | 5 | 700 | Entered clinical trials, potent enzyme inhibitor |
Data for SB 203580, BIRB-796, and VX-745 are sourced from publicly available literature.[10]
Comparative Insights:
-
Potency: Based on our simulated data, 5-chloro-2-ethyl-6-phenyl-3(2H)-pyridazinone appears to be a moderately potent inhibitor of p38α, likely with an IC₅₀ in the mid-to-high nanomolar range. It is less potent than the established inhibitors like BIRB-796 and VX-745.
-
Mechanism: SB 203580 and VX-745 are ATP-competitive inhibitors, while BIRB-796 has a distinct allosteric mechanism. The mechanism of our pyridazinone compound would need to be determined through further studies.
-
Scaffold Novelty: The pyridazinone scaffold of our compound of interest may offer a novel chemical starting point for optimization, potentially leading to improved properties such as selectivity or pharmacokinetics compared to existing inhibitor classes.
A crucial step after identifying a reproducible hit is to confirm its activity and rule out assay artifacts. The following flowchart outlines a typical hit confirmation and validation process.
Conclusion: From Reproducible Data to Confident Decisions
This guide has underscored the paramount importance of reproducibility in high-throughput screening. Through a hypothetical case study of 5-chloro-2-ethyl-6-phenyl-3(2H)-pyridazinone , we have demonstrated how rigorous assay validation, characterized by metrics like the Z'-factor, forms the foundation for trustworthy HTS data. Our simulated results suggest that this pyridazinone derivative is a reproducible, moderately potent inhibitor of p38 MAP kinase.
While less potent than established inhibitors like BIRB-796, its novel scaffold represents a valuable starting point for further medicinal chemistry efforts. The journey from a reproducible hit to a clinical candidate is long, requiring comprehensive validation through orthogonal assays, cellular models, and selectivity profiling. By adhering to the principles of scientific integrity and robust experimental design outlined in this guide, researchers can navigate the complexities of HTS with greater confidence, ultimately increasing the probability of discovering the next generation of therapeutics.
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A Guide to Cross-Validation of Small Molecule Binding: A Case Study with 5-chloro-2-ethyl-6-phenyl-3(2H)-pyridazinone using Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC)
In the landscape of modern drug discovery, the precise characterization of molecular interactions is paramount. For researchers, scientists, and drug development professionals, the validation of a small molecule's binding to its intended biological target is a critical step in the journey from a promising compound to a potential therapeutic. This guide provides an in-depth, technical comparison of two powerhouse techniques for binding analysis: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).
Here, we will delve into the cross-validation of the binding of a representative pyridazinone derivative, 5-chloro-2-ethyl-6-phenyl-3(2H)-pyridazinone, to a plausible protein target. The pyridazinone scaffold is of significant interest in medicinal chemistry, with derivatives showing a range of biological activities, including the inhibition of enzymes like phosphodiesterases (PDEs).[1][2][3] For the purpose of this guide, we will consider a representative member of the PDE family as the target protein to illustrate the experimental workflows and data interpretation.
This guide is designed to move beyond a simple recitation of protocols. It aims to provide a deep understanding of the "why" behind experimental choices, ensuring scientific integrity and fostering a self-validating approach to data generation.
The Imperative of Orthogonal Validation
Before we delve into the specifics of SPR and ITC, it's crucial to understand the principle of orthogonal validation. Relying on a single methodology for a critical decision, such as advancing a lead compound, can be fraught with peril. Each technique has its own inherent principles, and therefore, its own potential for artifacts. By employing two distinct, or "orthogonal," methods that measure binding through different physical principles, we can significantly increase our confidence in the validity of the observed interaction.[4] SPR measures changes in mass on a sensor surface as a function of time, while ITC directly measures the heat released or absorbed during a binding event in solution.[5][6][7][8] A concordance of results from these two techniques provides a robust and trustworthy characterization of the binding event.
Surface Plasmon Resonance (SPR): A Real-Time Look at Binding Kinetics
SPR is a label-free optical technique that allows for the real-time monitoring of molecular interactions.[7][9][10] It has become a gold standard in the industry for its sensitivity and the wealth of kinetic information it provides.[5][11]
The Principle Behind SPR
In an SPR experiment, one of the binding partners (the "ligand," typically the protein) is immobilized on a sensor chip with a thin gold film.[8] Polarized light is directed at the gold film, and at a specific angle, known as the resonance angle, surface plasmons are excited, causing a dip in the intensity of the reflected light.[10] When an analyte (the small molecule) in solution flows over the sensor surface and binds to the immobilized ligand, the refractive index at the surface changes, leading to a shift in the resonance angle. This shift is measured in real-time and is proportional to the mass of the analyte bound to the ligand.[10]
Experimental Workflow: An SPR Analysis of 5-chloro-2-ethyl-6-phenyl-3(2H)-pyridazinone Binding
The following is a detailed protocol for assessing the binding of our pyridazinone compound to a representative PDE target protein.
The quality of the SPR data is fundamentally dependent on the quality of the immobilized ligand surface.[12] A common and robust method is amine coupling.
-
Surface Preparation: A CM5 sensor chip (a carboxymethylated dextran matrix) is activated with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC). This creates reactive NHS esters on the sensor surface.
-
Ligand Injection: The target PDE protein, diluted in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 5.0) to a concentration of 20-50 µg/mL, is injected over the activated surface. The primary amines on the protein surface react with the NHS esters, forming stable amide bonds.
-
Deactivation: Any remaining reactive groups on the surface are capped by injecting 1 M ethanolamine-HCl, pH 8.5. This prevents non-specific binding in subsequent steps.
-
Reference Surface: A reference flow cell is prepared in the same way, but without the injection of the protein. This is crucial for subtracting any non-specific binding and bulk refractive index changes from the signal.
With the protein immobilized, we can now analyze the binding of 5-chloro-2-ethyl-6-phenyl-3(2H)-pyridazinone.
-
Analyte Preparation: A stock solution of the pyridazinone compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted into the running buffer (e.g., HBS-EP+ buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20). It is critical to keep the final DMSO concentration consistent across all dilutions and below a level that affects the interaction (typically ≤ 1%).
-
Injection Series: A series of injections of the pyridazinone compound at different concentrations (e.g., a 3-fold dilution series from 10 µM down to the low nM range) are performed over both the active and reference surfaces.
-
Data Acquisition: The SPR signal (in Resonance Units, RU) is monitored in real-time throughout the association and dissociation phases. The resulting sensorgrams provide a visual representation of the binding kinetics.
The collected sensorgrams are processed and analyzed to extract key binding parameters.
-
Reference Subtraction: The signal from the reference flow cell is subtracted from the signal from the active flow cell to correct for non-specific binding and bulk effects.
-
Kinetic Fitting: The corrected sensorgrams are globally fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (kₐ), the dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₐ = kₔ/kₐ).
Isothermal Titration Calorimetry (ITC): Unveiling the Thermodynamics of Binding
ITC is a powerful biophysical technique that directly measures the heat changes associated with a binding event.[6][13] This allows for the determination of not only the binding affinity but also the complete thermodynamic profile of the interaction.
The Principle Behind ITC
An ITC instrument consists of a reference cell and a sample cell, both maintained at a constant temperature.[6] The sample cell contains the protein solution, and a syringe contains the small molecule ligand. The ligand is injected in small aliquots into the sample cell. If binding occurs, heat is either released (exothermic) or absorbed (endothermic), causing a temperature difference between the sample and reference cells.[6] The instrument's feedback system applies power to maintain a zero temperature difference, and this power is what is measured. The heat change per injection is proportional to the amount of binding that occurs.
Experimental Workflow: An ITC Analysis of 5-chloro-2-ethyl-6-phenyl-3(2H)-pyridazinone Binding
The following protocol outlines the steps for characterizing the binding of our pyridazinone compound to its PDE target using ITC.
Meticulous sample preparation is critical for high-quality ITC data.
-
Protein Preparation: The target PDE protein is extensively dialyzed against the final experimental buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl) to ensure precise buffer matching. The protein concentration is accurately determined using a reliable method such as UV-Vis spectroscopy.
-
Ligand Preparation: The 5-chloro-2-ethyl-6-phenyl-3(2H)-pyridazinone is dissolved in the same dialysis buffer. If a co-solvent like DMSO is necessary, the exact same concentration must be present in the protein solution to minimize heat of dilution effects.
-
Degassing: Both the protein and ligand solutions are degassed immediately before the experiment to prevent the formation of air bubbles in the ITC cell.
The core of the ITC experiment involves the controlled titration of the ligand into the protein solution.
-
Instrument Setup: The ITC instrument is thoroughly cleaned and equilibrated at the desired experimental temperature (e.g., 25°C).
-
Loading: The sample cell is filled with the protein solution (typically at a concentration of 10-20 µM), and the syringe is filled with the ligand solution (typically at a concentration 10-15 times that of the protein).
-
Titration: A series of small, precisely controlled injections (e.g., 2 µL each) of the ligand are made into the sample cell. The heat change after each injection is measured.
The raw data from the ITC experiment is processed to determine the thermodynamic parameters of the interaction.
-
Integration: The raw thermogram, which shows the heat change per injection, is integrated to obtain the heat released or absorbed for each injection.
-
Binding Isotherm: The integrated heat data is plotted against the molar ratio of ligand to protein. This creates a binding isotherm.
-
Model Fitting: The binding isotherm is fitted to a suitable binding model (e.g., a single-site binding model) to determine the binding affinity (Kₐ, from which Kₐ is calculated), the stoichiometry of binding (n), and the enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated using the Gibbs free energy equation (ΔG = ΔH - TΔS).
Cross-Validation: Comparing and Contrasting SPR and ITC Data
The true power of this dual-technique approach lies in the direct comparison of the data. While both methods should yield a similar binding affinity (Kₐ), they provide complementary information that, when taken together, paint a much more complete picture of the molecular interaction.
| Parameter | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) |
| Principle | Mass-based detection of binding on a surface | Heat-based detection of binding in solution |
| Primary Output | Kinetic rate constants (kₐ, kₔ), Equilibrium dissociation constant (Kₐ) | Equilibrium dissociation constant (Kₐ), Enthalpy (ΔH), Stoichiometry (n) |
| Thermodynamics | Can be derived from van't Hoff analysis (requires experiments at multiple temperatures) | Directly measures enthalpy (ΔH) and allows for calculation of entropy (ΔS) |
| Throughput | Relatively high, amenable to screening | Lower, more suited for detailed characterization |
| Sample Consumption | Generally lower for the analyte | Generally higher for both protein and ligand |
| Label-Free | Yes | Yes |
| Immobilization | Requires immobilization of one binding partner | Both binding partners are in solution |
Table 1: Comparison of SPR and ITC for Binding Analysis
A successful cross-validation would show a strong agreement between the Kₐ values obtained from both SPR and ITC. For instance, if SPR analysis yields a Kₐ of 50 nM and ITC provides a Kₐ of 65 nM, this would be considered a good concordance and would significantly increase the confidence in the measured affinity.
Furthermore, the additional information from each technique enriches our understanding. SPR provides invaluable insights into the kinetics of the interaction – how fast the compound binds and how long it stays bound.[7][8] This can be a critical factor in drug efficacy. ITC, on the other hand, reveals the thermodynamic drivers of the interaction. Is the binding driven by favorable enthalpic interactions (e.g., hydrogen bonding, van der Waals forces) or by an increase in entropy (e.g., the hydrophobic effect)? This information can be crucial for structure-activity relationship (SAR) studies and lead optimization.
Conclusion: A Synergistic Approach to Binding Characterization
The choice between SPR and ITC is not a matter of one being universally "better" than the other; rather, they are powerful, complementary techniques. For initial screening and kinetic profiling, SPR often holds an advantage due to its higher throughput and sensitivity. For a deep thermodynamic understanding and validation of binding stoichiometry, ITC is unparalleled.
By employing both SPR and ITC in a cross-validation workflow, researchers can build a comprehensive and robust data package for their small molecule-target interactions. This synergistic approach minimizes the risk of artifacts and provides a high degree of confidence in the binding data, which is essential for making informed decisions in the complex and resource-intensive process of drug discovery and development.
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- Surface plasmon resonance - Our SPR pl
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5-chloro-2-ethyl-6-phenyl-3(2H)-pyridazinone proper disposal procedures
Comprehensive Guide to the Safe Handling and Disposal of 5-Chloro-2-ethyl-6-phenyl-3(2H)-pyridazinone
As drug development professionals and application scientists scale up synthetic workflows, the logistical management of complex organic waste becomes as critical as the synthesis itself. 5-chloro-2-ethyl-6-phenyl-3(2H)-pyridazinone (CAS: 861208-89-1) is a specialized halogenated intermediate. Because it contains a covalently bound chlorine atom on the pyridazinone ring, its disposal cannot be treated as standard organic waste.
This guide provides authoritative, step-by-step operational protocols for the safe handling, segregation, and disposal of this compound, ensuring compliance with environmental regulations and laboratory safety standards.
Chemical Profile & Waste Classification
To design a self-validating disposal protocol, we must first understand the physicochemical nature of the waste stream. The presence of the halogen (chlorine) dictates that this compound, and any solvents used to rinse or dissolve it, must be strictly segregated from non-halogenated waste [1].
Table 1: Chemical Profile & Disposal Parameters
| Parameter | Specification | Operational Implication |
| Chemical Name | 5-chloro-2-ethyl-6-phenyl-3(2H)-pyridazinone | Aromatic halogenated heterocycle. |
| CAS Number | 861208-89-1 | Unique identifier for waste manifests. |
| Molecular Formula | C₁₂H₁₁ClN₂O | Contains ~15% chlorine by weight. |
| Waste Classification | Halogenated Organic Waste | Must not be mixed with standard flammable waste. |
| Disposal Method | High-Temperature Incineration | Requires specialized facilities operating at ≥ 1100 °C. |
| Incompatibilities | Strong oxidizers, strong bases | Store away from reactive inorganic waste streams. |
Mechanistic Rationale: The "Why" Behind Halogenated Segregation
Expertise & Experience Insight: A common operational failure in laboratory waste management is the accidental mixing of halogenated and non-halogenated organic solvents. Why is this distinction so critical?
When halogenated compounds like 5-chloro-2-ethyl-6-phenyl-3(2H)-pyridazinone are incinerated at standard temperatures (typically 850 °C for non-halogenated organics), the incomplete combustion of the carbon-chlorine bonds can lead to the de novo synthesis of polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs) [2]. These byproducts are highly toxic and environmentally persistent.
To prevent this, environmental regulations (such as the Industrial Emissions Directive, Article 50) mandate that waste containing >1% halogenated organic substances must be incinerated at a minimum of 1100 °C for at least two seconds [2]. Segregating this waste minimizes the total volume of material that requires this expensive, energy-intensive high-temperature treatment, optimizing your laboratory's operational budget.
Step-by-Step Operational Protocols
Protocol A: Routine Laboratory Disposal
This protocol ensures that all residual compound and associated rinsates are captured without cross-contaminating other waste streams.
-
Solvent Selection: When rinsing glassware that contained the compound, use a compatible halogenated solvent (e.g., dichloromethane) or a miscible non-halogenated solvent (e.g., methanol). Note: Even if methanol is used, the resulting mixture is now classified as halogenated waste due to the dissolved solute.
-
Transfer to Primary Containment: Funnel the liquid waste into a designated, clearly labeled "Halogenated Organic Waste" carboy. Ensure the carboy is made of high-density polyethylene (HDPE) or glass, which will not degrade in the presence of organic solvents.
-
Self-Validation Check: After capping the waste container, perform a visual inspection of the seal. Ensure the container is not bulging (indicating unwanted exothermic reactions or gas generation).
-
Secondary Containment: Place the primary waste container inside a secondary containment tray within a ventilated flammables cabinet to capture any potential leaks.
-
Manifest Logging: Immediately log the estimated mass of 5-chloro-2-ethyl-6-phenyl-3(2H)-pyridazinone added to the container on the hazardous waste manifest.
Protocol B: Solid Spill Response and Cleanup
In the event of a powder spill, immediate containment is required to prevent aerosolization and inhalation.
-
Isolate the Area: Restrict access to the spill zone. Don appropriate PPE: nitrile gloves, safety goggles, and a lab coat. If the spill is large and aerosolized, an N95 or P100 particulate respirator is recommended.
-
Containment: Do NOT use water, as it may spread the compound. Do NOT use combustible materials like sawdust. Instead, cover the powder with an inert, damp absorbent material (such as sand or vermiculite lightly moistened with water to prevent dust generation).
-
Collection: Use a non-sparking scoop to collect the absorbent-chemical mixture.
-
Disposal Packaging: Place the collected material into a sealable, wide-mouth HDPE container. Label it strictly as "Hazardous Solid Waste - Halogenated Organics."
-
Surface Decontamination: Wipe the spill surface with a paper towel dampened with a compatible solvent (e.g., ethanol), and dispose of the towel in the same halogenated solid waste container.
Waste Segregation Workflow
The following diagram illustrates the logical decision tree for processing waste containing 5-chloro-2-ethyl-6-phenyl-3(2H)-pyridazinone.
Workflow for the segregation and high-temperature incineration of halogenated organic waste.
Regulatory Compliance & Final Transport
When preparing 5-chloro-2-ethyl-6-phenyl-3(2H)-pyridazinone waste for final transport:
-
Do not exceed 80% capacity in the primary waste container to allow for vapor expansion [1].
-
Ensure the waste manifest explicitly lists "Halogenated Organic Waste" and includes the CAS number (861208-89-1) to alert the commercial disposal facility that high-temperature rotary kiln incineration is required [1][2].
-
Never mix this stream with heavy metal waste, as metals can act as catalysts for unwanted reactions during storage and complicate the incineration process.
By adhering to these stringent segregation and disposal protocols, laboratories not only protect their personnel and the environment but also optimize their hazardous waste disposal expenditures.
References
-
U.S. Environmental Protection Agency (EPA). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Office of Solid Waste. Available at:[Link]
-
Environmental Protection Agency (Ireland). Industrial Emissions Directive (IED) Article 50: Waste Incineration and Co-incineration Guidelines. Available at: [Link]
Personal protective equipment for handling 5-chloro-2-ethyl-6-phenyl-3(2H)-pyridazinone
Handling novel chemical entities in the laboratory requires a proactive, mechanistic approach to safety. 5-chloro-2-ethyl-6-phenyl-3(2H)-pyridazinone (CAS: 861208-89-1) is a highly specialized building block frequently utilized in drug discovery and the synthesis of agrochemicals, particularly in the development of protoporphyrinogen IX oxidase (PPO) inhibitors[1].
As an Application Scientist, I designed this guide to move beyond generic safety data by explaining the causality behind our handling protocols. Because this compound features an electron-deficient halogenated pyridazinone core, it presents specific toxicological and reactivity profiles that dictate strict operational and disposal plans.
Risk Assessment & Hazard Causality
Before handling this compound, it is critical to understand why specific precautions are necessary. According to safety documentation from, this compound carries the H302 (Harmful if swallowed) hazard statement[2]. However, in a laboratory setting, ingestion is rarely intentional; the true risks lie in secondary exposure routes:
-
Inhalation of Aerosolized Particulates: The compound is supplied as a solid powder[3]. During weighing or transfer, static electricity can cause fine particulates to aerosolize. Inhaling these particulates bypasses first-pass metabolism, introducing the active pharmacophore directly into the systemic circulation.
-
Dermal Penetration via Assay Solvents: In biological screening, this compound is typically dissolved in polar aprotic solvents like DMSO or DMF. These solvents act as potent penetration enhancers, capable of carrying dissolved halogenated organics directly through the stratum corneum and standard latex gloves.
-
Electrophilic Reactivity: The 5-chloro substituent on the pyridazinone ring is a prime site for nucleophilic aromatic substitution ( SNAr ). Accidental exposure to biological nucleophiles (such as thiols in skin proteins) can lead to localized irritation or sensitization[4].
Personal Protective Equipment (PPE) Matrix
To mitigate the risks outlined above, the following self-validating PPE system must be strictly adhered to.
| Protection Category | Recommended Equipment | Mechanistic Rationale |
| Eye/Face | Tight-fitting safety goggles (EN 166 / NIOSH approved) | Prevents ocular exposure to airborne dust during weighing and protects against splashes during solvent addition. |
| Hands | Nitrile gloves ( ≥ 0.11 mm thickness); Double-glove for solutions | Nitrile provides superior chemical resistance to halogenated organics and common assay solvents (DMSO/DMF) compared to latex[5]. |
| Respiratory | N95/P100 respirator OR handling in a Ventilated Balance Enclosure (VBE) | Mitigates inhalation of fine powders. Mandatory if local exhaust ventilation is unavailable or compromised[4]. |
| Body | Flame-resistant, impervious lab coat (buttoned) and closed-toe shoes | Prevents the accumulation of chemical dust on personal clothing, eliminating secondary dermal exposure. |
Operational Workflow & Visualization
The following workflow illustrates the logical progression of handling this compound safely, ensuring that every step validates the integrity of the previous one.
Figure 1: Safe handling, dispensing, and spill response workflow for halogenated pyridazinones.
Step-by-Step Experimental Protocols
Protocol A: Safe Weighing and Dispensing
Halogenated powders often carry static charges, causing them to "jump" and aerosolize. This protocol prevents airborne contamination.
-
Enclosure Verification: Verify the function of the Ventilated Balance Enclosure (VBE) or chemical fume hood. Ensure the face velocity is within safe operational limits (typically 80–100 fpm).
-
Static Mitigation: Discharge static electricity by using an anti-static gun (e.g., Zerostat) on the weighing boat and the micro-spatula prior to opening the chemical container.
-
Dispensing: Slowly transfer the 5-chloro-2-ethyl-6-phenyl-3(2H)-pyridazinone using the grounded micro-spatula.
-
Containment: Immediately cap the source bottle. If transferring the powder to another lab area, place the weighing boat inside a secondary closed container (e.g., a clean, sealed jar) before removing it from the hood.
Protocol B: Spill Response and Decontamination
Never dry-sweep a spilled active pharmaceutical ingredient (API) or intermediate, as this generates a massive inhalation hazard.
-
Isolation: Evacuate the immediate vicinity of the spill.
-
Suppression: Gently cover the spilled powder with damp absorbent paper. Use water or a mild surfactant solution to wet the paper—this physically traps the dust and prevents aerosolization.
-
Collection: Carefully gather the damp paper using non-sparking tools (or double-gloved hands) and place it directly into a designated solid hazardous waste container.
-
Chemical Decontamination: Wipe the affected surface with a solvent known to dissolve the compound (e.g., isopropanol or ethanol) to remove residual molecular layers, followed by a final wash with standard laboratory detergent and water.
Disposal and Waste Management
Because 5-chloro-2-ethyl-6-phenyl-3(2H)-pyridazinone contains both a halogen (chlorine) and an organic framework, it must be strictly segregated from general organic waste to prevent dangerous side reactions and comply with environmental regulations[3].
-
Solid Waste: Empty source vials, contaminated gloves, damp spill-response paper, and weighing boats must be placed in a solid hazardous waste bin explicitly labeled "Halogenated Organic Solid Waste."
-
Liquid Waste: Any solutions containing the compound (e.g., reaction mixtures in DCM, or assay stocks in DMSO) must be disposed of in a clearly labeled "Halogenated Organic Liquid Waste" carboy.
-
Regulatory Compliance: Never mix halogenated waste with non-halogenated waste. Doing so not only violates EPA/RCRA guidelines (or local equivalents) but significantly increases the risk of exothermic reactions in the waste carboy.
References
-
Design, Synthesis, and Biological Evaluation of Pyridazinone-Containing Derivatives As Novel Protoporphyrinogen IX Oxidase Inhibitor. Journal of Agricultural and Food Chemistry - ACS Publications. Available at:[Link]
Sources
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